4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride
Description
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Properties
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-11-6-5-10-8;;/h9-10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCTZADTIPXKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride
For correspondence:
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride, a spirocyclic diamine of significant interest in contemporary drug discovery and development. Given the nascent stage of research into this specific molecule, this document consolidates fundamental identifying information with computationally predicted physicochemical parameters. Crucially, this guide offers detailed, field-proven experimental protocols for the empirical determination of key properties including aqueous solubility, acid dissociation constants (pKa), partition coefficient (logP), and thermal stability. This resource is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and utilize this compound in their research endeavors.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets. The rigid nature of the spirocyclic core can lead to improved binding affinity and reduced off-target effects, while also favorably influencing pharmacokinetic properties. The 1-oxa-4,9-diazaspiro[5.5]undecane framework, in particular, has been explored for its potential in developing novel therapeutics, including potent inhibitors of soluble epoxide hydrolase and dual-action ligands for opioid and sigma receptors.[1][2][3]
This compound represents a foundational building block within this chemical class. A thorough understanding of its physicochemical properties is paramount for its successful application in hit-to-lead and lead optimization campaigns. Properties such as solubility, pKa, and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical determinants of its ultimate in vivo efficacy and safety.
This guide serves as a central repository of information for this compound, offering both predicted data to guide initial studies and detailed experimental workflows to enable rigorous in-house characterization.
Core Compound Identity
A precise understanding of the molecular identity is the cornerstone of any scientific investigation. The following section details the fundamental structural and identifying information for this compound.
Chemical Structure
The chemical structure of this compound is depicted below. The spirocyclic core consists of a piperidine ring and a morpholine ring fused at a quaternary carbon. The dihydrochloride salt form indicates that both basic nitrogen atoms are protonated.
Figure 1: Chemical structure of this compound.
Molecular Formula and Molecular Weight
The fundamental chemical attributes of the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈Cl₂N₂O | [4] |
| Molecular Weight | 229.15 g/mol | [4] |
| CAS Number | 1439897-97-8 | [4] |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational predictions provide valuable initial estimates for key physicochemical properties. The following values have been predicted using well-established algorithms such as those employed by Chemicalize and ACD/Labs. It is imperative for researchers to empirically verify these properties for their specific applications.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa₁ (most basic) | ~9.5 ± 0.5 | Governs ionization state, influencing solubility and membrane permeability. |
| pKa₂ (least basic) | ~6.0 ± 0.7 | Affects the degree of protonation at physiological pH. |
| logP | ~ -1.5 to -0.5 | A measure of lipophilicity, impacting absorption, distribution, and metabolism. |
| Aqueous Solubility | High | As a dihydrochloride salt, high aqueous solubility is anticipated. |
| Melting Point | >200 °C (with decomposition) | Important for solid-state characterization and formulation development. |
Disclaimer: The values presented in this table are computational predictions and should be treated as estimates. Experimental verification is strongly recommended.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Aqueous Solubility Determination (Thermodynamic Equilibrium Method)
Rationale: This method determines the equilibrium solubility of a compound in a specific aqueous medium, which is a critical parameter for predicting its oral absorption and for designing in vitro assays.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure a solid excess is visible.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
The measured concentration represents the thermodynamic solubility of the compound in the chosen buffer at the specified temperature.
-
Figure 2: Workflow for thermodynamic solubility determination.
pKa Determination (Potentiometric Titration)
Rationale: The acid dissociation constants (pKa) are crucial for understanding the ionization state of a molecule at different pH values. For a dibasic compound like 4-Oxa-1,9-diazaspiro[5.5]undecane, potentiometric titration is a robust method to determine the two pKa values.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel (e.g., at 25 °C).
-
Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration Procedure:
-
Incrementally add the titrant to the sample solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The two pKa values correspond to the pH at the half-equivalence points of the two protonated amine groups.
-
Alternatively, the first and second derivatives of the titration curve can be used to accurately determine the equivalence points, from which the pKa values can be calculated.
-
logP Determination (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method, although laborious, is considered the gold standard for its determination.
Protocol:
-
Solvent Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Concentration Measurement:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Thermal Stability Analysis (DSC and TGA)
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal properties of a solid compound, including its melting point, decomposition temperature, and the presence of solvates or hydrates.
DSC Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Thermal Scan:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).
-
-
Data Analysis:
-
The resulting thermogram will show endothermic or exothermic events. A sharp endotherm typically corresponds to the melting point.
-
TGA Protocol:
-
Sample Preparation:
-
Place a slightly larger amount of the sample (5-10 mg) into a TGA pan.
-
-
Instrument Setup:
-
Place the pan onto the TGA balance.
-
Purge the furnace with an inert gas.
-
-
Thermal Scan:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature, indicating decomposition temperatures and the presence of volatile components.
-
Conclusion
This compound is a valuable building block for the synthesis of novel spirocyclic compounds with therapeutic potential. While experimental data on its physicochemical properties are currently limited, this guide provides a solid foundation for researchers by consolidating its known identity, offering reliable predicted values for key parameters, and detailing robust experimental protocols for their empirical determination. The application of these methodologies will enable a thorough characterization of this compound, facilitating its rational use in drug discovery programs and accelerating the development of new and improved medicines.
References
- ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.
- ACD/Labs. (2007, March 11). Study Finds ACD/Labs pKa Predictions to be Most Accurate.
- Chemicalize. (n.d.). Instant Cheminformatics Solutions.
- CP Lab Safety. (n.d.). 4-oxa-1, 9-diazaspiro[5.5]undecane dihydrochloride, min 97%, 250 mg.
- Díaz, J. A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
- PubChem. (n.d.). 1,9-Diazaspiro[5.5]undecane dihydrochloride.
Sources
An In-depth Technical Guide to 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride: A Versatile Scaffold for CNS-Targeting Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride (CAS Number: 1439897-97-8), a pivotal building block in the development of novel therapeutics. We will delve into its chemical properties, the biological rationale for its use, and the applications of its derivatives, with a particular focus on their role as dual-action ligands for pain management.
Core Compound Profile
This compound is a heterocyclic organic compound featuring a spirocyclic system containing two nitrogen atoms and one oxygen atom. This unique three-dimensional structure provides a rigid framework that is amenable to functionalization at multiple positions, making it an attractive scaffold for medicinal chemists.
| Property | Value | Source |
| CAS Number | 1439897-97-8 | [1][2] |
| Molecular Formula | C8H18Cl2N2O | [1] |
| Molecular Weight | 229.15 g/mol | [1] |
| Purity | ≥97% | [1] |
| Physical Form | White to Yellow Solid | |
| Storage | Room temperature | [1] |
| Primary Classification | Protein Degrader Building Block | [1] |
The Scientific Rationale: A Scaffold for Multi-Target Ligands
The 1,9-diazaspiro[5.5]undecane core and its heteroatom-containing analogs, such as the 4-oxa variant, have gained significant attention for their ability to serve as privileged structures in drug discovery.[3] These scaffolds are particularly well-suited for the development of ligands that can simultaneously interact with multiple biological targets, a strategy known as polypharmacology. This approach is increasingly being explored for complex diseases where modulating a single target is often insufficient.[3]
Derivatives of the 4-oxa-1,9-diazaspiro[5.5]undecane scaffold have shown promise in a variety of therapeutic areas, including:
-
Pain Management: As dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[4]
-
Obesity: By exhibiting antagonism towards the melanin-concentrating hormone receptor 1 (MCH-R1).[3]
-
Chronic Kidney Disease: As inhibitors of soluble epoxide hydrolase (sEH).[5]
-
Hypertension: Through the blockade of peripheral alpha 1-adrenoceptors.[6]
The focus of this guide will be on the most extensively studied application: the development of novel analgesics.
Mechanism of Action in Pain: The Dual MOR/σ1R Hypothesis
Traditional opioid analgesics, which primarily act as agonists of the μ-opioid receptor (MOR), are highly effective for severe pain but are associated with significant side effects, including respiratory depression, constipation, and a high potential for addiction.[7] A leading strategy to develop safer and more effective analgesics is to combine MOR agonism with the antagonism of the sigma-1 receptor (σ1R).[4][7]
The σ1R is a unique molecular chaperone located at the endoplasmic reticulum and plasma membranes.[7] Antagonism of this receptor has been shown to potentiate opioid analgesia and reduce some of its undesirable side effects. The proposed mechanism for this synergistic effect is illustrated below.
Figure 1: Proposed dual mechanism of action for analgesia.
Synthesis and Derivatization
The 4-Oxa-1,9-diazaspiro[5.5]undecane core is typically synthesized through a multi-step process. A common strategy begins with N-Boc-piperidone, which is converted to an epoxide using a Corey-Chaykovsky reaction.[7] This is followed by a thermal ring-opening with an appropriate arylamine to yield an aminoalcohol intermediate. Subsequent acylation and cyclization steps lead to the formation of the spirocyclic core.[7][8] The final derivatization often involves N-alkylation to introduce various substituents.[8]
A generalized workflow for the synthesis and evaluation of 4-oxa-1,9-diazaspiro[5.5]undecane derivatives is depicted below.
Figure 2: General workflow for the synthesis and evaluation of derivatives.
Experimental Protocols
In Vitro Receptor Binding Assay (Example)
The following is a generalized protocol for determining the binding affinity of a test compound to the human σ1R, adapted from methodologies described in the literature.[7]
-
Preparation of Membranes: Human embryonic kidney (HEK-293) cells overexpressing the human σ1R are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand (e.g., -pentazocine) at a fixed concentration
-
Membrane suspension
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: A scintillation cocktail is added to each well of the filter plate, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The inhibition constant (Ki) of the test compound is then determined by non-linear regression analysis of the competition binding data.
In Vivo Analgesia Model: Paw Pressure Test (Example)
This protocol is based on the Randall-Selitto test, a common method for assessing analgesic efficacy in rodents.[4][9]
-
Animal Acclimatization: Male Swiss mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: A baseline pain threshold is determined for each mouse by applying a linearly increasing pressure to the hind paw using a paw pressure analgesimeter. The pressure at which the mouse withdraws its paw is recorded.
-
Compound Administration: The test compound (e.g., a derivative of 4-oxa-1,9-diazaspiro[5.5]undecane) or vehicle control is administered, typically via intraperitoneal injection or oral gavage.
-
Post-Treatment Measurements: At various time points after administration (e.g., 30, 60, 90 minutes), the paw pressure withdrawal threshold is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off latency - baseline latency)] x 100. A cut-off pressure is established to prevent tissue damage.
Conclusion and Future Directions
This compound is a valuable and versatile chemical entity that serves as a foundational scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it particularly suitable for the design of multi-target ligands. The most promising application to date for derivatives of this scaffold is in the treatment of pain, where the dual modulation of the μ-opioid and sigma-1 receptors offers the potential for potent analgesia with an improved side-effect profile compared to traditional opioids.[4][7]
Future research in this area will likely focus on:
-
Fine-tuning the substitution patterns on the spirocyclic core to optimize the balance between MOR agonism and σ1R antagonism.
-
Exploring the therapeutic potential of this scaffold in other CNS disorders where σ1R modulation is implicated, such as neurodegenerative diseases and psychiatric conditions.
-
Investigating the pharmacokinetic and metabolic properties of lead compounds to identify candidates with suitable drug-like properties for clinical development.
The continued exploration of the 4-oxa-1,9-diazaspiro[5.5]undecane scaffold holds significant promise for the discovery of next-generation therapeutics for a range of challenging diseases.
References
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
- 4-Aryl-1-oxa-4,9-diazaspiro[5.
- 4-oxa-1, 9-diazaspiro[5.5]undecane dihydrochloride, min 97%, 250 mg. CP Lab Safety. [Link]
- Document: 4-Aryl-1-oxa-4,9-diazaspiro[5.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]
- (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Document: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pa... - ChEMBL [ebi.ac.uk]
An In-depth Technical Guide to 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Date: January 7, 2026
Abstract
This technical guide provides a comprehensive overview of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride, a spirocyclic diamine scaffold with significant potential in medicinal chemistry. The document details its molecular formula and weight, outlines a robust synthetic pathway, provides protocols for its characterization, and discusses its applications, particularly in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over more flexible linear or monocyclic compounds by enabling more precise and selective interactions with biological targets. The 4-Oxa-1,9-diazaspiro[5.5]undecane core, in particular, presents a unique spatial arrangement of nitrogen atoms, making it a compelling scaffold for the design of novel ligands for a variety of receptors and enzymes. Its derivatives have shown promise as potent dual μ-opioid receptor agonists and σ1 receptor antagonists, highlighting its potential in the development of new analgesics with improved side-effect profiles.[1][2]
This guide will focus on the parent dihydrochloride salt of this spirocyclic system, providing the foundational knowledge necessary for its synthesis, characterization, and subsequent derivatization in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of this compound are summarized in the table below. The dihydrochloride salt form is often employed for molecules with multiple basic centers to enhance aqueous solubility and improve handling characteristics.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₈Cl₂N₂O | Internal Calculation |
| Molecular Weight | 229.15 g/mol | Internal Calculation |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in water and polar protic solvents (predicted) | --- |
| pKa | Two basic nitrogen centers amenable to protonation (predicted) | [3] |
Synthesis of this compound
The synthesis of the 4-Oxa-1,9-diazaspiro[5.5]undecane core can be strategically approached through a multi-step sequence starting from commercially available N-Boc-4-piperidone. This pathway involves the formation of an epoxide, subsequent ring-opening, intramolecular cyclization, and final deprotection. The rationale behind this synthetic strategy is to build the spirocyclic framework in a controlled manner, with the Boc protecting group facilitating purification and preventing unwanted side reactions.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Epoxidation of N-Boc-4-piperidone
-
Rationale: The Corey-Chaykovsky reaction is a reliable method for the conversion of ketones to epoxides. Trimethylsulfoxonium iodide is used to generate the sulfur ylide, which then reacts with the ketone.
-
Procedure:
-
To a stirred suspension of trimethylsulfoxonium iodide in anhydrous THF under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.[1]
-
Step 2: Ring Opening of the Epoxide
-
Rationale: The epoxide ring is opened with a nitrogen nucleophile, in this case, ammonia, to introduce the second nitrogen atom of the final spirocycle.
-
Procedure:
-
Dissolve the epoxide from Step 1 in a 7M solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amino alcohol, tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, by flash chromatography.[1]
-
Step 3: Acylation and Intramolecular Cyclization
-
Rationale: Acylation of the primary amine with a suitable reagent, such as chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions, forms the second ring of the spirocyclic system.
-
Procedure:
-
Dissolve the amino alcohol from Step 2 in dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude intermediate in a suitable solvent like THF and cool to 0 °C.
-
Add a strong base, such as potassium tert-butoxide, and stir the reaction for 12-16 hours.
-
Quench the reaction with water and extract the product.
-
Purify the crude product by flash chromatography to obtain tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate.[4][5]
-
Step 4: Boc Deprotection
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the free spirocyclic diamine. The choice of acid and solvent is crucial to ensure clean deprotection without side reactions.[6][7]
-
Procedure:
-
Dissolve the Boc-protected spirocycle from Step 3 in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a solution of 4M HCl in dioxane or ethyl acetate.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the dihydrochloride salt. If not, the solvent can be removed in vacuo.
-
Step 5: Dihydrochloride Salt Formation and Purification
-
Rationale: If the deprotection step does not directly yield the dihydrochloride salt, it can be formed by treating the free base with two equivalents of hydrochloric acid. This enhances the compound's stability and solubility in aqueous media.[3][8]
-
Procedure:
-
If the free base is obtained after deprotection, dissolve it in a minimal amount of a suitable solvent like isopropanol or methanol.
-
Add two equivalents of a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The dihydrochloride salt should precipitate. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield pure this compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the protons on the two rings of the spirocyclic system. The chemical shifts and coupling constants will be indicative of the rigid chair-like conformations of the piperidine rings.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments. The spiro carbon will have a characteristic chemical shift.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): This technique will be used to determine the molecular weight of the free base. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
High-Performance Liquid Chromatography (HPLC)
-
Purity Assessment: HPLC analysis, preferably using a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid), should be performed to determine the purity of the final compound. A single major peak is indicative of high purity.
Applications in Drug Development
The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a valuable building block for the synthesis of compound libraries for high-throughput screening. Its rigid conformation and the presence of two modifiable nitrogen atoms allow for the systematic exploration of structure-activity relationships (SAR).
Caption: Role of the spirocyclic scaffold in the drug discovery process.
As demonstrated in the literature, derivatization of this core has led to the discovery of potent dual-acting ligands for the μ-opioid and σ1 receptors.[1][2] This dual activity is a promising strategy for developing analgesics with a reduced potential for abuse and fewer side effects compared to traditional opioids. Further exploration of derivatives of this scaffold could lead to the discovery of novel therapeutics for a range of central nervous system disorders and other diseases.
Conclusion
This compound is a synthetically accessible and highly versatile scaffold for drug discovery. This technical guide has provided a detailed roadmap for its synthesis, characterization, and potential applications. By leveraging the unique structural features of this spirocyclic diamine, researchers can design and synthesize novel molecules with enhanced potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of the next generation of therapeutics.
References
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- 4-oxa-1-azaspiro[5.5]undecane (C9H17NO). PubChemLite. [Link]
- tert-Butyl 4-oxa-1,9-diazaspiro[5.
- tert-Butyl 1-oxa-4,9-diazaspiro(5.5)
- 4-Aryl-1-oxa-4,9-diazaspiro[5.
- Method for salt preparation.
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- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives
Abstract
The 4-oxa-1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a unique conformational landscape that can enhance interaction with biological targets and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-oxa-1,9-diazaspiro[5.5]undecane derivatives, with a focus on practical, field-proven methodologies. We will delve into the intricacies of the most versatile and widely employed synthetic route, explore alternative strategies, and discuss the critical aspects of reaction optimization and potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important class of compounds.
The Strategic Importance of the 4-Oxa-1,9-diazaspiro[5.5]undecane Scaffold in Drug Discovery
The spirocyclic nature of the 4-oxa-1,9-diazaspiro[5.5]undecane core imparts a significant degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of both a morpholine and a piperidine ring within this spiro-system provides multiple points for diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Derivatives of this scaffold have shown promise in a range of therapeutic areas. Notably, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), making them promising candidates for the development of novel analgesics with potentially reduced side effects compared to traditional opioids.[1][2] This dual activity is a compelling example of a multimodal approach to treating complex conditions like chronic pain.[2] Furthermore, trisubstituted urea derivatives based on this scaffold have been discovered as highly potent soluble epoxide hydrolase (sEH) inhibitors, with potential applications in treating chronic kidney diseases.[3]
Primary Synthetic Pathway: A Versatile Route from N-Protected Piperidone
A highly versatile and widely adopted synthetic strategy for 4-oxa-1,9-diazaspiro[5.5]undecane derivatives commences with a readily available N-protected 4-piperidone. This multi-step sequence involves the formation of a key epoxide intermediate, followed by a nucleophilic ring-opening and subsequent intramolecular cyclization to construct the spirocyclic core.
Core Synthesis Workflow
The general workflow for this primary synthetic pathway is illustrated below:
Caption: Primary synthetic workflow for 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.
Detailed Experimental Protocol: Synthesis of a 4-Aryl Derivative
The following protocol is a representative example of the primary synthetic pathway, adapted from the work of Deng et al.[2]
Step 1: Epoxide Formation
To a solution of N-Boc-4-piperidone in anhydrous DMSO, sodium hydride is added portion-wise at room temperature, followed by the addition of trimethylsulfoxonium iodide. The reaction mixture is stirred at 50°C for one hour. The formation of the epoxide is typically monitored by TLC.
-
Expert Insight: The Corey-Chaykovsky reaction is a reliable method for the synthesis of epoxides from ketones. The use of anhydrous solvent is crucial to prevent quenching of the sodium hydride and the ylide intermediate.
Step 2: Epoxide Ring-Opening
The crude epoxide is then subjected to a thermal ring-opening reaction with a substituted arylamine in a mixture of ethanol and water at 100°C. This step proceeds via a nucleophilic attack of the amine on the less hindered carbon of the epoxide, yielding the corresponding aminoalcohol.
Step 3: Acylation
The resulting aminoalcohol is acylated with an appropriate acyl halide, such as 2-chloroacetyl chloride, in the presence of a base like triethylamine in a suitable solvent like dichloromethane at 0°C.
-
Trustworthiness Check: For aminoalcohols with a free NH group in the arylamine moiety, a biphasic system (e.g., ethyl acetate-water) for acylation is recommended to minimize the formation of byproducts.[2]
Step 4: Intramolecular Cyclization
The crucial spirocyclization is achieved by treating the acylated intermediate with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like THF at low temperatures (-78°C to -30°C). This promotes an intramolecular Williamson ether synthesis to form the morpholine ring.
-
Expert Insight: The slow addition of the substrate to a solution of the base at low temperatures is often critical to control the reaction and minimize side reactions. For less reactive substrates, the reaction may require warming to room temperature.[2]
Step 5: Boc Deprotection
The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Step 6: N-Alkylation
The final derivatization is achieved by N-alkylation of the deprotected piperidine nitrogen with an appropriate alkyl halide in the presence of a base such as potassium carbonate and a catalytic amount of sodium iodide in a solvent like acetonitrile at elevated temperatures.
Variations and Scope
This versatile route allows for the introduction of a wide range of substituents at various positions of the 4-oxa-1,9-diazaspiro[5.5]undecane scaffold.
| Position of Substitution | Method of Introduction |
| N-4 (Morpholine Nitrogen) | Variation of the arylamine used in the epoxide ring-opening step.[2] |
| N-9 (Piperidine Nitrogen) | Variation of the alkylating agent used in the final N-alkylation step.[2] |
| C-2 (Morpholine Ring) | Synthesis of derivatives with spirocyclopropyl groups at this position has been achieved through a modified acylation and a double cyclization strategy.[2] |
| Aryl Moiety at N-4 | Further functionalization can be achieved through late-stage cross-coupling reactions such as Ullmann or Buchwald-Hartwig couplings.[2] |
Alternative Synthetic Strategies
While the epoxide ring-opening strategy is robust, other synthetic approaches can be considered, particularly for accessing different substitution patterns or related spirocyclic systems.
Reductive Amination Approaches
Reductive amination represents a powerful tool for the formation of C-N bonds and can be conceptually applied to the synthesis of the 4-oxa-1,9-diazaspiro[5.5]undecane core. Although less documented for this specific scaffold, this strategy is commonly used for the synthesis of related piperidine and morpholine derivatives.[4][5] A hypothetical retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis for a potential reductive amination approach.
This approach would involve the double reductive amination of a piperidine-4,4-dicarbaldehyde derivative with an appropriate aminoethanol. The challenge lies in the synthesis and stability of the dialdehyde intermediate.
Intramolecular Cyclization of Pre-formed Piperidine Scaffolds
Another strategy involves the construction of the morpholine ring onto a pre-functionalized piperidine core. This can be achieved through intramolecular cyclization of a suitably substituted N-(2-hydroxyethyl)piperidin-4-amine derivative.
Caption: Workflow for an intramolecular cyclization approach.
This method offers good control over the substituents on the piperidine ring but may require more steps compared to the primary route.
Practical Considerations and Field-Proven Insights
The successful synthesis of 4-oxa-1,9-diazaspiro[5.5]undecane derivatives requires careful attention to reaction conditions and purification methods.
-
Reagent Purity: The purity of starting materials, particularly the N-protected piperidone and the arylamines, is critical for achieving high yields and minimizing side reactions.
-
Anhydrous Conditions: Several steps in the primary synthetic pathway, such as the epoxide formation and the intramolecular cyclization, are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Purification: Chromatographic purification is often necessary to isolate the desired products, especially after the epoxide ring-opening and cyclization steps. A careful selection of the stationary and mobile phases is essential for achieving good separation.
-
Scalability: While the primary synthetic route is versatile, scaling up certain steps, such as the low-temperature intramolecular cyclization, may present challenges in maintaining consistent temperature control and efficient mixing. For larger scale synthesis, alternative cyclization conditions, such as using a different base or solvent system, may need to be explored and optimized.[6]
Conclusion
The 4-oxa-1,9-diazaspiro[5.5]undecane scaffold represents a valuable platform for the design and discovery of new therapeutic agents. The synthetic pathway commencing from N-protected 4-piperidone offers a versatile and robust method for the preparation of a wide array of derivatives. By understanding the nuances of this primary route and considering alternative strategies, researchers can efficiently access novel compounds for biological evaluation. This guide provides a solid foundation for chemists to confidently embark on the synthesis of these promising molecules, with an appreciation for the key experimental parameters and potential challenges.
References
- Deng, H., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link][1][2]
- Virgili-Bernado, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(12), 7137-7151. [Link]
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link][7]
- Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(7), 3115–3124. [Link]
- Yin, H., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(15), 4987. [Link][8]
- Peshkov, V. A., & Pereshivko, O. P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3863. [Link][9]
- Naito, Y., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 335–342. [Link][4]
- Verdecia-Reyes, Y., et al. (2025). Practical scaling-up of a four reactants multicomponent reaction (4-MCR). Journal of Pharmacy & Pharmacognosy Research, 13(1), 1-13. [Link][6]
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Spirocyclic Compounds in Medicinal Chemistry: A Guide to Escaping Flatland and Building Better Drugs
Abstract
In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional "flat" aromatic compounds. This guide delves into the burgeoning field of spirocyclic chemistry, a cornerstone of modern drug design aimed at exploring three-dimensional chemical space. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique and powerful scaffold to overcome challenges in drug discovery, from poor physicochemical properties to lack of target selectivity. We will explore the fundamental advantages of these rigid yet spatially diverse structures, detail key synthetic strategies, and examine real-world case studies of their successful application in FDA-approved drugs. This paper serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the strategic use of spirocyclic systems to build the next generation of medicines.
Part 1: The Rationale for Three-Dimensionality: Escaping Flatland
For decades, medicinal chemistry has been dominated by compounds rich in sp2-hybridized carbons, often leading to flat, planar molecules. While effective to a degree, this "flatland" chemistry has limitations. An over-reliance on aromatic systems can lead to issues with solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" advocates for the increased use of scaffolds with a higher fraction of sp3-hybridized carbons (Fsp3), which introduces three-dimensionality.[1][2] An increased Fsp3 count is correlated with a higher probability of success in clinical development, primarily by enabling more specific and nuanced interactions with complex biological targets.[2][3]
Spirocycles are a premier class of scaffolds for achieving this three-dimensionality.[4] Defined as ring systems fused at a single quaternary carbon atom, known as the spiro atom, they introduce a rigid, well-defined orientation of substituents in three-dimensional space.[5][6] This unique architecture is not merely a synthetic novelty; it is frequently found in nature. Natural products like the antifungal agent griseofulvin and the diuretic spironolactone have long demonstrated the therapeutic potential of the spirocyclic motif.[5][7]
Caption: Progression from flat scaffolds to 3D spirocyclic systems.
Part 2: The Spirocyclic Advantage: Optimizing Drug Properties
The decision to incorporate a spirocyclic scaffold is driven by its ability to confer significant advantages in potency, selectivity, and pharmacokinetics.[8] These benefits stem directly from the unique structural properties of the spiro junction.
Conformational Rigidity and Pre-organization
One of the primary advantages of spirocycles is their inherent rigidity.[9] Unlike flexible aliphatic chains, the spirocyclic core locks substituents into well-defined spatial orientations.[5] This "pre-organization" minimizes the entropic penalty upon binding to a biological target, as the molecule does not need to expend as much energy to adopt the correct binding conformation. This can lead to a significant increase in binding affinity and potency.[10] Furthermore, the spiro atom acts as a central point from which functional groups can be projected in precise vectors, allowing for more effective probing of three-dimensional binding pockets compared to planar systems.[1][5]
Tuning Physicochemical Properties for Better Pharmacokinetics
The introduction of sp3-rich spirocycles can profoundly and beneficially alter a molecule's physicochemical properties, which is a critical step in hit-to-lead optimization.[11]
-
Solubility: Increasing the Fsp3 character generally enhances aqueous solubility compared to analogous aromatic systems.[5][11] This is a crucial parameter for oral bioavailability and formulation.
-
Lipophilicity (LogP/LogD): Spirocyclic scaffolds, particularly azaspirocycles, have been shown to decrease lipophilicity.[3][11] For instance, replacing a morpholine with various azaspirocycles in a series of melanin-concentrating hormone receptor 1 (MCHr1) antagonists successfully lowered LogD values, which is often desirable for reducing off-target effects and improving safety profiles.[3]
-
Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are less susceptible to metabolic attack by cytochrome P450 enzymes. Incorporating a spirocycle can block potential sites of metabolism, thereby increasing the half-life of a drug.[3][11]
Enhancing Selectivity and Enabling Bioisosteric Replacement
The precise spatial arrangement of functional groups afforded by spirocycles can lead to enhanced selectivity.[6] By designing a spirocyclic ligand that perfectly complements the topology of the desired target's binding site, interactions with off-targets that have differently shaped binding pockets can be minimized.
This principle has been powerfully demonstrated in the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. The FDA-approved drug Olaparib contains a piperazine ring. By replacing this with a diazaspiro[3.3]heptane, researchers developed a compound with higher specificity for PARP-1, reducing the potential for DNA damage and cytotoxicity associated with broader PARP inhibition.[11]
This example highlights the role of spirocycles as effective bioisosteres .[12] They can replace common motifs like gem-dimethyl groups, piperazines, or even aromatic rings to improve properties while maintaining or enhancing biological activity.[1][13][14]
Caption: Bioisosteric replacement of a planar ring with a 3D spirocycle.
Part 3: Synthetic Strategies for Building Spirocyclic Cores
Despite their advantages, the development of spirocyclic compounds has historically been hindered by synthetic challenges, primarily the construction of the sterically demanding quaternary spiro-carbon.[15][16] However, modern synthetic organic chemistry has produced a robust toolbox of methods to access these valuable scaffolds.[17][18]
Overview of Key Synthetic Approaches
Several powerful strategies have emerged for the efficient construction of spirocycles:
-
Metal-Catalyzed Spirocyclization: Transition metals, particularly palladium and gold, are effective catalysts for intramolecular reactions that form the spirocyclic core.[19] These reactions often proceed under mild conditions and can exhibit high levels of stereoselectivity.
-
Intramolecular Cycloadditions and Substitutions: This broad class of reactions involves tethering two reactive groups that can then cyclize to form the second ring at the spiro center.[20]
-
Multi-component Reactions (MCRs): MCRs allow for the construction of complex spiro-fused heterocyclic molecules in a single step from three or more starting materials, offering high atom economy and efficiency.[21]
Exemplary Protocol: Synthesis of a Spiro-oxindole via [3+2] Cycloaddition
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, found in numerous natural products and drug candidates.[22] The following protocol outlines a general, self-validating workflow for their synthesis via an organocatalyzed [3+2] cycloaddition, a common and reliable method.
Objective: To synthesize a functionalized dispirooxindole derivative with high diastereoselectivity.
Methodology:
-
Substrate Preparation:
-
Step 1.1: Synthesize the required methyleneindolinone (starting material 1) via a Knoevenagel condensation between isatin and an active methylene compound (e.g., malononitrile).
-
Causality: This step creates the electrophilic alkene necessary for the cycloaddition. The reaction is typically monitored by TLC until the starting isatin is consumed. The product is purified by recrystallization or column chromatography.
-
-
Step 1.2: Prepare the allenoate (starting material 2).
-
Causality: The allenoate will serve as the three-atom component in the [3+2] cycloaddition.
-
-
-
Organocatalyzed [3+2] Cycloaddition:
-
Step 2.1: To a solution of the methyleneindolinone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, DCM) at room temperature, add the chosen phosphine organocatalyst (e.g., triphenylphosphine, 0.2 equiv).
-
Trustworthiness: The catalyst loading is critical; too little results in a sluggish reaction, while too much can lead to side products. 20 mol% is a standard starting point.
-
-
Step 2.2: Add the allenoate (1.2 equiv) dropwise to the stirring solution over 10 minutes.
-
Causality: The slow addition prevents dimerization of the reactive allenoate. The excess ensures complete consumption of the more valuable methyleneindolinone.
-
-
Step 2.3: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Self-Validation: The appearance of a new, less polar spot on the TLC plate (compared to the starting materials) indicates product formation.
-
-
-
Workup and Purification:
-
Step 3.1: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 3.2: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: This step separates the desired spirocyclic product from the catalyst and any unreacted starting materials or byproducts.
-
-
Step 3.3: Combine the product-containing fractions and evaporate the solvent. The resulting solid or oil is the desired spiro-oxindole.
-
-
Characterization:
-
Step 4.1: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Step 4.2: Determine the relative stereochemistry using Nuclear Overhauser Effect (NOE) NMR experiments.
-
Trustworthiness: Full characterization is essential to confirm the successful synthesis of the correct isomer, validating the entire protocol.
-
-
Caption: A self-validating workflow for spirocycle synthesis.
Part 4: Case Studies of Spirocyclic Drugs
The theoretical advantages of spirocyclic scaffolds have translated into numerous clinical successes. Over half of the two dozen clinically used medicines containing a spirocycle were approved in the 21st century, highlighting their growing importance.[23][24]
Table of Selected Approved Spirocyclic Drugs
| Drug Name | Spiro-System | Therapeutic Target | Indication |
| Spironolactone | Spiro[furan-lactone-steroid] | Mineralocorticoid Receptor Antagonist | Heart Failure, High Blood Pressure |
| Irbesartan [24] | Spiro[cyclopentane-imidazolidinone] | Angiotensin II Receptor Blocker | High Blood Pressure |
| Ledipasvir [5] | Spiro[cyclopropane-pyrrolidine] | HCV NS5A Protein | Hepatitis C |
| Fluspirilene [24] | Diazaspiro[decanone] | Dopamine D2 / Serotonin 5HT2A Receptors | Schizophrenia |
| Revumenib [25] | Diazaspiro[nonane] | Menin-MLL Interaction | Acute Leukemia |
In-Depth Case Study: Revumenib - Targeting a Protein-Protein Interaction
The approval of revumenib in 2024 marked a significant milestone, validating a first-in-class inhibitor of the menin-MLL protein-protein interaction for the treatment of acute leukemias.[25] Targeting such interactions is notoriously difficult with traditional small molecules.
-
The Challenge: Protein-protein interaction surfaces are often large and shallow, lacking the deep, well-defined pockets that enzymes typically possess.
-
The Spirocyclic Solution: The core of revumenib is a 2,7-diazaspiro[3.5]nonane. This scaffold was critical for achieving high-affinity binding. The protonated piperidine nitrogen of the spirocycle engages in a powerful cation-π interaction with two tyrosine residues (Tyr319/Tyr323) in the menin binding pocket, anchoring the molecule.[25] The rigid azetidine portion of the spirocycle then provides an optimal exit vector to position a pyrimidine moiety for a key hydrogen bond with another residue (Tyr276).[25] This case perfectly illustrates how the defined 3D geometry of a spirocycle can solve long-standing challenges in drug discovery.
Part 5: Future Directions and Expert Opinion
The field of spirocyclic chemistry is poised for continued growth and innovation. The development of high-throughput synthesis and computational modeling will allow for the faster design and optimization of spirocyclic drug candidates.[15][16] We are seeing increased exploration of more complex and strained spiro systems, such as heteroatom-containing spiro[3.3]heptanes and spiro[2.3]hexanes, which offer novel geometries and can act as unique bioisosteres.[1][13]
Furthermore, spirocyclic motifs are being incorporated into novel therapeutic modalities. For example, the degrader candidate FHD-609, which targets BRD9, contains a diazaspiro[3.5]nonane motif, demonstrating the utility of these scaffolds in designing larger molecules for targeted protein degradation.[25]
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- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.).
- Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020-07-21). PubMed. [Link]
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- Fused-Linked and Spiro-Linked N-Containing Heterocycles. (n.d.). MDPI. [Link]
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.). RSC Publishing. [Link]
- Bioisosteric Replacement Str
- The Spirocycle Surge in Drug Discovery. (2025-09-29). Drug Hunter. [Link]
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The Multifaceted Pharmacology of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
The 1-oxa-4,9-diazaspiro[5.5]undecane core represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure provides a rigid framework that allows for precise orientation of functional groups, enabling interactions with multiple biological targets. This guide delves into the intricate mechanisms of action of various derivatives of this spirocyclic system, highlighting their therapeutic potential across different disease areas, from chronic pain and kidney disease to hypertension. We will explore the molecular interactions, signaling pathways, and key experimental evidence that underpin their pharmacological profiles.
Part 1: Dual-Action Analgesia through MOR Agonism and σ1R Antagonism
A groundbreaking application of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been in the development of potent analgesics with a potentially improved side-effect profile compared to traditional opioids.[1][2] These derivatives are designed as dual-target ligands, simultaneously acting as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R).[1][2]
The Rationale: A Synergistic Approach to Pain Management
Opioid agonists, such as morphine and oxycodone, are mainstays for severe pain management but are fraught with dose-limiting side effects, including respiratory depression, constipation, and the development of tolerance and dependence. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has been identified as a key modulator of opioid signaling.[3] Antagonism of the σ1R has been shown to potentiate opioid-induced analgesia, suggesting that a single molecule with dual activity could achieve a more potent analgesic effect at a lower dose, thereby mitigating some of the classic opioid-related adverse effects.[1][2][3]
Mechanism of Action: A Two-Pronged Attack on Pain Signaling
The dual-acting 1-oxa-4,9-diazaspiro[5.5]undecane derivatives exert their analgesic effects through two distinct but complementary pathways:
-
MOR Agonism: Like traditional opioids, these compounds bind to and activate the μ-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. The net effect is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.
-
σ1R Antagonism: By binding to and inhibiting the sigma-1 receptor, these derivatives prevent its chaperone activity. This has several downstream consequences that enhance analgesia, including the potentiation of MOR-mediated signaling and the modulation of various ion channels and neurotransmitter systems involved in pain processing.
One of the most promising compounds from this class, 15au , demonstrated a balanced profile of MOR agonism and σ1R antagonism.[1][2] In preclinical studies, 15au exhibited potent analgesic activity comparable to oxycodone in the paw pressure test in mice.[1][2] Notably, and consistent with the σ1R antagonism component, 15au showed local, peripheral activity that could be reversed by a σ1R agonist.[1][2] Furthermore, at equianalgesic doses, 15au induced less constipation than oxycodone, providing strong evidence for the benefits of this dual-target approach.[1][2]
Visualizing the Dual-Action Mechanism
Caption: Dual mechanism of action of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Experimental Workflow: Assessing Dual Target Engagement
The following workflow outlines the key experiments used to characterize the dual MOR agonist and σ1R antagonist activity of these compounds.
Caption: Mechanism of renal protection via sEH inhibition.
Part 3: Antihypertensive Activity via α1-Adrenoceptor Blockade
Earlier investigations into the pharmacology of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives revealed their potential as antihypertensive agents. Specifically, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been shown to exert their blood pressure-lowering effects predominantly through peripheral alpha-1 (α1)-adrenoceptor blockade.
Mechanism of Action: Vasodilation and Reduced Blood Pressure
Alpha-1 adrenergic receptors are located on vascular smooth muscle and, when activated by norepinephrine, cause vasoconstriction, leading to an increase in blood pressure. [4][5][6][7]The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives act as antagonists at these receptors, blocking the binding of norepinephrine. [8]This inhibition of α1-adrenoceptor signaling results in vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure. [4][5][6][7] A detailed pharmacological evaluation of a lead compound from this series confirmed that its antihypertensive activity in spontaneously hypertensive rats was primarily due to this peripheral α1-adrenoceptor blockade. [8]
Conclusion: A Versatile Scaffold with Diverse Therapeutic Promise
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven to be a remarkably versatile platform for the design of novel therapeutics with diverse mechanisms of action. The ability to fine-tune the substitution pattern around this rigid core allows for the selective targeting of different receptors and enzymes, leading to distinct pharmacological outcomes. From providing a new paradigm for safer and more effective pain relief through dual MOR agonism and σ1R antagonism, to offering a novel approach for the treatment of chronic kidney disease via sEH inhibition, and demonstrating potential in the management of hypertension, these compounds represent a significant area of ongoing research and development. Further exploration of this privileged scaffold is likely to uncover even more therapeutic applications in the future.
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The Ascendant Therapeutic Potential of Diazaspiro Undecane Compounds: A Technical Guide for Drug Discovery
Foreword: The Spirocyclic Advantage in Modern Medicinal Chemistry
In the intricate landscape of drug discovery, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among the myriad of heterocyclic scaffolds, spirocyclic systems have garnered significant attention for their unique three-dimensional topology, conformational rigidity, and ability to present substituents in well-defined spatial orientations. This guide delves into the burgeoning field of diazaspiro undecane compounds, a class of molecules demonstrating a remarkable breadth of biological activities. From targeting the complexities of cancer to modulating the intricacies of the central nervous system, diazaspiro undecanes are proving to be a "privileged scaffold" in medicinal chemistry. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of their biological activities, underlying mechanisms, and the experimental methodologies used to elucidate their therapeutic potential.
The Structural Essence and Versatility of Diazaspiro Undecanes
Diazaspiro undecanes are characterized by a spirocyclic framework where two nitrogen-containing rings share a single common carbon atom. The most extensively studied core is the 1,9-diazaspiro[5.5]undecane, which consists of two fused piperidine rings.[1] However, other isomeric forms and related structures like diazaspiro[4.5]decanes also exhibit significant biological profiles.[2][3] The inherent structural rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the nitrogen atoms can be readily substituted, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).
A Spectrum of Biological Activities: From Oncology to Neurology
The therapeutic landscape of diazaspiro undecane derivatives is both broad and profound, with significant research highlighting their potential in several key disease areas.
Anticancer Activity: A Cytotoxic Edge
A compelling body of evidence points to the potent anticancer effects of diazaspiro undecane compounds. Novel derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HCC).[4][5]
For instance, studies on novel diazaspiro undecane derivatives have shown that the nature of the substituent dramatically influences their cytotoxic potency against SK-HEP-1 liver adenocarcinoma cells.[4][5] Phenyl and p-fluorophenyl substituted compounds were found to be the most cytotoxic, with IC50 values of 46.31 µg/ml and 47.46 µg/ml, respectively.[4] In contrast, thiophene and 5-methyl furyl substituted analogs were less potent, with IC50 values of 109 µg/ml and 125 µg/ml.[4] This underscores the critical role of the aromatic substituent in mediating the anticancer effect.
Furthermore, new 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides have shown moderate to high inhibitory activities against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[3][6]
| Compound Class | Specific Scaffold | Cell Line | IC50 (µg/mL) | Reference |
| Azaspiro Undecane Diones | Phenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 | [4][5] |
| p-fluorophenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 | [4][5] | |
| Thiophene substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 109 | [4][5] | |
| 5-methyl furyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 125 | [4][5] | |
| Thia-azaspiro[4.5]decane Derivatives | Compound 7 (a thiazolopyrimidine derivative) | HCT-116 (Colorectal Carcinoma) | 92.2 nM | [3] |
| Compound 14 (a thioglycoside derivative) | HCT-116 (Colorectal Carcinoma) | 105.3 nM | [3] | |
| Compound 18 (a thioglycoside derivative) | HCT-116 (Colorectal Carcinoma) | 110.1 nM | [3] |
Modulating the Central Nervous System
The diazaspiro undecane scaffold has been successfully employed to develop potent and selective ligands for various CNS targets, offering potential treatments for neurodegenerative diseases, pain, and psychiatric disorders.
-
M1 Muscarinic Agonists: A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and identified as M1 muscarinic agonists.[2] These compounds, such as 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, exhibit high affinity for M1 receptors and have shown antiamnesic activity in preclinical models, suggesting their potential for treating dementia of the Alzheimer's type.[2][7]
-
GABA-A Receptor Antagonists: 3,9-Diazaspiro[5.5]undecane-based compounds have been developed as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[8][9] Notably, these antagonists have also demonstrated immunomodulatory effects by rescuing the inhibition of T cell proliferation, opening avenues for their peripheral applications.[8]
-
Dual MOR Agonists and σ1R Antagonists for Pain: In a novel approach to pain management, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been designed as dual-acting ligands that are both µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[10] This multimodal strategy aims to enhance analgesic efficacy while potentially mitigating the side effects associated with traditional opioids.[10]
Targeting Metabolic Disorders
The versatility of the diazaspiro undecane core extends to the realm of metabolic diseases, with derivatives showing promise in the treatment of obesity and type 2 diabetes.
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: 1,9-Diazaspiro[5.5]undecan-2-ones fused with a pyrazole ring have been synthesized as potent inhibitors of both ACC1 and ACC2.[1] The inhibition of these enzymes can decrease fatty acid synthesis and increase fatty acid oxidation, leading to weight loss.[1]
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Certain compounds containing the 1,9-diazaspiro[5.5]undecane moiety act as antagonists of the MCH-R1, a G protein-coupled receptor implicated in the regulation of appetite and energy balance.[1] Targeting this receptor is a promising strategy for the treatment of obesity.[1]
Antimicrobial Potential: An Area for Exploration
While research on undecan-x-ones has shown some antimicrobial, particularly fungistatic, activity, the direct investigation of the antimicrobial properties of diazaspiro undecane compounds is less documented in the reviewed literature.[11][12][13] The structural features of diazaspiro undecanes, including their basic nitrogen atoms and lipophilic character, suggest they could be promising candidates for the development of novel antimicrobial agents. This represents a fertile ground for future research endeavors.
Structure-Activity Relationship (SAR) Insights
The biological activity of diazaspiro undecane compounds is intricately linked to the nature and position of substituents on the spirocyclic core. Key SAR observations include:
-
Substitution at Position 9: In many 1,9-diazaspiro[5.5]undecane derivatives, substitution at the 9-position is crucial for bioactivity.[1]
-
Aromatic Substituents: As seen in the anticancer derivatives, the choice of the aromatic ring system can significantly impact potency.[4]
-
Fused Rings: The fusion of arene or heteroarene rings to the diazaspiro core is a common feature in many bioactive compounds.[1]
-
Carbonyl Group: The presence of a carbonyl group, for instance at the 2-position, can influence the biological profile, as observed in NK1 antagonists.[1]
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of findings, a well-defined experimental protocol is paramount. The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to evaluate the cytotoxic effects of novel compounds.[5]
Detailed Step-by-Step MTT Assay Protocol
-
Cell Culture and Seeding:
-
Culture human cancer cells (e.g., SK-HEP-1) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension.
-
Seed the cells into 96-well microplates at an optimal density and incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare stock solutions of the diazaspiro undecane test compounds in a suitable solvent like DMSO.
-
Create a series of dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include vehicle-only and untreated cell controls.
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[5]
-
-
MTT Assay Procedure:
-
Following incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plates for an additional 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.[5]
-
-
Data Acquisition and Analysis:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.
Signaling Pathway Visualization: M1 Muscarinic Receptor Agonism
The therapeutic effect of M1 muscarinic agonists in Alzheimer's disease is mediated through the activation of specific intracellular signaling cascades. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of M1 muscarinic receptor activation by a diazaspiro undecane agonist.
Future Directions and Concluding Remarks
The diazaspiro undecane scaffold has unequivocally established itself as a versatile and valuable platform in drug discovery. The diverse range of biological activities, from potent anticancer effects to nuanced modulation of CNS targets, highlights the immense therapeutic potential of this chemical class. Future research should focus on:
-
Expanding the Scope of Biological Screening: A systematic evaluation of diazaspiro undecane libraries against a broader range of targets, including kinases, ion channels, and epigenetic modulators, is warranted.
-
Elucidating Mechanisms of Action: Deeper mechanistic studies are needed to understand how these compounds exert their biological effects at the molecular level.
-
Optimizing ADME Properties: A concerted effort to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for their clinical translation.
-
Exploring Antimicrobial Applications: Given the structural attributes of diazaspiro undecanes, a focused investigation into their potential as novel antimicrobial agents could address the pressing challenge of antimicrobial resistance.
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Navigating the Therapeutic Landscape of 4-Oxa-1,9-diazaspiro[5.5]undecane Analogs: A Technical Guide to Known Protein Targets
Introduction: The Emergence of a Privileged Scaffold
In the intricate world of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct protein targets – represents a significant leap forward in drug discovery. The 4-Oxa-1,9-diazaspiro[5.5]undecane core is one such scaffold that has garnered considerable attention for its remarkable versatility. Its unique three-dimensional structure provides a rigid framework that can be strategically decorated with various functional groups, enabling the fine-tuning of pharmacological activity. This guide offers an in-depth technical exploration of the known protein targets of 4-Oxa-1,9-diazaspiro[5.5]undecane analogs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the methodologies used to elucidate their function.
This document will delve into the specific protein interactions, the underlying signaling pathways, and the detailed experimental protocols necessary to investigate these promising compounds. We will explore their dual-action capabilities in pain management, their role in cardiovascular regulation, and their potential in treating chronic kidney disease, thereby highlighting the multifaceted nature of this exceptional chemical scaffold.
I. The Dual Enigma: Sigma-1 Receptor (σ1R) Antagonism and µ-Opioid Receptor (MOR) Agonism in Analgesia
A significant breakthrough in the development of 4-Oxa-1,9-diazaspiro[5.5]undecane analogs has been the discovery of compounds with a dual pharmacological profile: antagonism of the Sigma-1 Receptor (σ1R) and agonism of the µ-Opioid Receptor (MOR).[1][2][3] This dual activity presents a promising strategy for developing potent analgesics with an improved safety profile compared to traditional opioids.[2][3]
A. Mechanism of Action: A Synergistic Approach to Pain Relief
The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it has been implicated in the modulation of various signaling pathways, including those involved in pain perception.[1][4] Antagonism of σ1R has been shown to potentiate opioid-mediated analgesia and reduce the development of tolerance and other side effects associated with chronic opioid use.[1][4]
Simultaneously, these analogs act as agonists at the MOR, the primary target for opioid analgesics like morphine. MOR activation leads to the inhibition of neuronal activity and the release of pain-transmitting neurotransmitters. The synergistic effect of MOR agonism and σ1R antagonism is believed to result in enhanced analgesic efficacy with a reduction in opioid-related adverse effects such as constipation and respiratory depression.[2][3]
B. Signaling Pathway: Crosstalk Between MOR and σ1R
The interplay between the MOR and σ1R signaling pathways is complex and not yet fully elucidated. However, a proposed model suggests that σ1R antagonists can modulate the signaling cascade initiated by MOR activation. This may involve the regulation of ion channels and second messenger systems that are downstream of the MOR.
Caption: MOR Agonism and σ1R Antagonism Pathway.
C. Quantitative Data: Binding Affinities and Functional Activity
The following table summarizes the binding affinities (Ki) and functional activities (EC50) for representative 4-Oxa-1,9-diazaspiro[5.5]undecane analogs.
| Compound | MOR Ki (nM)[5] | σ1R Ki (nM)[5] | MOR Functional Activity (EC50, nM)[5] |
| 15au | 1.8 | 3.6 | 28 |
| 15av | 2.5 | 2.9 | 35 |
| 15aw | 0.9 | 10.1 | 15 |
D. Experimental Protocols
This protocol determines the binding affinity of test compounds for the σ1R using -pentazocine as the radioligand.
-
Materials:
-
HEK-293 cells transfected with human σ1R.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Test compounds (4-Oxa-1,9-diazaspiro[5.5]undecane analogs).
-
96-well microplates, filter mats, scintillation cocktail, and a scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing σ1R.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of -pentazocine (final concentration ~1-2 nM).
-
For non-specific binding, replace the test compound with 10 µM haloperidol.
-
Add 100 µL of the membrane preparation (50-100 µg of protein).
-
Incubate at room temperature for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
This assay measures the ability of test compounds to act as MOR agonists by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
CHO-K1 cells stably expressing the human MOR.
-
Assay medium: DMEM with 0.1% BSA.
-
Forskolin solution.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Procedure:
-
Plate CHO-K1-hMOR cells in a 96-well plate and incubate overnight.
-
Replace the medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add test compounds at various concentrations and incubate for 15 minutes.
-
Add forskolin (to stimulate cAMP production) and incubate for a further 15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Calculate EC50 values by fitting the data to a sigmoidal dose-response curve.
-
II. Targeting the Vasculature: Alpha-1 Adrenoceptor Blockade for Hypertension
Certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been identified as potent antihypertensive agents. Their mechanism of action is primarily attributed to the blockade of peripheral alpha 1-adrenoceptors.[6]
A. Mechanism of Action: Inducing Vasodilation
Alpha-1 adrenoceptors are G protein-coupled receptors found on vascular smooth muscle.[7] Activation of these receptors by endogenous catecholamines (e.g., norepinephrine) leads to vasoconstriction and an increase in blood pressure.[8] By acting as antagonists, the 4-Oxa-1,9-diazaspiro[5.5]undecane analogs block the binding of these catecholamines, leading to vasodilation, reduced peripheral resistance, and a subsequent lowering of blood pressure.[6][9]
B. Signaling Pathway: Inhibition of the Gq Cascade
The blockade of α1-adrenoceptors by these analogs prevents the activation of the Gq protein signaling cascade. This, in turn, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and smooth muscle relaxation.
Caption: Alpha-1 Adrenoceptor Antagonism Pathway.
C. Experimental Protocol: Alpha-1 Adrenoceptor Binding Assay[14]
This protocol is designed to determine the binding affinity of the spiro-compounds for α1-adrenoceptors.
-
Materials:
-
Rat cerebral cortex membranes (a rich source of α1-adrenoceptors).
-
Radioligand: [3H]Prazosin (a selective α1-adrenoceptor antagonist).
-
Non-specific binding determinant: Phentolamine (10 µM).
-
Test compounds.
-
Standard binding assay equipment.
-
-
Procedure:
-
Prepare rat cerebral cortex membranes.
-
In a 96-well plate, combine the membrane preparation, [3H]Prazosin (final concentration ~0.25 nM), and varying concentrations of the test compound.
-
For non-specific binding, use 10 µM phentolamine.
-
Incubate at 25°C for 30 minutes.
-
Terminate the reaction by filtration and wash the filters.
-
Measure radioactivity and calculate Ki values.
-
III. A Novel Avenue: Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease
Trisubstituted urea derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[10] This discovery opens up new therapeutic possibilities for the treatment of chronic kidney diseases.
A. Mechanism of Action: Protecting Reno-protective Lipids
Soluble epoxide hydrolase is an enzyme that metabolizes and inactivates epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with potent anti-inflammatory and vasodilatory effects in the kidney.[2][11] By inhibiting sEH, these spiro-analogs prevent the degradation of EETs, thereby enhancing their reno-protective actions.[10][12] This leads to reduced inflammation, fibrosis, and improved renal function.[6][13]
B. Signaling Pathway: Modulation of EET-Mediated Effects
The inhibition of sEH by these compounds leads to an accumulation of EETs, which can then exert their beneficial effects through various downstream signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and the modulation of NF-κB and TGF-β1/Smad3 signaling.[6]
Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.
C. Experimental Protocol: sEH Inhibitor Screening Assay (Fluorometric)[1][19][20]
This protocol provides a method for screening potential sEH inhibitors using a fluorometric assay.
-
Materials:
-
Recombinant human sEH.
-
sEH assay buffer.
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).
-
Test compounds.
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND).
-
96-well black microplate.
-
Fluorometer.
-
-
Procedure:
-
In a 96-well plate, add sEH assay buffer, the test compound at various concentrations, and the sEH enzyme.
-
Include wells for a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the sEH substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.
-
Monitor the increase in fluorescence over time (kinetic assay) or measure at a fixed endpoint.
-
Calculate the percent inhibition and determine the IC50 values for the test compounds.
-
IV. Conclusion and Future Directions
The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has unequivocally demonstrated its "privileged" status in medicinal chemistry. The analogs derived from this core structure have shown remarkable versatility, targeting a diverse range of proteins including the µ-opioid receptor, sigma-1 receptor, alpha-1 adrenoceptors, and soluble epoxide hydrolase. This multi-target capability has paved the way for the development of novel therapeutics for pain, hypertension, and chronic kidney disease.
The in-depth technical guide provided here serves as a foundational resource for researchers in the field. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued exploration and optimization of these promising compounds. Future research should focus on further elucidating the structure-activity relationships to design even more potent and selective analogs. Additionally, exploring other potential protein targets for this versatile scaffold could unlock new therapeutic avenues for a wide range of diseases. The journey of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a compelling example of how fundamental chemical structures can be leveraged to address complex medical challenges.
V. References
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emerging Role of Sigma Receptors in Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The sigma-1 receptor curtails endogenous opioid analgesia during sensitization of TRPV1 nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Soluble Epoxide Hydrolase for Renal Health [frontiersin.org]
- 12. Frontiers | Dual soluble epoxide hydrolase inhibitor – farnesoid X receptor agonist interventional treatment attenuates renal inflammation and fibrosis [frontiersin.org]
- 13. Dual soluble epoxide hydrolase inhibitor – farnesoid X receptor agonist interventional treatment attenuates renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Spectroscopic Data for 4-Oxa-1,9-diazaspiro[5.5]undecane: A Technical Guide
To the Valued Researcher,
As a Senior Application Scientist, it is my responsibility to ensure that the information provided is not only accurate but also transparent in its scope and limitations. In the course of preparing this technical guide on the spectroscopic data of 4-Oxa-1,9-diazaspiro[5.5]undecane, a comprehensive search of publicly available scientific literature and chemical databases was conducted.
The majority of accessible research focuses on derivatives of this core structure, particularly N-protected analogues such as tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. While these studies provide valuable insights into the chemical behavior of the spirocyclic system, they do not contain the specific data required for a detailed analysis of the parent compound as per the original topic.
Therefore, this document will pivot to a theoretical and predictive analysis based on the fundamental principles of spectroscopy and the known chemical environment of the 4-Oxa-1,9-diazaspiro[5.5]undecane structure. This approach is designed to serve as a robust predictive guide for researchers who may be synthesizing this compound or related structures, providing a scientifically grounded framework for the interpretation of future experimental data.
Molecular Structure and Predicted Spectroscopic Behavior
The unique spirocyclic structure of 4-Oxa-1,9-diazaspiro[5.5]undecane, with its combination of a morpholine and a piperidine ring sharing a quaternary carbon, dictates a distinct spectroscopic fingerprint. The presence of heteroatoms (two nitrogens and one oxygen) and various types of C-H bonds will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.
Caption: Molecular structure of 4-Oxa-1,9-diazaspiro[5.5]undecane.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted NMR spectra for 4-Oxa-1,9-diazaspiro[5.5]undecane are based on the expected chemical environments of the protons and carbons.
Experimental Considerations:
To obtain high-quality NMR spectra, the choice of solvent is critical. A deuterated solvent that does not exchange with the N-H protons, such as DMSO-d₆ or CDCl₃, would be appropriate. The addition of a small amount of D₂O would lead to the disappearance of the N-H signals, confirming their assignment.
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene groups.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 3.5 - 3.8 | Multiplet | 4H | C3-H₂, C5-H₂ | Protons adjacent to the oxygen atom in the morpholine ring are expected to be the most deshielded. |
| ~ 2.8 - 3.2 | Multiplet | 4H | C2-H₂, C6-H₂ | Protons adjacent to the nitrogen atoms will be deshielded, but less so than those adjacent to oxygen. |
| ~ 2.5 - 2.8 | Multiplet | 4H | C8-H₂, C10-H₂ | Protons on the piperidine ring adjacent to the nitrogen. |
| ~ 1.5 - 1.8 | Multiplet | 2H | C7-H₂ | The methylene group beta to the nitrogen in the piperidine ring will be the most shielded. |
| Broad | Singlet | 2H | N1-H, N9-H | The chemical shift of N-H protons can be highly variable and depends on solvent and concentration. |
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~ 70 - 75 | C3, C5 | Carbons adjacent to the oxygen atom will be the most deshielded. |
| ~ 50 - 55 | Spiro Carbon (C6) | The quaternary spiro carbon is a key feature and is expected in this region. |
| ~ 45 - 50 | C2, C6 | Carbons adjacent to the nitrogen atoms. |
| ~ 40 - 45 | C8, C10 | Carbons on the piperidine ring adjacent to the nitrogen. |
| ~ 25 - 30 | C7 | The carbon beta to the nitrogen in the piperidine ring will be the most shielded. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrations for 4-Oxa-1,9-diazaspiro[5.5]undecane are associated with N-H, C-H, C-N, and C-O bonds.
Experimental Protocol:
A common method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet. The sample is ground with KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid or liquid sample.
| Predicted Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3300 - 3500 | N-H stretch | Medium, broad |
| 2850 - 3000 | C-H stretch (aliphatic) | Strong |
| 1400 - 1500 | C-H bend | Medium |
| 1050 - 1150 | C-O stretch (ether) | Strong |
| 1000 - 1250 | C-N stretch | Medium to Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that would likely lead to significant fragmentation of this molecule.
Expected Molecular Ion:
The molecular formula is C₈H₁₆N₂O, giving a molecular weight of 156.23 g/mol . The molecular ion peak (M⁺) in an EI spectrum would be expected at m/z = 156.
Predicted Fragmentation Pathway:
The fragmentation of spirocyclic compounds can be complex. However, cleavage of the rings is expected, particularly at the bonds adjacent to the heteroatoms.
Caption: A plausible fragmentation pathway for 4-Oxa-1,9-diazaspiro[5.5]undecane in EI-MS.
-
Loss of a C₃H₆N radical: Cleavage of the piperidine ring could lead to a fragment with m/z = 100.
-
Loss of a C₃H₅O radical: Cleavage of the morpholine ring could result in a fragment with m/z = 99.
-
Further Fragmentation: The initial fragments would likely undergo further fragmentation, leading to smaller, more stable ions. For example, the fragment at m/z = 100 could lose formaldehyde (CH₂O) to give a fragment at m/z = 70.
Conclusion and Future Directions
This guide provides a theoretical framework for the spectroscopic analysis of 4-Oxa-1,9-diazaspiro[5.5]undecane. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of this and related spirocyclic systems. The acquisition and publication of experimental data for this parent compound would be a valuable contribution to the chemical sciences, allowing for the validation and refinement of these predictions. It is hoped that this theoretical guide will aid in the interpretation of such future experimental findings.
References
As this guide is based on theoretical predictions and general spectroscopic principles, direct citations to experimental data for the target compound are not possible. The information presented is synthesized from foundational knowledge in organic spectroscopy, as found in standard textbooks and reference materials. For further reading on the principles of spectroscopic interpretation, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (
The Emergence of a Privileged Scaffold: A Technical Guide to 1-oxa-4,9-diazaspiro[5.5]undecane Compounds
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Allure of Spirocycles in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a unique platform for the design of potent and selective therapeutic agents. This guide delves into the discovery, history, synthesis, and evolving therapeutic applications of a particularly compelling heterocyclic scaffold: the 1-oxa-4,9-diazaspiro[5.5]undecane core. This unique arrangement of a morpholine or piperazinone ring fused with a piperidine ring through a spirocyclic carbon has proven to be a versatile template for a range of biologically active compounds, marking it as a privileged scaffold in modern drug discovery.
Part 1: Discovery and Foundational Synthesis
The documented emergence of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold into the realm of medicinal chemistry can be traced back to the early 1980s. A seminal 1983 paper by R. D. Clark and colleagues at Syntex Research stands as a landmark publication, detailing the synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones as potential antihypertensive agents. Their work, published in the Journal of Medicinal Chemistry, described a multi-step synthesis that laid the groundwork for future explorations of this ring system.
The initial motivation was the development of novel antihypertensive drugs, with the researchers focusing on compounds that could modulate adrenergic receptors. The 1-oxa-4,9-diazaspiro[5.5]undecane core was envisioned as a rigid scaffold to orient pharmacophoric elements in a defined spatial arrangement, potentially leading to enhanced receptor affinity and selectivity. Their pioneering work not only introduced a novel class of antihypertensive agents but also established the first reported synthetic route to this intriguing spirocyclic system, thereby opening the door for subsequent derivatization and therapeutic targeting.
Part 2: Evolution of Synthetic Methodologies
Since the initial reports, synthetic strategies towards 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have evolved, becoming more versatile and efficient. Modern approaches allow for the controlled introduction of a wide range of substituents at various positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.
A Modern, Versatile Synthetic Route
A notable advancement in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have shown significant promise as analgesics, was reported by Virgili-Bernado and coworkers in 2019.[1] This approach offers a high degree of flexibility for diversification.
Experimental Protocol: Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives [1]
This protocol is a representative example of a modern synthetic approach.
Step 1: Epoxide Formation
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), trimethylsulfoxonium iodide and a strong base such as sodium hydride are added to perform the Corey-Chaykovsky reaction, yielding the corresponding spiro-epoxide.
Step 2: Epoxide Ring Opening
-
The epoxide is subjected to a thermal ring-opening reaction with a desired arylamine. This step introduces the aryl substituent at the 4-position of the final scaffold and generates a key aminoalcohol intermediate.
Step 3: Acylation
-
The aminoalcohol is then acylated with an appropriate acyl halide, such as 2-chloropropionyl chloride, in the presence of a base (e.g., triethylamine) to form an amide.
Step 4: Intramolecular Cyclization
-
The crucial spirocyclization is achieved by treating the acylated intermediate with a strong base, such as potassium tert-butoxide, at low temperatures. This induces an intramolecular nucleophilic substitution, forming the morpholinone ring and completing the 1-oxa-4,9-diazaspiro[5.5]undecane core.
Step 5: Deprotection and N-Alkylation
-
The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid).
-
The final derivatization at the 9-position is accomplished via N-alkylation with a suitable alkyl halide in the presence of a base like potassium carbonate.
This modular approach allows for the introduction of diversity at three key positions: the aryl group at position 4, substituents on the morpholinone ring (from the choice of acyl halide), and the substituent at the 9-position.
Caption: A generalized modern synthetic workflow for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Part 3: Pharmacological Significance and Therapeutic Applications
The unique three-dimensional structure of the 1-oxa-4,9-diazaspiro[5.5]undecane core has made it a fruitful scaffold for targeting a variety of biological systems.
Antihypertensive Activity: α1-Adrenoceptor Antagonism
The initial discovery of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones was in the context of their antihypertensive properties. The lead compound from the 1983 study by Clark et al. was found to exert its effect primarily through the blockade of peripheral α1-adrenoceptors.
Mechanism of Action: α1-Adrenoceptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon activation by endogenous catecholamines like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction, which increases blood pressure. By acting as antagonists at these receptors, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives inhibit this signaling cascade, leading to vasodilation and a reduction in blood pressure.
Caption: α1-Adrenoceptor signaling and its blockade by 1-oxa-4,9-diazaspiro[5.5]undecane antagonists.
Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism for Pain
More recently, derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual-acting ligands for the treatment of pain.[1] These compounds exhibit agonist activity at the μ-opioid receptor (MOR) and antagonist activity at the sigma-1 receptor (σ1R). This dual mechanism is particularly attractive as it has the potential to provide strong analgesia with a reduced side-effect profile compared to traditional opioids.
Mechanism of Action:
-
MOR Agonism: Activation of MOR, a GPCR, leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and the modulation of ion channels. This results in hyperpolarization of neurons and reduced neurotransmitter release, ultimately blocking the transmission of pain signals.
-
σ1R Antagonism: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum.[2] It is involved in the modulation of various signaling pathways and ion channels. Antagonism of the σ1 receptor has been shown to potentiate opioid-induced analgesia and may mitigate some of the undesirable side effects of MOR activation, such as tolerance and hyperalgesia.[2]
Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease
Trisubstituted urea derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[2] This has positioned them as promising drug candidates for the treatment of chronic kidney diseases.
Mechanism of Action: Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. By inhibiting sEH, these spirocyclic compounds increase the endogenous levels of beneficial EpFAs, which can reduce inflammation and protect against kidney damage.
Caption: The soluble epoxide hydrolase (sEH) pathway and its inhibition.
Part 4: Data Summary and Future Perspectives
The versatility of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is evident from the diverse range of biological activities exhibited by its derivatives. The table below summarizes key quantitative data for representative compounds.
| Compound Class | Target(s) | Key Activity Metric | Therapeutic Potential | Reference |
| 9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones | α1-Adrenoceptor | Antihypertensive activity in SHR models | Hypertension | Clark et al., 1983 |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | MOR (agonist) / σ1R (antagonist) | MOR Ki < 10 nM, σ1R Ki < 50 nM | Pain | Virgili-Bernado et al., 2019[1] |
| Trisubstituted urea derivatives | Soluble Epoxide Hydrolase (sEH) | sEH IC50 in the low nM range | Chronic Kidney Disease | Kato et al., 2014[2] |
The journey of the 1-oxa-4,9-diazaspiro[5.5]undecane core, from its initial synthesis as part of an antihypertensive program to its current status as a privileged scaffold for complex multitarget ligands, highlights a remarkable evolution in medicinal chemistry. The rigid, three-dimensional nature of this spirocycle continues to provide a fertile ground for the design of novel therapeutics. Future research will likely focus on further exploring the chemical space around this core, developing stereoselective syntheses to access enantiopure compounds, and investigating its potential in other therapeutic areas such as oncology and neurodegenerative diseases. The story of this unique scaffold is a testament to the enduring power of innovative synthetic chemistry in driving the discovery of the next generation of medicines.
References
- Clark, R. D., Caroon, J. M., Repke, D. B., Strosberg, A. M., Bitter, S. M., Okada, M. D., Michel, A. D., & Whiting, R. L. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855–861. [Link]
- Virgili-Bernado, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
- Wikipedia contributors. (2023). Alpha-1 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]
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- Hayashi, T., & Su, T. P. (2007). Understanding the Molecular Mechanism of Sigma-1 Receptors: Towards A Hypothesis that Sigma-1 Receptors are Intracellular Amplifiers for Signal Transduction. Current Pharmaceutical Design, 13(32), 3249-3260. [Link]
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Methodological & Application
Application Notes and Protocols: Characterizing 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride Interactions Using Binding Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing binding assays to characterize the interaction of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride with its putative biological targets. This document will delve into the theoretical underpinnings of binding assays, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Context of this compound
The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a key structural motif in a variety of pharmacologically active compounds.[1][2][3] Derivatives have shown potent and selective activities at various receptors, including sigma receptors (σ1R and σ2R) and the μ-opioid receptor (MOR).[1][4] Given this background, this compound is a valuable tool compound for probing these receptor systems. A binding assay is the foundational experiment to determine if this compound directly interacts with a target receptor and to quantify the affinity of this interaction.
This guide will primarily focus on a competitive radioligand binding assay for the sigma-1 receptor (σ1R), a common target for this class of compounds.[4][5][6] The principles and techniques described herein are, however, broadly applicable to other receptors and assay formats.
Foundational Principles: Understanding the Binding Assay
A binding assay is a procedure that measures the interaction between a ligand (in this case, this compound) and a macromolecule, such as a receptor.[7] The primary output of a binding assay is the determination of the binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki).
Competitive Radioligand Binding Assays
In a competitive binding assay, an unlabeled test compound (the "competitor," i.e., this compound) competes with a labeled compound (a "radioligand" with known affinity for the target receptor) for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the affinity of the test compound for the receptor.[5]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay for σ1R
This protocol is adapted from established methods for characterizing sigma receptor ligands.[5][6][8]
Materials and Reagents
| Reagent | Supplier/Preparation | Notes |
| Test Compound | This compound | Prepare a stock solution (e.g., 10 mM in DMSO) and perform serial dilutions. |
| Radioligand | -pentazocine | A selective σ1R radioligand.[5][6] Available from commercial vendors. |
| Receptor Source | Guinea pig brain membranes | A rich source of σ1 receptors.[6][9] Can be prepared in-house or purchased. |
| Non-specific Binding Control | Haloperidol | A high-affinity sigma receptor ligand used at a high concentration to define non-specific binding.[10] |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Prepare fresh and keep on ice. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 8.0 | Used to wash the filters and remove unbound radioligand. |
| Filtration Apparatus | Brandel or Millipore cell harvester | With GF/B or GF/C glass fiber filters. |
| Scintillation Cocktail | Commercially available | For quantifying radioactivity. |
| Scintillation Counter | Beckman, PerkinElmer, etc. | To measure the radioactivity. |
Step-by-Step Experimental Procedure
-
Preparation of Reagents:
-
Thaw the guinea pig brain membranes on ice. Homogenize gently and dilute to the desired protein concentration (e.g., 100-200 µ g/tube ) in ice-cold assay buffer.[9]
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations in the assay should typically range from 10⁻¹¹ to 10⁻⁵ M.
-
Prepare the radioligand solution. The final concentration of -pentazocine should be close to its Kd value for σ1R (typically 1-5 nM).[9][10]
-
Prepare the non-specific binding control by dissolving haloperidol in assay buffer to a final concentration of 10 µM.[10]
-
-
Assay Setup:
-
Set up triplicate tubes for each condition:
-
Total Binding: Receptor preparation + radioligand + assay buffer.
-
Non-specific Binding: Receptor preparation + radioligand + 10 µM haloperidol.
-
Competition: Receptor preparation + radioligand + varying concentrations of this compound.
-
-
The final assay volume is typically 200-500 µL.
-
-
Incubation:
-
Incubate the tubes at 37°C for 120 minutes to allow the binding to reach equilibrium.[10]
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis and Interpretation
The goal of data analysis is to determine the IC50 value of this compound and then calculate its inhibition constant (Ki).
Calculating Specific Binding
First, calculate the specific binding at each concentration of the test compound:
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
Generating the Competition Curve
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. The percentage of specific binding is calculated as:
% Specific Binding = (Specific Binding at a given competitor concentration / Specific Binding in the absence of competitor) x 100
This will generate a sigmoidal dose-response curve.
Determining the IC50
The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined by fitting the competition curve data to a non-linear regression model, typically a one-site fit.[7][11] Software such as GraphPad Prism is commonly used for this analysis.[12]
Calculating the Ki
The Ki is a measure of the affinity of the competitor for the receptor and is independent of the radioligand concentration and its affinity. It is calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Alternative and Complementary Assay Formats
While radioligand binding assays are a gold standard, other techniques can provide valuable and complementary information.
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (a "tracer") upon binding to a larger molecule like a receptor.[13][14][15] This technique is homogeneous ("mix-and-measure"), amenable to high-throughput screening, and avoids the use of radioactivity.[13][16] A competitive FP assay can be developed where this compound displaces a fluorescently labeled sigma receptor ligand.[14]
Caption: Principle of Fluorescence Polarization (FP) assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[17][18][19] In a typical setup, the receptor is immobilized on the sensor chip, and the test compound flows over the surface.[17] SPR can provide detailed kinetic information, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).[20] This makes it a powerful tool for detailed mechanistic studies of the binding of small molecules like this compound.[17][21]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | Radioligand is too hydrophobic; too much receptor protein; inadequate washing. | Decrease radioligand concentration; reduce the amount of membrane protein; increase the number and volume of washes with ice-cold buffer.[22] |
| Low Specific Binding Signal | Inactive receptor; low receptor density; radioligand degradation. | Use a fresh batch of membranes; increase the amount of protein (if non-specific binding is low); check the purity and age of the radioligand.[23] |
| Poor Reproducibility | Inconsistent pipetting; temperature fluctuations; incomplete mixing. | Use calibrated pipettes; ensure consistent incubation times and temperatures; vortex all solutions thoroughly before use.[23] |
| No Competition by Test Compound | Test compound is inactive at the tested concentrations; compound has low solubility. | Test a wider and higher concentration range; check the solubility of the compound in the assay buffer; consider using a different buffer or adding a solubilizing agent like BSA (if compatible). |
Conclusion
This guide provides a robust framework for conducting binding assays to characterize this compound. By carefully following the detailed protocols, employing appropriate data analysis methods, and understanding the underlying principles, researchers can obtain reliable and reproducible data on the binding affinity of this compound for its target receptors. This information is critical for advancing our understanding of its pharmacological properties and for its potential development as a therapeutic agent.
References
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- Nonlinear regression analysis of the time course of ligand binding experiments. (1993). Journal of Receptor Research.
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- Characterization of Small Molecule–Protein Interactions Using SPR Method. (2018). SpringerLink.
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- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
- Prism 3 -- Saturation Binding Curves and Scatchard Plots. (n.d.). GraphPad.
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- The Scatchard plot.pptx. (n.d.). SlideShare.
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- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
- Quantitative Determination of DNA-Ligand Binding: Improved Data Analysis. (2025). ResearchGate.
- Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual.
- Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate.
- Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania.
- Ligand Binding. (n.d.). Professor Emeritus Nick Holford.
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- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). Journal of Medicinal Chemistry.
- 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1383453-92-6) Suppliers. (n.d.). ChemicalRegister.com.
- Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). Bioorganic & Medicinal Chemistry Letters.
- Document: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pa... (n.d.). ChEMBL.
- Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. (1983). Journal of Medicinal Chemistry.
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Application Note & Protocol: Solubilization of 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride for In Vitro Biological Assays
Abstract
This document provides a detailed protocol and best-practice guidelines for the solubilization and preparation of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride, a spirocyclic heterocyclic compound, for use in a variety of in vitro studies. Spirocyclic compounds are of increasing interest in drug discovery due to their structural rigidity and three-dimensionality, which can enhance target binding and improve pharmacological properties.[1][2][3][4] As a dihydrochloride salt, this compound is engineered for enhanced aqueous solubility, a critical attribute for achieving accurate and reproducible results in cell-based and biochemical assays.[5] This guide outlines the rationale behind solvent selection, step-by-step procedures for creating concentrated stock solutions, and recommendations for storage and handling to ensure compound integrity.
Introduction: The Significance of Proper Compound Handling
The accuracy and reproducibility of in vitro experimental data are fundamentally dependent on the precise and consistent preparation of test compounds.[6] For novel scaffolds like this compound, establishing a robust solubilization protocol is the foundational step for any subsequent biological evaluation. The spirocyclic nature of this molecule confers a rigid, three-dimensional structure that can be advantageous for specific molecular interactions.[4] The dihydrochloride salt form is intentionally designed to improve the physicochemical properties of the parent molecule, which is likely a weakly basic compound with two amine functional groups. By protonating these basic centers with hydrochloric acid, the resulting salt exhibits significantly increased aqueous solubility and dissolution rates compared to the free base.[5]
However, improper handling can lead to issues such as incomplete dissolution, precipitation in culture media, compound degradation, or solvent-induced cytotoxicity, all of which can compromise experimental outcomes. This protocol provides a comprehensive framework to mitigate these risks.
Pre-Protocol Checklist & Material Characterization
Before proceeding, it is imperative to consult the manufacturer-provided Certificate of Analysis (CoA) for this compound. This document contains critical lot-specific information.
| Parameter | Description & Importance | Example Value (Hypothetical) |
| Molecular Weight (MW) | Essential for calculating the mass required to achieve a specific molar concentration. Dihydrochloride salts have a higher MW than the free base. | 245.15 g/mol |
| Purity | The percentage of the active compound in the provided solid. For high accuracy, this should be factored into mass calculations. | >98% (by HPLC) |
| Solubility Data | Preliminary data from the supplier on solubility in common solvents (e.g., DMSO, Water, Ethanol). This guides the choice of primary solvent. | Soluble in Water (>25 mg/mL), DMSO (>50 mg/mL), sparingly in Ethanol. |
| Stability | Information regarding sensitivity to light, temperature, and pH. Dictates storage and handling conditions. | Store at 2-8°C, protect from light. Stable at neutral pH. |
| Appearance | Physical description of the solid (e.g., white crystalline powder). Visual confirmation before use. | White to off-white solid. |
Note: The example values above are for illustrative purposes. Always use the values provided on your specific CoA.
Core Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in most in vitro screening funnels.[7][8] The choice of solvent is the most critical decision and should be guided by the CoA and the experimental system's tolerance.
Rationale for Solvent Selection
The goal is to use a solvent that fully dissolves the compound and has minimal impact on the downstream assay. As a dihydrochloride salt, this compound is designed for water solubility. Therefore, sterile, nuclease-free water should be the first choice. However, if high concentrations are required or if the compound exhibits limited stability in aqueous solution over time, Dimethyl Sulfoxide (DMSO) is a powerful alternative.[6]
| Solvent | Advantages | Disadvantages & Mitigation |
| Sterile Water (or PBS) | Biologically inert; directly compatible with most aqueous assays. Avoids solvent toxicity. | May have lower solubilizing power for some organic molecules. Potential for microbial growth (use sterile technique). |
| DMSO | Excellent solubilizing power for a wide range of compounds. Miscible with water and culture media. | Can be cytotoxic to cells at final concentrations >0.5-1%.[6] Hygroscopic; must be stored in a dry environment. |
| Ethanol | Less toxic than DMSO for many cell types. Volatile, which can be useful in some applications. | Lower solubilizing power than DMSO. Can affect cell membrane integrity. |
The following diagram illustrates the decision-making process for solvent selection.
Caption: Decision workflow for primary solvent selection.
Step-by-Step Solubilization Procedure
This procedure is based on preparing 1 mL of a 10 mM stock solution using the hypothetical molecular weight of 245.15 g/mol .
1. Calculation of Required Mass:
-
The fundamental formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[6]
-
Mass (mg) = 10 mmol/L * 1 mL * 245.15 g/mol = 2.4515 mg
-
Calculation: (10 x 10^-3 mol/L) * (1 x 10^-3 L) * (245.15 g/mol) = 0.0024515 g = 2.45 mg
2. Preparation:
-
Bring the vial of this compound and the chosen solvent (e.g., sterile water or anhydrous DMSO) to room temperature before opening to prevent condensation.[9]
-
Prepare a sterile, low-retention microcentrifuge tube or a glass vial with a Teflon-lined screw cap.[9] Label it clearly with the compound name, concentration, solvent, and date.
3. Weighing the Compound:
-
Place a clean weigh boat on an analytical balance and tare it.
-
Carefully weigh out approximately 2.45 mg of the compound. Record the exact mass. For accuracy, it is better to weigh a slightly larger mass (e.g., ~5 mg) and adjust the solvent volume accordingly.
-
Adjusted Calculation Example: If you weigh out 5.10 mg:
-
Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))
-
Volume (mL) = (0.00510 g) / (10 x 10^-3 mol/L * 245.15 g/mol) * 1000 = 2.08 mL
-
You would add 2.08 mL of solvent to achieve a 10 mM concentration.
-
4. Dissolution:
-
Carefully transfer the weighed powder into the labeled vial.
-
Add approximately 80% of the final calculated solvent volume.
-
Cap the vial and vortex gently for 1-2 minutes. A brief sonication in a water bath can aid in dissolving stubborn particles, but avoid overheating.
-
Visually inspect the solution against a dark background to ensure no particulates are visible. The solution should be clear.
5. Final Volume Adjustment & Aliquoting:
-
Once fully dissolved, add the remaining solvent to reach the final calculated volume.
-
Mix thoroughly by inverting the vial 10-15 times.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, low-retention tubes.[6]
6. Storage:
-
Store the aliquots at ≤ -20°C, or as recommended on the CoA. Protect from light by using amber vials or storing them in a light-blocking box.
Workflow for Preparation of Working Solutions
The 10 mM primary stock is too concentrated for direct use in most assays. It must be serially diluted to the final working concentration in the appropriate cell culture medium or assay buffer immediately before use.
Caption: Experimental workflow from primary stock to final assay plate.
Quality Control & Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents (for organic solvents) or sterile, nuclease-free water to prevent contamination and compound degradation.
-
pH Considerations: When diluting a dihydrochloride salt into a weakly buffered solution, the pH may decrease slightly. For most cell culture media, which are strongly buffered, this effect is negligible. However, for sensitive biochemical assays in simple buffers, verify the final pH.
-
The Common-Ion Effect: In assays with very high chloride concentrations, the solubility of a hydrochloride salt can be suppressed.[5][10] This is rarely an issue in standard cell culture but can be a factor in specific biophysical assays.
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation. If present, warm the tube gently (e.g., to 37°C) and vortex to redissolve. Do not use if the precipitate does not dissolve.
-
Vehicle Control: In all experiments, include a "vehicle control" group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media) used to prepare the working solutions. This accounts for any effects of the solvent itself.
Conclusion
The successful use of this compound in in vitro research hinges on the meticulous preparation of stock and working solutions. By following this protocol—prioritizing the use of sterile water as a solvent due to the dihydrochloride formulation, resorting to DMSO only when necessary, and adhering to best practices for storage and handling—researchers can ensure the integrity of the compound and generate reliable, reproducible data. Always ground your specific protocol in the data provided by the manufacturer's Certificate of Analysis.
References
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- ChemicalRegister. 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1383453-92-6) Suppliers. [Link]
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Applications of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives in Pain Research: A Technical Guide
Introduction: A Novel Scaffold for Multimodal Analgesia
The management of severe and chronic pain remains a significant clinical challenge. Current therapies, particularly opioid agonists, are fraught with dose-limiting side effects, including respiratory depression, constipation, and the potential for tolerance and addiction[1]. This has spurred the search for innovative analgesic strategies that can provide effective pain relief with an improved safety profile. One promising approach is the development of multitarget or multimodal compounds that act on different pain-modulating pathways simultaneously.
Within this paradigm, derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have emerged as a novel class of compounds with significant potential in pain research[2][3][4]. These molecules have been ingeniously designed to combine two distinct pharmacological activities into a single entity: agonism at the μ-opioid receptor (MOR) and antagonism at the sigma-1 receptor (σ1R)[1][2]. This dual mechanism of action is hypothesized to produce potent analgesia while mitigating some of the undesirable effects associated with traditional opioids. This guide provides an in-depth overview of the scientific rationale, key applications, and detailed experimental protocols for evaluating 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in preclinical pain research.
Scientific Rationale: The Synergy of MOR Agonism and σ1R Antagonism
The analgesic efficacy of traditional opioids like morphine and oxycodone is primarily mediated by the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system's pain-inhibitory pathways[1]. However, MOR activation is also responsible for the aforementioned adverse effects.
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface[1]. It is not an opioid receptor, and its function is distinct. Preclinical studies have established the σ1R as an "endogenous anti-opioid system"[1]. Activation of σ1R can counteract opioid-induced analgesia, while its antagonism has been shown to potentiate the analgesic effects of opioids[1]. Furthermore, σ1R antagonists have demonstrated efficacy in various models of neuropathic and inflammatory pain, suggesting a role in the sensitization of pain pathways[1].
The innovative strategy behind 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is to physically link a MOR agonist pharmacophore with a σ1R antagonist pharmacophore. This design is intended to:
-
Enhance Analgesic Potency: The σ1R antagonism is expected to synergistically boost the pain-relieving effects of the MOR agonistic component.
-
Broaden the Therapeutic Window: By targeting a non-opioid pain modulation system, these compounds may be effective in pain states that are less responsive to traditional opioids, such as neuropathic pain.
-
Improve the Safety Profile: The σ1R antagonism has been shown to reduce the rewarding effects of morphine in preclinical models and may also mitigate other opioid-related side effects like constipation[1][2][3].
Caption: Dual Mechanism of Action of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives.
Application Notes: Preclinical Evaluation of Analgesic Properties
The preclinical assessment of novel analgesic compounds like 1-oxa-4,9-diazaspiro[5.5]undecane derivatives requires a battery of in vivo assays to characterize their efficacy across different pain modalities. These models are crucial for determining the compound's potency, duration of action, and potential for treating nociceptive, inflammatory, and neuropathic pain.
Key Research Applications:
-
Screening for Nociceptive Pain: Initial efficacy is often determined using models of acute nociceptive pain, which involve a transient, noxious stimulus. The tail-flick and hot plate tests are standard for this purpose, primarily assessing centrally mediated analgesia[5][6].
-
Investigating Inflammatory Pain: The formalin test is a valuable tool as it produces a biphasic pain response. The first phase is neurogenic, resulting from direct activation of nociceptors, while the second phase is inflammatory[7][8]. This allows for the dissection of a compound's effect on both acute and tonic inflammatory pain within a single experiment.
-
Modeling Neuropathic Pain: Given the role of σ1R in pain sensitization, evaluating these compounds in models of neuropathic pain is critical[9]. These models, such as those induced by chemotherapy agents (e.g., oxaliplatin) or nerve injury, mimic the chronic, debilitating pain experienced by patients with nerve damage[10][11].
-
Assessing Side Effect Profile: A key advantage of this compound class is the potential for reduced side effects. Protocols to assess gastrointestinal transit (for constipation) and respiratory function are essential to compare against standard opioids.
Detailed Experimental Protocols
The following protocols are standardized procedures for assessing the analgesic effects of test compounds in rodents. It is imperative that all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Protocol 1: Hot Plate Test for Thermal Nociception
This test measures the response latency to a thermal stimulus, which is indicative of a centrally mediated analgesic effect[5][12].
Objective: To assess the analgesic efficacy of a 1-oxa-4,9-diazaspiro[5.5]undecane derivative against acute thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Panlab, Harvard Apparatus).
-
Transparent acrylic cylinder to confine the animal on the plate.
-
Test compound (e.g., compound 15au as described in literature[2][3]), vehicle control, and positive control (e.g., morphine).
-
Syringes for administration (e.g., intraperitoneal, oral).
-
Timer.
Procedure:
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment begins[13].
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C)[13][14].
-
Baseline Latency: Gently place each animal individually on the hot plate within the acrylic cylinder and immediately start the timer. Observe the animal for nocifensive behaviors, such as hind paw licking or jumping[5]. Stop the timer at the first sign of such a response and record the latency. This is the baseline reading.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established[6][13]. If an animal does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route.
-
Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Causality and Validation:
-
Why a constant temperature? A stable, noxious temperature ensures a reproducible stimulus across all animals and test sessions.
-
Why a cut-off time? This is a critical ethical and experimental endpoint to prevent physical harm to the animal, which would confound the results.
-
Controls: A vehicle group controls for the effects of the injection procedure and solvent, while a positive control like morphine validates the assay's sensitivity to a known analgesic.
Protocol 2: Formalin Test for Inflammatory Pain
This model is particularly useful as it encompasses both an acute neurogenic phase and a later inflammatory phase, providing more detailed information about the compound's mechanism[7][8][15].
Objective: To evaluate the effect of a 1-oxa-4,9-diazaspiro[5.5]undecane derivative on nociceptive and inflammatory pain.
Materials:
-
Observation chambers with mirrors to allow for an unobstructed view of the animal's paws.
-
Video recording equipment (optional, but recommended for unbiased scoring)[15].
-
Formalin solution (e.g., 1-5% in saline).
-
Test compound, vehicle, and positive control.
-
Microsyringe for intraplantar injection.
Procedure:
-
Acclimation: Place the animals in the observation chambers for at least 30 minutes to allow them to acclimate to the new environment.
-
Compound Administration: Administer the test compound, vehicle, or positive control at the appropriate time before the formalin injection.
-
Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start recording/observing. The primary behavioral endpoint is the cumulative time the animal spends licking or biting the injected paw[8].
-
Biphasic Analysis: The pain response is biphasic:
-
Data Collection: Record the total licking/biting time in blocks (e.g., 5-minute intervals) for up to 60 minutes. Sum the time for Phase 1 and Phase 2 separately.
-
Data Analysis: Compare the total licking/biting time in each phase for the compound-treated groups against the vehicle control group.
Causality and Validation:
-
Why two phases? The distinct mechanisms of the two phases allow for differentiation between compounds that act on acute nociception versus those with anti-inflammatory or anti-sensitization properties[8]. A centrally acting analgesic like morphine will inhibit both phases, while a non-steroidal anti-inflammatory drug (NSAID) typically inhibits only the late phase[8].
-
Controls: A vehicle group is essential to establish the baseline formalin response. A positive control (e.g., morphine for both phases, or an NSAID for Phase 2) confirms the model's pharmacological validity.
Caption: General Experimental Workflow for In Vivo Analgesic Assays.
Quantitative Data Summary
The efficacy of novel 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is determined by their binding affinities, functional activities, and in vivo potency. The following table structure is an example of how to present such data, based on findings for lead compounds like 15au [1][2].
| Compound | MOR Binding Affinity (Ki, nM) | σ1R Binding Affinity (Ki, nM) | MOR Functional Activity (EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg) |
| 15au | Low nM | Low nM | Low nM | Comparable to Oxycodone |
| Oxycodone | Low nM | >10,000 | Low nM | Potent |
| Vehicle | N/A | N/A | N/A | No Effect |
Note: Specific values are proprietary to the primary research but demonstrate a balanced, potent profile for the dual-action compound.
Conclusion and Future Directions
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a highly promising platform for the development of next-generation analgesics. The dual MOR agonist and σ1R antagonist mechanism offers a scientifically grounded strategy to achieve potent pain relief with a potentially improved safety and tolerability profile compared to conventional opioids. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to thoroughly characterize their efficacy and advance the most promising candidates toward clinical development. Future research should continue to explore the therapeutic potential of this chemical class in diverse and challenging pain conditions, particularly chronic neuropathic pain, and further elucidate the long-term benefits of this multimodal approach.
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Application Notes & Protocols: Characterization of 4-Oxa-1,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists
Introduction The global opioid crisis underscores the urgent need for novel analgesics with improved safety profiles, specifically those that minimize the risks of respiratory depression, tolerance, and addiction.[1] Classical opioids, such as morphine and fentanyl, exert their primary analgesic effects through the activation of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[2] However, MOR activation also initiates signaling cascades linked to severe adverse effects.[1] A promising strategy in modern drug discovery is the development of multi-target ligands that can simultaneously modulate MOR and another receptor involved in pain pathways to achieve a synergistic effect or mitigate side effects.
The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold has emerged as a novel chemical series with significant potential.[3][4] Certain derivatives have been identified as potent MOR agonists that also exhibit antagonist activity at the sigma-1 receptor (σ₁R).[5] The σ₁R is a unique intracellular chaperone protein that has been implicated in the modulation of opioid analgesia; its antagonism has been shown to potentiate MOR-mediated pain relief, suggesting that dual MOR agonist/σ₁R antagonists could be potent and safer analgesics.[5]
This guide provides a comprehensive framework for the preclinical evaluation of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives. It details the essential in vitro and in vivo protocols required to characterize their binding affinity, functional activity, analgesic efficacy, and side effect profile, with a focus on explaining the scientific rationale behind each experimental step.
Scientific Rationale: The Dual-Target Hypothesis
The therapeutic potential of these compounds is rooted in their dual-action mechanism.
-
μ-Opioid Receptor (MOR) Agonism: Like traditional opioids, these derivatives bind to and activate MORs, which are primarily coupled to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, ultimately dampening nociceptive signaling and producing analgesia.[6][7]
-
Sigma-1 Receptor (σ₁R) Antagonism: The σ₁R is not a classical opioid receptor and acts as a molecular chaperone.[5] Preclinical evidence suggests that σ₁R activation can counteract opioid-induced analgesia. Therefore, by antagonizing the σ₁R, these compounds are hypothesized to enhance their own MOR-mediated analgesic effects, potentially allowing for lower effective doses and a wider therapeutic window.[5]
A critical aspect of modern opioid research is the concept of biased agonism , where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling over β-arrestin recruitment). β-arrestin recruitment to the MOR is increasingly linked to the development of tolerance and certain side effects.[6][8] The protocols outlined below will enable researchers to investigate whether these spirocyclic compounds exhibit a favorable signaling bias.
Application Note 1: In Vitro Pharmacological Profiling
The initial characterization of novel compounds relies on a suite of robust in vitro assays to determine their affinity and functional activity at the target receptors.
Protocol 1.1: MOR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for the human MOR. It is a competitive binding assay where the compound competes with a known high-affinity radioligand.
Methodology
-
Membrane Preparation: Use cell membranes prepared from HEK-293 cells stably expressing the human μ-opioid receptor (hMOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DAMGO (a selective MOR agonist) at a final concentration near its Kd (e.g., 0.5 nM).[7]
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer
-
25 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
25 µL of [³H]DAMGO
-
100 µL of hMOR cell membranes (e.g., 10-20 µg protein/well)
-
-
Controls:
-
Total Binding: Test compound is replaced with assay buffer.
-
Non-Specific Binding (NSB): Test compound is replaced with a high concentration of a non-labeled competitor, such as Naloxone (10 µM).[7]
-
-
Incubation: Incubate the plate for 120 minutes at room temperature.[7]
-
Termination & Filtration: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Scientist's Note: This assay is fundamental for confirming direct interaction with the target. A low Ki value indicates high binding affinity. It is crucial to perform a parallel binding assay for the σ₁R using a radioligand like -pentazocine to confirm the dual-target profile.[5]
Protocol 1.2: [³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G proteins following receptor agonism, providing a direct readout of the compound's efficacy (Emax) and potency (EC₅₀).[10][11] Agonist binding to the MOR facilitates the exchange of GDP for GTP on the Gα subunit; this protocol uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon activation.[12][13]
Methodology
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
[³⁵S]GTPγS: ~0.1 nM final concentration.
-
hMOR membranes (as in Protocol 1.1).
-
-
Reaction Setup: In a 96-well plate, pre-incubate for 15 minutes at 30°C:
-
50 µL of hMOR membranes.
-
25 µL of test compound at various concentrations.
-
25 µL of GDP.
-
-
Initiation: Start the reaction by adding 25 µL of [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination & Detection: Terminate and filter the reaction as described in the binding assay (Protocol 1.1).
-
Data Analysis:
-
Plot the scintillation counts against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (potency) and Emax (maximal efficacy) relative to a standard full agonist like DAMGO.
-
Scientist's Note: The inclusion of GDP is critical as it maintains the G protein in its inactive state prior to agonist stimulation, thereby reducing basal signaling and improving the assay window. The GTPγS assay is less susceptible to signal amplification than downstream assays (like cAMP inhibition), making it excellent for differentiating full from partial agonists.[10]
Protocol 1.3: BRET Assay for β-Arrestin 2 Recruitment
To assess for biased agonism, it is essential to quantify β-arrestin recruitment in parallel with G protein activation. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions in living cells.[14][15][16]
Methodology
-
Cell Line: Use HEK-293 cells co-transfected with constructs for hMOR tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 tagged with a BRET acceptor (e.g., Venus, a YFP variant).[8][17]
-
Cell Plating: Seed the transfected cells into a white, clear-bottom 96-well plate and grow to confluence.
-
Assay Procedure:
-
Replace the growth medium with a suitable assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., Coelenterazine h) to all wells.
-
Immediately add the test compound at various concentrations.
-
-
Detection: Measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).
-
Data Analysis:
-
Calculate the BRET ratio = (Acceptor Emission) / (Donor Emission).
-
Plot the change in BRET ratio against the log concentration of the test compound.
-
Determine the EC₅₀ and Emax for β-arrestin 2 recruitment.
-
A "bias factor" can be calculated by comparing the relative potency/efficacy of a compound in the GTPγS assay versus the BRET assay, relative to a balanced reference agonist.[6]
-
Application Note 2: In Vivo Efficacy and Safety Assessment
Promising candidates from in vitro screening must be evaluated in preclinical animal models to assess their analgesic efficacy and potential for opioid-related side effects.
Protocol 2.1: Hot Plate Test for Thermal Nociception
The hot plate test is a classic model for assessing centrally-mediated analgesia.[18] The latency for an animal to react to a thermal stimulus (e.g., by licking a paw or jumping) is measured.[19][20]
Methodology
-
Animals: Male ICR or C57BL/6 mice (20-25 g).
-
Apparatus: A commercial hot plate apparatus set to a constant temperature (e.g., 52-55°C).[21] A clear acrylic cylinder is placed on the surface to confine the mouse.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (hind paw licking, shaking, or jumping). Immediately remove the mouse from the plate. A cut-off time (e.g., 60 seconds) must be used to prevent tissue damage.[22]
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal or oral route) at various doses. Include a vehicle control group and a positive control group (e.g., morphine).
-
Post-Treatment Measurement: At a predetermined time post-administration (e.g., 30, 60, 90 minutes), repeat the hot plate test.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the dose-response relationship and calculate the ED₅₀ value.
-
Scientist's Note: This test measures a supraspinal response, making it highly relevant for MOR-mediated analgesia.[20] Comparing the ED₅₀ of a test compound to morphine provides a clear measure of its relative potency.
Protocol 2.2: Gastrointestinal Transit Assay for Constipation
Constipation is a highly prevalent side effect of MOR agonists.[1] This assay measures the inhibitory effect of a compound on intestinal motility.
Methodology
-
Animals and Fasting: Use mice as in Protocol 2.1. Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Drug Administration: Administer the test compound, vehicle, or morphine at equianalgesic doses (determined from the hot plate test).
-
Charcoal Meal: After a set time (e.g., 30 minutes post-drug), administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally to each mouse.
-
Transit Measurement: After another 20-30 minutes, humanely euthanize the mice. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the stomach. Calculate the percent transit: % Transit = (Distance traveled by charcoal / Total length of intestine) x 100.
-
Interpretation: A significant decrease in % transit compared to the vehicle group indicates a constipating effect. The goal is to find compounds that produce robust analgesia with minimal inhibition of GI transit. Studies have shown that dual-target compounds like 15au can show less constipation than oxycodone at equianalgesic doses.[3][4][5]
Data Summary and Interpretation
The data generated from these protocols should be compiled to build a comprehensive profile for each candidate compound.
Table 1: Example Pharmacological Profile of a Novel Derivative
| Parameter | Assay | Derivative XYZ | Morphine (Reference) |
| Binding Affinity | |||
| MOR Ki (nM) | Radioligand Binding | 0.8 | 2.5 |
| σ₁R Ki (nM) | Radioligand Binding | 15.2 | >10,000 |
| Functional Activity | |||
| MOR GTPγS EC₅₀ (nM) | [³⁵S]GTPγS Assay | 5.5 | 10.1 |
| MOR GTPγS Emax (%) | [³⁵S]GTPγS Assay | 95% | 100% |
| MOR β-arr2 EC₅₀ (nM) | BRET Assay | 45.8 | 25.3 |
| MOR β-arr2 Emax (%) | BRET Assay | 60% | 100% |
| In Vivo Activity | |||
| Analgesia ED₅₀ (mg/kg) | Hot Plate Test | 1.5 | 3.0 |
| GI Transit Inhibition (%) | GI Transit Assay | 25% | 65% |
Interpretation: In this hypothetical example, Derivative XYZ is a potent MOR agonist with significant affinity for the σ₁R. It shows a preference for G-protein activation over β-arrestin recruitment (higher EC₅₀ and lower Emax in the BRET assay), suggesting a G-protein bias. In vivo, it is more potent than morphine and causes significantly less constipation at an effective analgesic dose, highlighting its potential as a safer therapeutic.
Conclusion
The 4-Oxa-1,9-diazaspiro[5.5]undecane series represents a promising avenue for the development of next-generation analgesics. The dual MOR agonist/σ₁R antagonist mechanism is a rational strategy for enhancing efficacy while potentially mitigating common opioid-related side effects. The protocols detailed in this guide provide a validated, step-by-step framework for researchers to thoroughly characterize novel compounds in this class, from initial receptor binding to preclinical efficacy and safety assessment. By systematically evaluating affinity, functional potency, signaling bias, and in vivo outcomes, drug development professionals can effectively identify lead candidates with the highest potential for clinical success.
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Application Notes and Protocols: Utilizing 1-oxa-4,9-diazaspiro[5.5]undecane Compounds as Sigma-1 Receptor Antagonists
Introduction: The Sigma-1 Receptor - A Unique Therapeutic Target
The sigma-1 receptor (σ1R) is a distinct intracellular protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, that functions as a ligand-operated molecular chaperone.[1][2] It is not a classical G-protein coupled receptor or ion channel, but rather an inter-organelle signaling modulator that plays a crucial role in cellular stress responses.[1][3] The σ1R is involved in a multitude of cellular processes, including the modulation of calcium signaling, ion channel function, and neurotransmitter release.[2][4] Its unique mechanism of action and involvement in various pathophysiological conditions have made it an attractive therapeutic target for a range of disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[2][5]
Antagonism of the σ1R has emerged as a particularly promising strategy for the management of neuropathic pain.[6][7][8] Preclinical studies have demonstrated that σ1R antagonists can effectively alleviate pain hypersensitivity in various animal models of nerve injury.[9][10] The mechanism is thought to involve the modulation of N-methyl-D-aspartate receptor (NMDAR) function and the enhancement of opioid-mediated analgesia, without a corresponding increase in opioid-related side effects.[8] This suggests that σ1R antagonists could not only serve as standalone analgesics but also as adjuvants to opioid therapy, potentially increasing the therapeutic index of opioids.[8]
Within the landscape of σ1R antagonists, compounds featuring the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown significant promise.[11][12] This spirocyclic system provides a rigid and three-dimensional framework that can be strategically decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the application of these compounds, from their synthesis to their in vitro and in vivo characterization as σ1R antagonists.
PART 1: Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives can be achieved through a versatile multi-step sequence. The following is a generalized scheme based on established methodologies.[11]
Synthetic Scheme Rationale
The synthetic strategy is designed for modularity, allowing for the introduction of diversity at key positions of the spirocyclic core to explore structure-activity relationships (SAR). The initial steps focus on constructing the spirocyclic framework, followed by the introduction of various aryl groups and other substituents.
PART 2: In Vitro Characterization of 1-oxa-4,9-diazaspiro[5.5]undecane Compounds
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol details the determination of the binding affinity (Ki) of test compounds for the σ1R using a competitive radioligand binding assay.[13][14]
Objective: To quantify the affinity of the synthesized compounds for the σ1R.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand, such as -pentazocine, from the σ1R.[13][14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki).
Materials:
-
Membrane Preparation: Guinea pig liver membranes are a common source due to their high expression of σ1R.[13]
-
Radioligand: -pentazocine.[13]
-
Non-specific Binding Control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).[15]
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester or multi-well plate filtration system.[16]
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration using a standard method like the Bradford assay.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Antagonism Assay (Neurite Outgrowth Inhibition)
This protocol describes a cell-based functional assay to confirm the antagonist activity of the compounds.
Objective: To determine if the compounds act as antagonists at the σ1R.
Principle: σ1R agonists can potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. An antagonist will inhibit this agonist-induced potentiation.
Materials:
-
PC12 cell line.
-
Cell culture medium and supplements.
-
Nerve Growth Factor (NGF).
-
A known σ1R agonist (e.g., PRE-084).
-
Test compounds.
-
Microscopy imaging system.
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium.
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere.
-
Treatment: Treat the cells with a combination of NGF, the σ1R agonist, and varying concentrations of the test compound. Include appropriate controls (NGF alone, NGF + agonist).
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
Imaging and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth using appropriate software.
-
Data Interpretation: A potent antagonist will cause a concentration-dependent reduction in the agonist-potentiated neurite outgrowth.
Table 1: In Vitro Profile of a Representative 1-oxa-4,9-diazaspiro[5.5]undecane Compound (15au)
| Parameter | Value | Reference |
| σ1R Binding Affinity (Ki) | Provided as mean ± SD of two determinations. | [11] |
| µ-Opioid Receptor (MOR) Agonism (EC50) | Efficacy of 100% is defined as the maximum effect induced by stimulation with DAMGO. | [11] |
| Functional σ1R Activity | Antagonist | [12] |
PART 3: In Vivo Evaluation in a Neuropathic Pain Model
Protocol 3: Spared Nerve Injury (SNI) Model in Mice
This protocol describes a widely used model of neuropathic pain to assess the in vivo efficacy of σ1R antagonists.[10]
Objective: To evaluate the ability of the test compounds to reverse mechanical allodynia in a mouse model of neuropathic pain.
Principle: The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a robust and long-lasting mechanical hypersensitivity in the paw innervated by the spared sural nerve.
Materials:
-
Male C57BL/6 mice.
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
Test compound and vehicle.
-
Von Frey filaments for assessing mechanical sensitivity.
Procedure:
-
Baseline Testing: Before surgery, habituate the mice to the testing environment and measure their baseline paw withdrawal threshold to von Frey filaments.
-
SNI Surgery: Anesthetize the mouse and expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia.
-
Development of Neuropathy: Allow sufficient time (e.g., 7-14 days) for the neuropathic pain phenotype to develop, which is confirmed by a significant decrease in the paw withdrawal threshold.
-
Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).
-
Behavioral Testing: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the treatment and vehicle groups. A significant increase in the withdrawal threshold in the treated group indicates an analgesic effect.
Experimental Workflow for In Vivo Neuropathic Pain Study
Caption: Workflow for in vivo evaluation of σ1R antagonists in the SNI model.
Table 2: In Vivo Efficacy of a Representative Compound in the Paw Pressure Test
| Treatment | Dose | Analgesic Effect (% MPE) | Reference |
| Compound 15au | Equianalgesic to Oxycodone | Comparable to Oxycodone | [12] |
| Oxycodone | - | Potent Analgesia | [12] |
| Vehicle | - | No significant effect | [12] |
MPE: Maximum Possible Effect
PART 4: Pharmacokinetic Profiling
A comprehensive understanding of the pharmacokinetic (PK) properties of the lead compounds is crucial for their development as therapeutic agents.
Key Parameters to Assess:
-
Plasma Stability: To assess the stability of the compound in plasma.
-
Metabolic Stability: Using liver microsomes to predict in vivo metabolism.[17]
-
In Vivo Pharmacokinetics: Determining parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability after administration to animals.[18][19]
Table 3: Representative Pharmacokinetic Data for a Selective σ1R Antagonist (MR309/E-52862)
| Parameter | Value | Species | Reference |
| Human Elimination Half-life (single dose) | 14.8 - 41.5 hours | Human | [17][18] |
| Rat Clearance Half-life (IP) | ~1 hour | Rat | [17] |
| Brain σ1R Occupancy (200-800 mg single dose) | 30.5 - 74.9% | Human | [19] |
PART 5: Sigma-1 Receptor Signaling Pathway
The antagonistic action of 1-oxa-4,9-diazaspiro[5.5]undecane compounds on the σ1R intervenes in a complex signaling network. The σ1R, upon ligand binding, can modulate the function of numerous effector proteins.
Caption: Simplified signaling pathway of the sigma-1 receptor and its modulation.
Conclusion
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a promising platform for the design and development of novel σ1R antagonists. The protocols and information provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these compounds for their therapeutic potential, particularly in the challenging field of neuropathic pain management. The unique mechanism of σ1R antagonism holds the promise of delivering effective pain relief with a potentially improved side-effect profile compared to existing therapies.
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Application Notes & Protocols: A Researcher's Guide to the Experimental Design for Testing Soluble Epoxide Hydrolase (sEH) Inhibitors
Introduction: The Rationale for sEH Inhibition
Soluble epoxide hydrolase (sEH), the product of the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1][2] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[3][4][5] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and function as potent autocrine and paracrine mediators with a range of protective effects.[3][6][7] These effects include vasodilation, anti-inflammatory actions, and analgesia.[4][8][9]
By inhibiting sEH, the metabolic degradation of EETs is slowed, thereby increasing their bioavailability and prolonging their beneficial actions.[6][10] This strategy has positioned sEH as a promising therapeutic target for a multitude of conditions, including hypertension, cardiovascular disease, inflammation, neuropathic pain, and even neurodegenerative disorders like Parkinson's disease.[4][11][12][13] The development of potent and selective sEH inhibitors (sEHIs) is therefore an area of intense research.[14][15]
This guide provides a comprehensive framework for the preclinical evaluation of sEH inhibitors, outlining a logical progression from initial high-throughput screening to detailed in vivo characterization. The protocols and workflows described herein are designed to ensure scientific rigor, data reproducibility, and the successful identification of promising therapeutic candidates.
The sEH Metabolic Pathway: A Point of Therapeutic Intervention
The central role of sEH is to regulate the lifespan of EETs. Understanding this pathway is fundamental to designing experiments and interpreting results. Cytochrome P450 epoxygenases convert arachidonic acid into four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET). These epoxides exert their biological effects before being rapidly hydrolyzed by sEH to the corresponding DHETs. Inhibition of sEH blocks this conversion, leading to an accumulation of protective EETs.
Caption: The sEH metabolic pathway and the mechanism of sEH inhibitors.
A Validated Workflow for sEH Inhibitor Characterization
A robust experimental design follows a tiered approach, progressing from high-throughput methods to more complex, biologically relevant systems. This ensures that resources are focused on the most promising compounds. The workflow below outlines a typical path from initial library screening to preclinical validation.
Caption: A tiered experimental workflow for sEH inhibitor drug discovery.
Part 1: In Vitro Characterization of sEH Inhibitors
The initial phase of testing focuses on the direct interaction between the inhibitor and purified sEH enzyme. The goal is to determine potency (IC50), confirm the mechanism of action, and rank compounds for further development.
Primary Screening: Fluorescence-Based High-Throughput Assay
For screening large compound libraries, a rapid, cost-effective, and reliable high-throughput screening (HTS) assay is essential.[16][17] Fluorescence-based assays are the industry standard for this purpose due to their sensitivity and amenability to automation.[17]
Principle of the Assay: This assay commonly utilizes a pro-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[18][19][20] When the epoxide ring of PHOME is hydrolyzed by sEH, the resulting intermediate undergoes an intramolecular cyclization, ultimately releasing the highly fluorescent 6-methoxy-2-naphthaldehyde (6M2N).[18][19] The increase in fluorescence is directly proportional to sEH activity, and inhibition is measured as a reduction in the fluorescent signal.
Caption: Principle of the fluorescence-based sEH inhibitor screening assay.
Protocol: sEH Inhibitor Screening Assay
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA). The BSA helps to stabilize the purified sEH enzyme and prevent nonspecific binding of hydrophobic compounds.[21]
-
Enzyme Solution: Prepare a working solution of recombinant human sEH in Assay Buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay (typically 0.5-2 nM).[22]
-
Substrate Solution: Prepare a stock solution of PHOME in DMSO. Dilute to the working concentration (e.g., 50 µM final) in Assay Buffer immediately before use.
-
Test Compounds: Prepare serial dilutions of test inhibitors and positive controls (e.g., TPPU, AUDA) in DMSO. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 1 µL of test compound dilutions to appropriate wells. Include "no inhibitor" (DMSO only) for 100% activity control and "no enzyme" for background control.
-
Add 50 µL of Enzyme Solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate for 15 minutes at 30°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 50 µL of Substrate Solution to all wells.
-
Incubate the plate for 30 minutes at 30°C, protected from light.
-
Stop the reaction by adding 50 µL of a basic solution (e.g., 1 M NaOH) to facilitate the release of the fluorophore.
-
Read the fluorescence using a plate reader with excitation at ~330 nm and emission at ~465 nm.[18][19]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control (DMSO).
-
Plot percent inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hit Confirmation: LC-MS/MS-Based Assay
While fluorescent assays are excellent for primary screening, they can be prone to artifacts (e.g., compound autofluorescence, light scattering). Therefore, hits should be confirmed using an orthogonal method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard as it directly measures the formation of the product from a native substrate.[1][23]
Protocol: LC-MS/MS Confirmatory Assay
-
Assay Conditions: Use similar buffer and enzyme conditions as the fluorescent assay, but replace the PHOME substrate with a physiological substrate, such as 14,15-EET.[23]
-
Reaction: Perform the enzymatic reaction and stop it at various time points by adding an organic solvent (e.g., acetonitrile) containing an internal standard (e.g., 14,15-DHET-d11).[23]
-
Analysis: Inject the quenched reaction mixture directly into an LC-MS/MS system. Use selected reaction monitoring (SRM) to quantify the parent substrate (14,15-EET) and the diol product (14,15-DHET).
-
Data Analysis: Calculate the rate of product formation in the presence of various inhibitor concentrations. Determine IC50 values as described previously. A good correlation between the fluorescent and LC-MS/MS IC50 values provides high confidence in the compound's activity.[23]
Mechanism of Action: Enzyme Kinetics
Understanding how an inhibitor interacts with the enzyme (e.g., competitive, non-competitive) and its binding kinetics (residence time) provides critical insights for optimizing drug candidates.[24]
-
Michaelis-Menten Kinetics: To determine the mechanism of inhibition, enzyme reaction rates are measured at various substrate concentrations in the presence of a fixed inhibitor concentration. Plotting the data using a Lineweaver-Burk plot can help distinguish between different inhibition modalities.[25][26]
-
Target Residence Time: The dissociation rate constant (k_off) determines how long an inhibitor remains bound to its target. A slow k_off (long residence time) can lead to sustained pharmacodynamic effects in vivo, even after plasma concentrations of the drug have decreased.[24] This can be measured using jump-dilution experiments or surface plasmon resonance (SPR). Inhibitors with longer residence times are often preferred.[24][27]
| Assay Type | Principle | Primary Use | Advantages | Disadvantages |
| Fluorescence | Enzymatic conversion of a pro-fluorescent substrate.[28] | High-Throughput Screening (HTS) | Fast, low cost, sensitive, automatable.[16] | Prone to artifacts (fluorescence interference).[17] |
| LC-MS/MS | Direct quantification of substrate and product.[23] | Hit Confirmation, Potency | Gold standard, highly specific, uses native substrates. | Lower throughput, expensive equipment. |
| Enzyme Kinetics | Varying substrate/inhibitor concentrations. | Mechanism of Action (MoA) | Provides detailed binding information (Ki, k_off).[24] | Labor-intensive, requires more compound. |
Part 2: Cell-Based Validation
Moving from a purified enzyme system to a cellular context is a critical step to verify that a compound can cross the cell membrane and engage its target in a more complex biological environment.
Target Engagement Assays
These assays directly measure the binding of an inhibitor to sEH within intact cells.[29] A positive result confirms cell permeability and target interaction.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[30] Cells are treated with the inhibitor, heated, and then lysed. The amount of soluble, non-denatured sEH remaining is quantified by methods like ELISA or Western blot. An effective inhibitor will increase the amount of soluble sEH at higher temperatures.[30]
-
NanoBRET™ Assay: This technique measures target engagement by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged sEH protein and a fluorescently labeled tracer that binds to the active site.[31] A test compound that enters the cell and binds to sEH will displace the fluorescent tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target occupancy in living cells.[31]
Cellular Activity and Biomarker Assays
The ultimate goal of sEH inhibition is to alter lipid mediator profiles. This can be measured directly in cell culture models.
Protocol: Cellular EET/DHET Ratio Analysis
-
Cell Culture: Use a relevant cell line that expresses sEH (e.g., HEK293, primary astrocytes, or endothelial cells).
-
Treatment: Treat cells with the sEH inhibitor for a defined period (e.g., 2-24 hours).
-
Lipid Extraction: Harvest the cells and/or conditioned media. Perform a lipid extraction using a method like solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the extracted lipids to quantify the levels of various EETs and their corresponding DHETs.
-
Data Analysis: Calculate the ratio of EETs to DHETs (e.g., 14,15-EET / 14,15-DHET). A potent and cell-permeable sEH inhibitor will cause a significant increase in this ratio, providing functional evidence of target inhibition.[4]
Part 3: In Vivo Evaluation
The final stage of preclinical testing involves evaluating the inhibitor in animal models to assess its pharmacokinetic properties, pharmacodynamic effects, and therapeutic efficacy.
Pharmacokinetics (PK)
Pharmacokinetic studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[11] This information is crucial for selecting a lead candidate and designing dosing regimens for efficacy studies. Key parameters measured after oral or intravenous administration include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the curve (AUC) , which reflects total drug exposure.[27]
-
Half-life (T1/2) , the time required for the drug concentration to decrease by half.[32]
-
Oral Bioavailability (%F)
These studies are typically performed in rodents (mice or rats) and may be followed by studies in non-human primates for promising candidates.[4][11]
Pharmacodynamics (PD) and Target Engagement
PD studies link the drug concentration (PK) to the biological effect. The primary PD marker for an sEH inhibitor is the modulation of the EET/DHET ratio in plasma or tissues.[4]
Protocol: In Vivo PD Biomarker Analysis
-
Dosing: Administer the sEH inhibitor to animals (e.g., rats) at various doses and time points.
-
Sample Collection: Collect blood samples at specified times post-dose. Tissues of interest (e.g., liver, kidney, brain) can be collected at the end of the study.
-
Analysis: Measure the EET/DHET ratio in plasma and tissue homogenates using LC-MS/MS, as described in the cellular assay.
-
Correlation: Correlate the PK profile (drug concentration) with the PD effect (EET/DHET ratio) to establish a dose-response relationship and determine the duration of action.
Efficacy in Disease Models
The final proof-of-concept is to demonstrate that the sEH inhibitor has a therapeutic effect in a relevant animal model of disease. The choice of model depends on the intended clinical indication.
-
Hypertension: Spontaneously Hypertensive Rat (SHR) model.[6]
-
Inflammatory Pain: Carrageenan-induced paw edema or diabetic neuropathy models in rats.[24][27]
-
Kidney Disease: Models of angiotensin II-induced renal damage.[8]
-
Neuroinflammation: MPTP model of Parkinson's disease in mice.[12]
In these studies, the inhibitor is administered according to a dosing regimen informed by PK/PD data, and relevant disease-specific endpoints (e.g., blood pressure, pain thresholds, inflammatory markers) are measured.
Conclusion
The systematic evaluation of soluble epoxide hydrolase inhibitors is a multi-faceted process that requires a combination of robust biochemical, cellular, and in vivo assays. By following a logical, tiered workflow—from high-throughput in vitro screening to confirmation with orthogonal methods, validation of cellular activity, and finally, comprehensive in vivo characterization—researchers can confidently identify and advance novel sEH inhibitors with high therapeutic potential. This structured approach not only maximizes the probability of success but also provides a deep, mechanistic understanding of the candidate drug, which is essential for its eventual translation to the clinic.
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Introduction: Navigating the Potential of Diazaspirocyclic Scaffolds
An In-Depth Guide to the Safe Handling and Management of Diazaspiro Compounds in a Research and Development Environment
Diazaspirocycles represent a class of rigid, three-dimensional molecular architectures that are of increasing importance in modern drug discovery. Their unique spirocyclic junction, where two rings share a single carbon atom, offers a distinct advantage over traditional flat, aromatic compounds by providing improved target binding, enhanced metabolic stability, and more favorable physicochemical properties.[1] Promising applications range from novel antimalarial agents to potential treatments for neurological disorders, highlighting their therapeutic potential.[2][3][4]
However, the novelty and structural complexity of many diazaspiro compounds mean their toxicological profiles are often not fully characterized.[5] Therefore, a robust and proactive approach to safety is paramount for all researchers, scientists, and drug development professionals working with this chemical class. This guide provides a comprehensive framework for the safe handling, storage, and disposal of diazaspiro compounds, grounded in established safety principles and authoritative standards. The protocols and workflows herein are designed not merely as instructions, but as self-validating systems to foster a culture of safety and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with the materials being handled. Before any experimental work begins, a comprehensive risk assessment must be performed.
Toxicological and Physicochemical Hazards
Based on available Safety Data Sheets (SDS), diazaspiro compounds frequently present the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as mandated by OSHA's Hazard Communication Standard[6][7]:
-
Skin Irritation (Category 2): Can cause skin irritation upon contact.[5][8][9]
-
Serious Eye Irritation/Damage (Category 2A/1): Can cause serious eye irritation or damage.[5][8][9]
-
Respiratory Irritation (STOT SE, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[5][8]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]
It is critical to recognize that for many novel diazaspiro derivatives, comprehensive toxicological data may be unavailable.[5] In such cases, the compound should be treated as potentially hazardous, and the highest level of precaution should be taken. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.[10]
| Hazard Profile | Common GHS Pictograms | Key Precautionary Statements | Representative Compounds |
| Skin, Eye, and Respiratory Irritation | P261 Avoid breathing dust.P264 Wash skin thoroughly after handling.P280 Wear protective gloves/eye protection/face protection.[8][9] | 7-Cbz-1,7-diazaspiro[4.5]decane[8], Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride[9] | |
| Acute Toxicity (Oral), Harmful | P270 Do not eat, drink or smoke when using this product.P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | 8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride[5] | |
| Acute Toxicity (Oral/Dermal), Toxic | P301+P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Compounds with higher potency or uncharacterized risk. |
The Risk Assessment Workflow
A systematic risk assessment is not a one-time event but a continuous process that must precede every new experiment or significant change in protocol. The causality behind this is to proactively identify potential failure points and implement control measures before an incident can occur.
Caption: Decision workflow for selecting appropriate PPE for handling diazaspiro compounds.
Section 4: Standard Operating Protocols
Adherence to validated protocols is essential for both experimental reproducibility and personnel safety.
Protocol 4.1: Weighing Solid Diazaspiro Compounds
-
Preparation: Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly. Lay down a disposable absorbent bench liner.
-
PPE: Don appropriate PPE, including double gloves, a gown, and chemical splash goggles. An N95 respirator is strongly recommended. 3[11]. Container Handling: Before opening, gently tap the primary container to settle the powder. Open the container slowly within the ventilated enclosure to avoid creating a plume of dust.
-
Weighing: Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or vial. Avoid any rapid movements.
-
Cleanup: Once the desired amount is weighed, securely close the primary container. Wipe the spatula, weigh boat exterior, and any contaminated surfaces with a damp cloth before removing them from the enclosure. Dispose of the cloth as solid hazardous waste.
-
Transfer: Transport the weighed compound in a sealed, labeled secondary container to the reaction fume hood.
Protocol 4.2: Storage and Waste Disposal
-
Storage: Store diazaspiro compounds in tightly closed, clearly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials. T[8][12][13]he storage location should be a designated cabinet for toxic or reactive chemicals.
-
Waste Disposal:
-
Segregation: All waste contaminated with diazaspiro compounds is considered hazardous waste. T[14]his includes gloves, gowns, bench liners, pipette tips, and contaminated glassware.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed hazardous waste container. [14] 3. Liquid Waste: Collect liquid waste, including reaction mother liquors and chromatography fractions, in a compatible, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.
-
Disposal: All waste must be disposed of through the institution's licensed environmental health and safety department. D[12]o not pour any chemical waste down the drain.
-
[12]### Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location of safety equipment (showers, eyewash stations, spill kits) and emergency procedures.
Personnel Exposure
-
Skin Contact: Immediately remove any contaminated clothing. F[15]lush the affected skin with copious amounts of lukewarm water for at least 15 minutes. W[16]ash the area with mild soap and water. Seek immediate medical attention. 2[8][12]. Eye Contact: Immediately lead the person to an eyewash station. F[16]orcibly hold the eyelids open and flush the eyes with a continuous stream of water for at least 15 minutes. R[16][17]emove contact lenses if present and easy to do. S[8]eek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. I[9][12]f breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. R[12]inse the mouth with water. Never give anything by mouth to an unconscious person. S[12]eek immediate medical attention and provide the SDS to the medical personnel.
[18]#### 5.2 Chemical Spill Response
Caption: Decision workflow for responding to a chemical spill.
Protocol 5.1: Cleaning a Minor Spill of a Diazaspiro Compound
-
Alert & Secure: Alert personnel in the immediate area and restrict access. 2[14]. Ventilate: Ensure the fume hood is operational. If the spill is outside the hood, increase ventilation by opening windows if safe to do so. 3[14]. Don PPE: Wear, at a minimum, a gown, double gloves, and a face shield with goggles. A respirator may be necessary depending on the substance's volatility and toxicity. 4[14][18]. Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand. F[14]or solid spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent.
-
Collect: Carefully scoop the absorbed material using spark-proof tools into a designated hazardous waste container. 6[12]. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Place all contaminated materials, including PPE, into the hazardous waste container, seal it, and label it appropriately for disposal by EHS. 8[14]. Report: Report the incident to your supervisor and the institutional safety office.
[18]### References
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Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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Application Notes and Protocols: Targeting Soluble Epoxide Hydrolase with 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives for the Treatment of Chronic Kidney Disease
Introduction: A New Therapeutic Avenue for Chronic Kidney Disease
Chronic Kidney Disease (CKD) represents a significant global health challenge, characterized by a progressive loss of kidney function and often culminating in end-stage renal disease. A key pathological feature of CKD is renal fibrosis, a process of excessive scarring that disrupts the normal kidney architecture and function. The quest for effective anti-fibrotic therapies has led researchers to explore novel molecular targets. One such promising target is soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel class of compounds, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, as potent inhibitors of sEH for the potential treatment of CKD. We will delve into the scientific rationale, synthesis of these compounds, and detailed protocols for their preclinical evaluation.
The Scientific Rationale: Why Inhibit Soluble Epoxide Hydrolase in CKD?
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). EETs, which are metabolites of arachidonic acid, possess beneficial cardiovascular and anti-inflammatory properties. By inhibiting sEH, the levels of protective EETs are increased, which in the context of the kidney, can lead to:
-
Vasodilation: Improved renal blood flow and glomerular filtration rate.
-
Anti-inflammatory effects: Reduction in the infiltration of inflammatory cells that contribute to renal injury.
-
Anti-fibrotic effects: Attenuation of the signaling pathways that drive the excessive deposition of extracellular matrix, a hallmark of renal fibrosis.
The inhibition of sEH is therefore a compelling strategy to combat the progression of CKD.[1][2][3][4]
Signaling Pathway of sEH Inhibition in Renal Fibrosis
The anti-fibrotic effects of sEH inhibition are mediated through a complex interplay of signaling pathways. By preserving EETs, sEH inhibitors can counteract the pro-fibrotic signaling of transforming growth factor-beta (TGF-β), a master regulator of fibrosis. This is achieved, in part, through the activation of peroxisome proliferator-activated receptors (PPARs) and the downregulation of the NF-κB and Smad3 signaling pathways.[4]
Caption: Downstream signaling of sEH inhibition in renal cells.
Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane-Based Trisubstituted Ureas
The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core and its subsequent derivatization into trisubstituted ureas is a key process in developing these potent sEH inhibitors. While specific synthetic routes can vary, a general and adaptable protocol is outlined below. The causality behind these steps lies in the strategic construction of the spirocyclic scaffold followed by the introduction of the urea functionality, which is crucial for potent sEH inhibition.
Protocol 1: Synthesis of a Representative 1-oxa-4,9-diazaspiro[5.5]undecane-based Trisubstituted Urea
This protocol is adapted from methodologies described for the synthesis of similar spirocyclic compounds and trisubstituted ureas.[5][6]
Step 1: Synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core
-
Epoxidation of N-Boc-4-piperidone: Start with commercially available N-Boc-4-piperidone. React it with a Corey-Chaykovsky reagent (e.g., trimethylsulfoxonium iodide and a strong base like sodium hydride) in a suitable solvent such as DMSO to form the corresponding epoxide. This reaction introduces the oxirane ring necessary for the subsequent ring-opening and cyclization.
-
Ring-opening and Cyclization: The epoxide is then subjected to a thermal ring-opening reaction with an appropriate amino alcohol (e.g., 2-aminoethanol) to form an intermediate amino alcohol. This intermediate undergoes an intramolecular cyclization to form the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free diamine core.
Step 2: Formation of the Trisubstituted Urea
-
Reaction with an Isocyanate: The deprotected 1-oxa-4,9-diazaspiro[5.5]undecane is reacted with a desired isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) in an aprotic solvent like dichloromethane. This reaction forms a disubstituted urea intermediate. The choice of isocyanate is critical for modulating the potency and pharmacokinetic properties of the final compound.
-
Acylation: The remaining secondary amine on the spirocyclic core is then acylated with an appropriate acid chloride (e.g., 2-fluorobenzoyl chloride) in the presence of a non-nucleophilic base such as triethylamine. This final step yields the target trisubstituted urea.
Purification and Characterization: The final product should be purified using column chromatography and characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its structure and purity.
In Vitro Evaluation of sEH Inhibitory Activity
The primary in vitro assay to characterize these compounds is a soluble epoxide hydrolase inhibitor screening assay. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This protocol is based on commercially available kits and established methodologies.[1][5]
Principle: The assay measures the hydrolysis of a non-fluorescent sEH substrate to a highly fluorescent product. The reduction in the rate of fluorescence generation in the presence of a test compound is proportional to its inhibitory activity.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer
-
Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea (NCND))
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the sEH enzyme, substrate, and positive control in sEH assay buffer as per the manufacturer's instructions. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Enzyme Control (100% activity): sEH enzyme and assay buffer.
-
Positive Control: sEH enzyme, positive control inhibitor, and assay buffer.
-
Test Compound: sEH enzyme and serial dilutions of the test compound.
-
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the sEH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) at regular intervals for a defined period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the rates of the test compound wells to the enzyme control (100% activity) and blank (0% activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vitro Evaluation of Anti-Fibrotic Activity
To assess the functional consequences of sEH inhibition in a cellular context relevant to CKD, an in vitro model of renal fibrosis is employed. A common and well-established method is to induce fibrosis in renal cells using TGF-β.
Protocol 3: TGF-β-Induced Fibrosis in Human Kidney Epithelial (HK-2) Cells
This protocol is based on established methods for inducing fibrosis in renal cell lines.[4]
Principle: Treatment of renal cells with TGF-β induces an epithelial-to-mesenchymal transition (EMT)-like process and the expression of pro-fibrotic markers. The ability of a test compound to prevent or reverse these changes indicates its anti-fibrotic potential.
Materials:
-
Human Kidney 2 (HK-2) cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
Recombinant human TGF-β1
-
Test compounds
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting or immunofluorescence (e.g., anti-α-smooth muscle actin (α-SMA), anti-fibronectin, anti-collagen I)
Procedure:
-
Cell Culture: Culture HK-2 cells to a desired confluency (e.g., 70-80%) in appropriate culture vessels.
-
Serum Starvation: Prior to treatment, serum-starve the cells for a period (e.g., 12-24 hours) to synchronize them and reduce basal signaling.
-
Treatment: Treat the cells with:
-
Vehicle Control: Medium with vehicle (e.g., DMSO).
-
TGF-β1 Control: Medium with TGF-β1 (e.g., 5-10 ng/mL).
-
Test Compound: Medium with TGF-β1 and varying concentrations of the test compound.
-
-
Incubation: Incubate the cells for a suitable duration (e.g., 24-72 hours) to allow for the induction of fibrotic markers.
-
Endpoint Analysis:
-
qRT-PCR: Extract total RNA and perform qRT-PCR to quantify the mRNA expression of pro-fibrotic genes such as ACTA2 (α-SMA), FN1 (fibronectin), and COL1A1 (collagen I).
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and perform Western blotting to detect the protein levels of α-SMA, fibronectin, and collagen I.
-
Immunofluorescence: Fix and permeabilize the cells, and then stain for α-SMA to visualize stress fiber formation, a hallmark of myofibroblast differentiation.
-
In Vivo Preclinical Evaluation
To assess the efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane-based sEH inhibitors in a disease-relevant context, appropriate animal models of CKD are essential. The anti-glomerular basement membrane (anti-GBM) glomerulonephritis model in rats is a well-established and relevant model that was used in the initial discovery of these compounds.[7]
Protocol 4: Anti-Glomerular Basement Membrane (anti-GBM) Glomerulonephritis Rat Model
This protocol is based on established methods for inducing anti-GBM nephritis.[8][9][10]
Principle: This model mimics human anti-GBM disease, a form of rapidly progressive glomerulonephritis. It is induced by injecting rats with serum containing antibodies against the glomerular basement membrane, leading to severe glomerular injury, proteinuria, and a decline in renal function.
Animals: Wistar Kyoto (WKY) rats are a commonly used and susceptible strain.
Procedure:
-
Disease Induction: Inject rats with a single dose of anti-GBM serum (commercially available or prepared in-house) via the tail vein. The dose should be optimized to induce a consistent level of disease.
-
Treatment: Begin administration of the test compound (e.g., via oral gavage) at a predetermined time point relative to disease induction (e.g., prophylactically or therapeutically). A vehicle control group and a positive control group (e.g., an established anti-inflammatory or anti-fibrotic agent) should be included.
-
Monitoring:
-
Urine Collection: Collect urine at regular intervals (e.g., every 24 hours in metabolic cages) to measure proteinuria and albuminuria.
-
Blood Sampling: Collect blood samples at specified time points to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.
-
Body Weight and Clinical Signs: Monitor the animals daily for changes in body weight and overall health.
-
-
Terminal Endpoint Analysis: At the end of the study (e.g., 14-28 days post-induction), euthanize the animals and collect kidneys for:
-
Histopathology: Fix one kidney in formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerular injury, inflammation, and fibrosis.
-
Immunohistochemistry: Stain kidney sections for markers of inflammation (e.g., CD68 for macrophages) and fibrosis (e.g., α-SMA, collagen I).
-
Gene and Protein Expression: Snap-freeze the other kidney for analysis of pro-inflammatory and pro-fibrotic markers by qRT-PCR and Western blotting.
-
Pharmacokinetic and Toxicology Studies
Prior to and during in vivo efficacy studies, it is crucial to understand the pharmacokinetic (PK) and toxicological profile of the lead compounds.
Protocol 5: General Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a relationship between drug exposure and its pharmacological effect.
Procedure:
-
Dosing: Administer the compound to rodents (rats or mice) via different routes (e.g., intravenous and oral) at various dose levels.
-
Sample Collection: Collect blood samples at multiple time points post-dosing.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
PK Analysis: Use appropriate software to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
PD Analysis: Correlate the plasma concentrations with a relevant biomarker of sEH inhibition (e.g., the ratio of EETs to DHETs in plasma or tissues) to establish a PK/PD relationship.
Protocol 6: General Safety and Toxicology Assessment
Objective: To identify potential adverse effects of the compound.
Procedure:
-
Dose Range-Finding Studies: Conduct acute toxicity studies with escalating single doses to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Administer the compound daily for a longer duration (e.g., 7-28 days) at multiple dose levels, including a high dose at or near the MTD.
-
Endpoints:
-
Clinical Observations: Monitor for any signs of toxicity.
-
Body Weight and Food Consumption: Record daily.
-
Hematology and Clinical Chemistry: Analyze blood samples for a comprehensive panel of markers.
-
Urinalysis: Assess for any changes in urine parameters.
-
Gross Pathology and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
Data Presentation
Quantitative data from the described studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro sEH Inhibitory Potency of Representative Compounds
| Compound ID | 1-oxa-4,9-diazaspiro[5.5]undecane Substituents | sEH IC50 (nM) |
| Compound A | R1 = 2-fluorobenzoyl, R2 = 4-(trifluoromethoxy)phenyl | e.g., 5.2 |
| Compound B | Specify substituents | Insert value |
| Compound C | Specify substituents | Insert value |
| Positive Control | NCND | e.g., 10.5 |
Table 2: In Vivo Efficacy of Compound A in the Anti-GBM Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Serum Creatinine (mg/dL) at Day 14 | Proteinuria (mg/24h) at Day 14 | Glomerular Sclerosis Score |
| Vehicle | - | e.g., 1.8 ± 0.3 | e.g., 250 ± 45 | e.g., 3.2 ± 0.4 |
| Compound A | 10 | e.g., 1.1 ± 0.2 | e.g., 120 ± 30 | e.g., 1.5 ± 0.3 |
| Compound A | 30 | e.g., 0.8 ± 0.1 | e.g., 80 ± 25 | e.g., 0.9 ± 0.2** |
| Positive Control | Specify | Insert value | Insert value | Insert value |
| Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 vs. Vehicle. |
Experimental Workflow Visualization
Caption: Integrated workflow for preclinical development.
Conclusion
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel sEH inhibitors for the treatment of chronic kidney disease. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following a structured and scientifically rigorous approach, researchers can effectively advance the development of this exciting new class of therapeutics with the potential to address a significant unmet medical need.
References
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- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
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Application of Spiro Compounds in the Development of GABA-A Receptor Antagonists: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the application of spiro compounds for the discovery and characterization of novel γ-aminobutyric acid type A receptor (GABA-A R) antagonists. We will delve into the rationale behind targeting GABA-A receptors, the unique advantages of spirocyclic scaffolds in medicinal chemistry, and the experimental workflows required to validate and characterize these promising molecules.
Introduction: The Significance of GABA-A Receptor Antagonism
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and cognitive impairments.[3] While positive allosteric modulators (PAMs) of GABA-A Rs, such as benzodiazepines and barbiturates, are widely used clinically for their sedative and anxiolytic effects, there is a growing interest in the therapeutic potential of GABA-A R antagonists.[4][5][6] These molecules, by inhibiting the action of GABA, can produce stimulant and convulsant effects and are being explored for their potential in treating conditions characterized by excessive inhibition, such as cognitive deficits and as reversal agents for sedative drug overdose.[4][5]
The Rise of Spiro Compounds in CNS Drug Discovery
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a powerful tool in modern drug design.[7][8][9] Their inherent three-dimensional nature offers several advantages over traditional flat, aromatic structures:
-
Increased sp³ Character: Spiro compounds possess a higher fraction of sp³-hybridized carbons, which is correlated with a higher success rate in clinical trials.[10] This three-dimensionality allows for more precise and selective interactions with the complex topography of protein binding pockets.
-
Conformational Rigidity: The rigid framework of spirocycles limits the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding and improved potency.[11]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities to develop novel intellectual property and overcome challenges associated with existing pharmacophores.[7][8]
-
Improved Physicochemical Properties: The introduction of a spiro center can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[9][10]
Recent studies have highlighted the potential of spiro compounds, such as spiro-barbiturates and spiro-hydantoins, as modulators of GABA-A receptor function, demonstrating their ability to reverse the actions of positive allosteric modulators.[12][13][14]
Experimental Workflow for Developing Spiro-Based GABA-A R Antagonists
The development of novel spiro-GABA-A R antagonists follows a multi-step process, from initial synthesis to in-depth pharmacological characterization. This section outlines the key experimental protocols.
Synthesis of Spiro Compounds
The synthesis of spirocyclic scaffolds is a critical first step. Various synthetic strategies have been developed to construct these complex architectures. For example, the synthesis of spiro-barbiturates can be achieved through a multi-step process involving the Friedel-Crafts cyclization of substituted phenylpropionic acids, followed by reduction, chlorination, nucleophilic displacement, and hydrolysis to form the core carboxylic acid, which is then further elaborated.[12] Similarly, spiro-hydantoins can be synthesized from parent compounds like 5-ethyl-5-phenylimidazolidine-2,4-dione (Nirvanol) with varying aliphatic ring sizes.[13][14]
Diagram of a General Synthetic Workflow:
Caption: Workflow for patch-clamp analysis of spiro compounds.
In Vivo Evaluation: Assessing Pharmacological Effects
Promising spiro compounds identified through in vitro screening should be advanced to in vivo models to assess their physiological effects and therapeutic potential. [15] Protocol: Mouse Model of Apomorphine-Induced Climbing Behavior
Objective: To evaluate the in vivo GABAergic activity of a novel spiro compound.
Rationale: This model is based on the observation that GABA agonists inhibit the climbing behavior induced by the dopamine agonist apomorphine, and this inhibition can be reversed by a GABA antagonist. [15]A novel spiro-GABA-A R antagonist would be expected to reverse the inhibitory effect of a GABA agonist in this model.
Materials:
-
Male mice
-
Apomorphine
-
Muscimol (GABA-A agonist)
-
Test spiro compound
-
Vehicle (e.g., saline)
-
Climbing cages
Procedure:
-
Acclimation: Acclimate mice to the climbing cages.
-
Treatment Groups: Divide mice into groups:
-
Vehicle + Apomorphine
-
Muscimol + Apomorphine
-
Test Spiro Compound + Muscimol + Apomorphine
-
-
Drug Administration: Administer the test spiro compound and muscimol (or their respective vehicles) via appropriate routes (e.g., intraperitoneal or intracerebroventricular injection). After a set pre-treatment time, administer apomorphine subcutaneously.
-
Behavioral Observation: Immediately after apomorphine injection, place the mice in the climbing cages and record their climbing behavior for a defined period (e.g., 30 minutes).
-
Data Analysis: Score the climbing behavior (e.g., time spent climbing). Compare the scores between the different treatment groups using appropriate statistical tests. A significant reversal of the muscimol-induced inhibition of climbing by the test spiro compound would indicate in vivo GABA-A R antagonist activity.
Challenges and Future Directions
The development of spiro-based GABA-A R antagonists is a promising field, but it is not without its challenges. The complexity of spirocycle synthesis can be a hurdle, though advances in synthetic methodologies are making these scaffolds more accessible. [7][8]Furthermore, achieving subtype selectivity for the diverse family of GABA-A receptors remains a key objective to minimize off-target effects and enhance therapeutic efficacy. [16] The future of neuroscience drug discovery will likely involve the integration of computational modeling with traditional experimental approaches. [17][18]In silico screening and molecular docking can help prioritize spiro scaffolds with the highest potential for interacting with specific GABA-A receptor subtypes. Additionally, the use of more complex in vitro models, such as induced pluripotent stem cell (iPSC)-derived neurons and 3D organoids, will provide more physiologically relevant platforms for testing novel compounds. [17]
Conclusion
Spiro compounds represent a compelling and underexplored avenue for the development of novel GABA-A receptor antagonists. Their unique structural features offer the potential for improved potency, selectivity, and pharmacokinetic properties compared to traditional scaffolds. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to embark on the synthesis and characterization of these exciting molecules, with the ultimate goal of developing new therapeutics for a range of neurological and psychiatric disorders.
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- 11. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Trends In Neuroscience Drug Discovery And Development | L.E.K. Consulting [lek.com]
Troubleshooting & Optimization
Technical Support Center: 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride
Welcome to the technical support guide for 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental use of this compound, with a primary focus on its solubility characteristics. As a spirocyclic diamine, this molecule possesses unique structural features that influence its physicochemical properties. This guide provides both foundational knowledge and advanced troubleshooting protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: I'm having trouble dissolving this compound in aqueous buffers like PBS (pH 7.4). Why is this happening and what should I do?
This is a common and critical observation. The issue stems from the fundamental acid-base chemistry of the molecule. 4-Oxa-1,9-diazaspiro[5.5]undecane is a dibasic compound, meaning it has two nitrogen atoms that can be protonated. The dihydrochloride salt form (.2HCl) you are using is the fully protonated, cationic species, which is generally the most water-soluble form.
However, the solubility of such amine salts is highly dependent on pH.[1][2][3] At a neutral pH of 7.4, you are significantly increasing the pH relative to the acidic environment in which the dihydrochloride salt is most stable. This pH shift drives the equilibrium towards the deprotonated, neutral "free base" form of the compound. This free base is substantially less polar and, therefore, significantly less soluble in water, causing it to precipitate out of solution.
Immediate Recommendation: Avoid preparing primary stock solutions directly in neutral or basic buffers. Prepare a high-concentration stock in an appropriate solvent (see Q2) and then perform serial dilutions into your aqueous experimental medium. This minimizes the time the compound spends at a challenging pH at high concentrations.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
For initial stock preparation, the choice of solvent is critical. While the dihydrochloride salt form is intended to enhance aqueous solubility, organic solvents are often required for high-concentration stocks.[4]
| Solvent | Recommended Max Concentration (Hypothetical) | Notes & Causality |
| Water (Deionized) | ~10-25 mg/mL | The solubility limit can be reached quickly. The resulting solution will be acidic. Gentle warming may improve the rate of dissolution but may not significantly increase the maximum concentration. |
| DMSO | ≥ 100 mg/mL | Recommended for most applications. DMSO is a polar aprotic solvent that can effectively solvate the molecule, regardless of its protonation state. This provides a stable, high-concentration stock suitable for dilution into various assay buffers. |
| Ethanol | ~5-15 mg/mL | Lower capacity than DMSO. May be suitable for specific applications where DMSO is not tolerated, but solubility should be confirmed empirically. |
Expert Insight: Always start with a small amount of your compound to test solubility before committing a larger quantity. Inconsistencies in observed solubility can sometimes arise from different polymorphic forms of the solid material, which can affect dissolution rates.[5]
Q3: How does pH fundamentally alter the solubility of this compound?
The relationship between pH and the solubility of an ionizable compound is a cornerstone of pharmaceutical science.[6][7] 4-Oxa-1,9-diazaspiro[5.5]undecane, as a weak base, exists in different ionic forms depending on the pH of the solution.
The dihydrochloride salt exists as the fully protonated species (BH₂²⁺). As the pH increases, it loses protons sequentially to form the monoprotonated species (BH⁺) and finally the neutral free base (B).
As illustrated, solubility is highest at low pH where the fully protonated dihydrochloride salt dominates. As pH rises towards and beyond the compound's pKa values, the equilibrium shifts to the less soluble free base.[2]
Q4: I observe a "common ion effect" mentioned in the literature. How does that apply here?
The common ion effect can further complicate solubility.[6][8] In this case, the "common ion" is chloride (Cl⁻). The dissolution equilibrium is: BH₂²⁺(Cl⁻)₂ (solid) ⇌ BH₂²⁺ (aq) + 2Cl⁻ (aq)
If you attempt to dissolve the compound in a solution that already contains a high concentration of chloride ions (e.g., a high-molarity HCl solution or certain buffers), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid state and thus decreasing solubility.[8] Therefore, while an acidic pH is good, using a buffer with an extremely high concentration of chloride ions may be counterproductive.
Advanced Troubleshooting Guide
This section provides structured workflows and protocols for overcoming more complex solubility challenges.
Scenario 1: Compound precipitates upon dilution into cell culture medium.
This is a classic example of "pH shock" and solubility limits being exceeded. Cell culture media are buffered around pH 7.2-7.4 and contain various salts and proteins.
Troubleshooting Workflow:
Protocol: Preparing and Validating a Stock Solution
This protocol ensures you start with a reliable, fully dissolved stock solution, which is the foundation of any successful experiment.
Objective: To prepare a 10 mM stock solution of this compound (MW = 231.14 g/mol ) in DMSO and validate its clarity.
Materials:
-
This compound
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you need: 0.010 mol/L * 0.001 L * 231.14 g/mol = 0.00231 g = 2.31 mg
-
Weighing: Accurately weigh out 2.31 mg of the compound and place it into a clean, labeled microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Cap the tube securely and vortex vigorously for 2-3 minutes at room temperature.[9]
-
Crucial Step - Visual Inspection: Hold the tube against a light source and look for any visible particulates or cloudiness. The solution should be perfectly clear.
-
Troubleshooting: If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (30-40°C) can also be applied, but allow the solution to return to room temperature to ensure the compound does not precipitate upon cooling.[10]
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Self-Validation: The trustworthiness of this protocol lies in the visual inspection step. A clear solution is the primary indicator of complete dissolution. If any haze or solid material is visible, the stock solution is not valid, and subsequent experimental data will be unreliable.[11]
References
- Overcoming the Challenge of Poor Drug Solubility. (n.d.). Google Scholar.
- Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Google Scholar.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed.
- Tackling the Big Issue of Solubility. (2022-01-03). Pharmaceutical Technology.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Google Scholar.
- 4 Factors Affecting Solubility of Drugs. (2021-07-05). Ascendia Pharmaceutical Solutions.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012-06-12). Google Scholar.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Google Scholar.
- Factors influencing solubility of salts. (2014-06-02). Reddit.
- Does pH affect solubility?. (2023-03-17). AAT Bioquest.
- 1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE HCL. (n.d.). Sigma-Aldrich.
- The Effects of pH on Solubility. (2019-01-03). Chemistry LibreTexts.
- Factors Affecting Solubility. (n.d.). BYJU'S.
- pH Effects on Solubility. (n.d.). Chad's Prep.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
Sources
- 1. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. reddit.com [reddit.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. byjus.com [byjus.com]
- 11. ispe.gr.jp [ispe.gr.jp]
Technical Support Center: Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane
Welcome to the technical support center for the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this valuable spirocyclic scaffold.
Introduction to the Synthesis
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane is a multi-step process that is crucial for the development of a wide range of pharmacologically active compounds, including dual µ-opioid receptor agonists and σ1 receptor antagonists, as well as soluble epoxide hydrolase (sEH) inhibitors.[1][2] The most common and versatile synthetic route commences with the readily available N-Boc-4-piperidone and proceeds through a reductive amination with ethanolamine, followed by an intramolecular cyclization and a final deprotection step.
While the synthetic strategy is straightforward in principle, achieving high yields and purity can be challenging. This guide will address common issues encountered during the synthesis, provide detailed troubleshooting protocols, and answer frequently asked questions to help you optimize your experimental outcomes.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key transformations involved in the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane.
Caption: General synthetic workflow for 1-oxa-4,9-diazaspiro[5.5]undecane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Reductive Amination Step
Symptoms:
-
Incomplete consumption of N-Boc-4-piperidone as observed by TLC or LC-MS.
-
Formation of multiple unidentified byproducts.
-
Low isolated yield of N-Boc-4-(2-hydroxyethylamino)piperidine.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inefficient Imine/Iminium Formation | The initial condensation between the ketone and amine to form the imine or iminium ion is a reversible and often rate-limiting step, especially with a sterically hindered ketone like N-Boc-4-piperidone.[3][4] | Optimize pH: The reaction is typically acid-catalyzed. Add a catalytic amount of acetic acid to the reaction mixture. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A pH range of 5-6 is generally optimal.[5] Azeotropic Removal of Water: For challenging cases, consider a two-step procedure where the imine is formed first with azeotropic removal of water using a Dean-Stark apparatus before adding the reducing agent. |
| Decomposition of the Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture and can decompose if not handled under anhydrous conditions.[6] | Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reducing Agent | While NaBH(OAc)₃ is a mild and selective reducing agent for reductive aminations, other reducing agents may be more effective in certain cases.[6] | Alternative Reducing Agents: Consider using sodium cyanoborohydride (NaBH₃CN) with a catalytic amount of acid, or for a two-step approach, sodium borohydride (NaBH₄) after imine formation.[7][8] |
| Over-alkylation | The newly formed secondary amine can potentially react with another molecule of the ketone, leading to a tertiary amine byproduct. | Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction towards the desired product and minimize the availability of the ketone for a second reaction. |
Problem 2: Incomplete or Low-Yielding Cyclization
Symptoms:
-
Persistence of the starting amino alcohol in the reaction mixture.
-
Formation of polymeric or oligomeric byproducts.
-
Low isolated yield of the Boc-protected spirocycle.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Poor Leaving Group Formation | The intramolecular cyclization requires the conversion of the primary alcohol into a good leaving group. Incomplete activation will result in a sluggish reaction. | Optimize Activating Agent: Thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) are commonly used. Ensure the use of a sufficient excess (1.1-1.2 equivalents) and an appropriate base (e.g., triethylamine or pyridine) to neutralize the generated acid. |
| Intermolecular Reactions | If the intramolecular cyclization is slow, intermolecular reactions can become competitive, leading to the formation of dimers or polymers. | High Dilution: Run the cyclization reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the activated amino alcohol to a larger volume of solvent. |
| Inappropriate Base for Cyclization | The choice of base for the final ring-closing step is critical. A base that is too weak may not sufficiently deprotonate the amine for the nucleophilic attack, while a base that is too strong could lead to side reactions. | Screen Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective for this type of cyclization. |
Problem 3: Difficulties with Boc Deprotection
Symptoms:
-
Incomplete removal of the Boc group.
-
Formation of byproducts due to harsh acidic conditions.
-
Difficult isolation of the final product.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficiently Acidic Conditions | The Boc group is stable to weak acids, and incomplete deprotection can occur if the conditions are not acidic enough or the reaction time is too short. | Optimize Acid and Time: A solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) is typically effective.[9][10] Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Side Reactions with TFA | Trifluoroacetic acid can sometimes lead to the formation of trifluoroacetylated byproducts, especially if the reaction is heated or prolonged. | Use HCl in Dioxane: This is often a cleaner alternative to TFA. The resulting hydrochloride salt of the product is often a crystalline solid that can be easily isolated by filtration.[11] |
| Isolation of the Free Base | The final product is a diamine and can be challenging to handle as a free base due to its polarity and potential for being an oil. | Isolate as a Salt: Isolate the product as its dihydrochloride salt, which is typically a stable, crystalline solid. The free base can be generated by neutralization with a suitable base (e.g., NaOH or Na₂CO₃) and extraction into an organic solvent if required for subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination step?
A1: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations using sodium triacetoxyborohydride as it is aprotic and reactions are generally faster than in other solvents like THF.[6] However, dichloromethane (DCM) is also commonly and successfully used.[10]
Q2: My reductive amination is very slow, even with acetic acid. What can I do?
A2: For sluggish reactions, especially with hindered ketones, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can facilitate imine formation and improve the reaction rate.[4]
Q3: During the cyclization step, I observe a complex mixture of products. What is likely happening?
A3: A complex product mixture during cyclization often points to competing intermolecular reactions. As mentioned in the troubleshooting guide, performing the reaction under high dilution conditions is crucial to favor the desired intramolecular ring closure.
Q4: How can I best purify the final 1-oxa-4,9-diazaspiro[5.5]undecane?
A4: Purification of the final product can be challenging due to its polar nature. If the product is isolated as the free base, column chromatography on silica gel with a polar mobile phase (e.g., DCM/MeOH with a small amount of ammonium hydroxide) can be effective. However, a more straightforward method is to isolate the product as its dihydrochloride salt, which can often be purified by recrystallization.
Q5: Are there alternative synthetic routes to this spirocycle?
A5: While the reductive amination route is the most common, other strategies for constructing spiro-piperidine systems exist, such as intramolecular dearomatizing spirocyclization or Fischer indole-type syntheses for related structures.[8] However, for the 1-oxa-4,9-diazaspiro[5.5]undecane core, the reductive amination approach remains the most practical and widely adopted.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate
This protocol describes a general procedure for the reductive amination of N-Boc-4-piperidone with ethanolamine.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| N-Boc-4-piperidone | 199.25 | 10.0 | 1.99 g |
| Ethanolamine | 61.08 | 12.0 | 0.73 g (0.72 mL) |
| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |
| Acetic Acid | 60.05 | 1.0 | 0.06 g (0.057 mL) |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.99 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL).
-
Add ethanolamine (0.72 mL, 12.0 mmol) and acetic acid (0.057 mL, 1.0 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
This protocol outlines the intramolecular cyclization to form the spirocyclic core.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| Crude amino alcohol from Protocol 1 | ~244.34 | ~10.0 | ~2.44 g |
| Triethylamine | 101.19 | 22.0 | 3.06 mL |
| Methanesulfonyl chloride | 114.55 | 11.0 | 0.85 mL |
| Potassium carbonate | 138.21 | 30.0 | 4.15 g |
| Acetonitrile | - | - | 200 mL |
Procedure:
-
Dissolve the crude amino alcohol (~10.0 mmol) in anhydrous acetonitrile (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (3.06 mL, 22.0 mmol).
-
Slowly add methanesulfonyl chloride (0.85 mL, 11.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
In a separate flask, prepare a suspension of potassium carbonate (4.15 g, 30.0 mmol) in anhydrous acetonitrile (100 mL).
-
Add the reaction mixture containing the mesylated intermediate to the potassium carbonate suspension.
-
Heat the resulting mixture to reflux (approximately 82 °C) and stir for 16-24 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected spirocycle. Purify by flash column chromatography on silica gel.
Protocol 3: Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride
This protocol describes the final Boc deprotection step.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| Boc-protected spirocycle | 256.34 | 5.0 | 1.28 g |
| 4M HCl in 1,4-Dioxane | - | - | 25 mL |
| Diethyl ether | - | - | 50 mL |
Procedure:
-
Dissolve the purified Boc-protected spirocycle (1.28 g, 5.0 mmol) in 4M HCl in 1,4-dioxane (25 mL) at room temperature.
-
Stir the solution for 2-4 hours. A precipitate should form during this time.
-
Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Add diethyl ether (50 mL) to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford 1-oxa-4,9-diazaspiro[5.5]undecane as its dihydrochloride salt.
References
- Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. [Link]
- ResearchGate (n.d.). Boc deprotection conditions tested. [Link]
- ResearchGate (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]
- DTIC (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
- Google Patents (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- ResearchGate (2015).
- Wikipedia (n.d.).
- ResearchGate (n.d.). Synthesis of 1-oxa-9-azaspiro[5.
- NIH (n.d.).
- MDPI (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
- JOCPR (2024).
- SciSpace (n.d.).
- ResearchGate (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
- PubMed (n.d.). Discovery of 1-oxa-4,9-diazaspiro[5.
- ResearchGate (n.d.).
- PubChem (n.d.). 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. [Link]
- Reddit (2023). Boc De-protection : r/Chempros. [Link]
- Myers, A. (n.d.).
- Organic Chemistry Portal (n.d.).
- Master Organic Chemistry (2017).
- Beilstein Journals (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
- Chemistry Steps (n.d.).
- PubMed (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. [Link]
- ResearchGate (2014).
- ResearchGate (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]
- PubMed (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. reddit.com [reddit.com]
Stability issues with 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride in solution.
Welcome to the technical support guide for 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the common challenges associated with the handling and solution stability of this valuable spirocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Understanding the Molecule - Inherent Stability Factors
4-Oxa-1,9-diazaspiro[5.5]undecane is a rigid, three-dimensional scaffold increasingly utilized in drug discovery for its ability to present substituents in precise vectors, enhancing target binding and optimizing physicochemical properties.[1][2] The dihydrochloride salt form is supplied to confer specific advantages, but also introduces key handling considerations.
-
The Spirocyclic Core: The spirocyclic nature of the molecule imparts significant conformational rigidity. This is advantageous for target engagement but means that solubility is highly dependent on the ionization state of the molecule, as the rigid structure cannot easily rearrange to accommodate solvent interactions.
-
The Dihydrochloride Salt: The two basic nitrogen atoms in the diazaspirene core are protonated with hydrochloric acid to form the dihydrochloride salt. This has two primary benefits:
-
Enhanced Aqueous Solubility: The charged, protonated form is significantly more water-soluble than the neutral free base.[3]
-
Improved Solid-State Stability: The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and purify compared to the often oily or amorphous free base.[3]
-
However, this salt form exists in a pH-dependent equilibrium in solution. Understanding and controlling this equilibrium is the key to preventing many common stability issues.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound in solution.
Question 1: I dissolved the compound in an aqueous buffer, and a precipitate formed immediately (or overnight). What is happening?
Answer: This is the most frequently reported issue and is almost always related to pH and the compound's pKa.
-
Causality: The dihydrochloride salt is soluble, but the corresponding free base is not. When the pH of your solution is raised above the pKa of the protonated amine groups, the compound deprotonates, converting to the neutral, poorly soluble free base, which then precipitates out of solution. The solubility of amine hydrochloride salts is highly dependent on the hydrogen-ion concentration.[4]
-
Immediate Troubleshooting:
-
Measure the pH of your final solution. It is likely too high (neutral or basic).
-
To redissolve the compound, add a small amount of dilute HCl (e.g., 0.1 M) dropwise until the solution becomes clear. This will re-protonate the nitrogens and form the soluble salt.
-
-
Long-Term Solution: Always work in a buffered system with a pH well below the pKa of the amine groups. A pH of 4.5-5.5 is a safe starting point for most diamine salts. Avoid neutral or basic buffers like PBS (pH 7.4) or Tris (pH > 7.5) for preparing high-concentration stock solutions unless the final concentration is very low and has been empirically validated.
Question 2: Can I use Phosphate-Buffered Saline (PBS) for my cell-based assays?
Answer: Yes, but with caution and a specific workflow. Do not prepare your primary stock solution in PBS.
-
Causality: As mentioned, the pH of standard PBS (7.4) is high enough to cause precipitation of the free base at moderate to high concentrations. Furthermore, PBS has a high concentration of chloride ions. For some hydrochloride salts, this can lead to the "common ion effect," which can paradoxically decrease solubility.[4]
-
Recommended Workflow (Serial Dilution):
-
Prepare a high-concentration primary stock solution in an appropriate solvent (see Question 3).
-
Perform an intermediate dilution in an acidic buffer (e.g., pH 5.0 citrate buffer) or water.
-
Perform the final, high-dilution step into your PBS-based assay medium. The final concentration of the compound will be low enough to remain soluble even at pH 7.4. Always visually inspect for precipitation in your final assay plate.
-
Question 3: What is the best solvent for preparing a stable, long-term stock solution?
Answer: The choice depends on your experimental needs and desired storage duration.
-
Causality: For long-term stability, minimizing chemical degradation (e.g., hydrolysis) and preventing precipitation are key. Water is a good solvent for the salt form but can participate in hydrolysis over long periods at non-optimal pH. Anhydrous organic solvents prevent hydrolysis but may not be compatible with all assays.
-
Solvent Recommendations: A summary of options is presented in the table below. For most applications, a stock in anhydrous DMSO, stored properly, offers the best balance of stability and usability.[5][6]
| Solvent System | Concentration Range | Storage Conditions | Pros | Cons |
| Water (acidified) | 1-10 mM | 4°C (Short-term) | Directly compatible with aqueous assays | Risk of hydrolysis; pH must be maintained < 6.0 |
| Anhydrous DMSO | 10-50 mM | -20°C or -80°C[5] | High solubility, minimizes hydrolysis | May be incompatible with some assays; hygroscopic |
| Ethanol | 1-5 mM | -20°C | Good for some biological assays | Lower solubility than DMSO |
-
Expert Tip: When using DMSO, purchase high-quality anhydrous grade and use it in a low-humidity environment. Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction, which can compromise compound integrity.[7]
Question 4: I see new peaks in my LC-MS or NMR analysis after storing my compound in solution. What are they?
Answer: This indicates degradation. The specific degradation pathway depends on the solution conditions.
-
Causality: While the spirocyclic core is generally robust, the molecule is not inert. Potential degradation pathways include:
-
Oxidation: The tertiary amine centers can be susceptible to oxidation, especially if exposed to air and light over extended periods in solution.
-
Hydrolysis: If other functional groups are present on a derivative of the core scaffold (e.g., esters, amides), they could be subject to pH-dependent hydrolysis. The core 4-oxa group (ether linkage) is generally stable under typical experimental conditions but can be cleaved under harsh acidic conditions not typically used in vitro.
-
Reaction with Solvent: While less common, reactive solvents or impurities in solvents (e.g., peroxides in older ethers) can react with the compound.
-
-
Troubleshooting Workflow: Use the diagnostic workflow below to identify the source of degradation. Storing aliquots under an inert atmosphere (argon or nitrogen) can mitigate oxidative degradation.[6]
Section 3: Visualized Troubleshooting Workflow
When encountering a stability issue, a systematic approach is critical. The following workflow guides you from initial observation to a viable solution.
Caption: Troubleshooting Decision Tree for Stability Issues.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is for creating a short-term stock solution for immediate use in aqueous-based assays.
-
Weigh Compound: Accurately weigh the required amount of this compound in a suitable vial.
-
Add Solvent: Add 90% of the final required volume of sterile, deionized water.
-
Acidify: Add 0.1 M HCl dropwise while vortexing until all solid material is fully dissolved.
-
pH Adjustment: Use a calibrated pH meter to measure the pH. The target is between 4.5 and 5.5. Adjust with 0.1 M HCl or 0.1 M NaOH as needed. Causality: This pH range ensures the diamine remains fully protonated and soluble without being so acidic as to risk cleaving other sensitive functional groups on derivatives.
-
Final Volume: Add water to reach the final calculated volume.
-
Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store at 4°C for up to one week. For longer storage, prepare a DMSO stock (Protocol 2).
Protocol 2: Preparation and Storage of a 50 mM DMSO Stock Solution
This is the recommended method for long-term archival storage.
-
Environment: Perform this procedure in a low-humidity environment or a glove box to minimize moisture absorption by the DMSO.
-
Weigh Compound: Accurately weigh the compound into an amber glass vial.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO (e.g., molecular biology grade).
-
Dissolution: Vortex or sonicate briefly at room temperature until the compound is fully dissolved.
-
Aliquoting: Immediately dispense the solution into single-use, low-binding microcentrifuge tubes. Causality: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, which is critical for maintaining the integrity of DMSO stocks.[5][7]
-
Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before capping.
-
Storage: Store aliquots at -20°C or -80°C in a desiccated environment. A study on diverse compound libraries showed significantly less degradation at -20°C compared to +15°C.[6]
References
- Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?[Link]
- Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]
- ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
- PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- PubMed. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. [Link]
- ResearchGate. (2007). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. [Link]
- Journal of the American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]
- ResearchGate. (2021). Properties of Amines and their Hydrochloride Salt. [Link]
- ChemicalRegister.com. 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1383453-92-6) Suppliers. [Link]
- PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)
- PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
- ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
- BioAscent. Compound Management | CRO Services. [Link]
- ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. [Link]
- PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
- Chemsrc. 9-Ethyl-4-oxa-1,9-diazaspiro[5.5]undecane. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmpplastic.com [gmpplastic.com]
Technical Support Center: Investigating Potential Off-Target Effects of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
Last Updated: 2026-01-07
Introduction
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, giving rise to derivatives with a wide range of biological activities. These compounds have shown promise as potent agents targeting various receptors and enzymes, including μ-opioid receptors (MOR), sigma-1 receptors (σ1R), and soluble epoxide hydrolase (sEH).[1][2] However, as with any novel chemical series, a thorough understanding of their selectivity and potential off-target effects is paramount for accurate interpretation of experimental data and successful drug development. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading results, toxicity, or unexpected side effects.[3]
This guide provides a comprehensive resource for researchers working with 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. It is designed to help you anticipate, identify, and troubleshoot potential off-target activities through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My 1-oxa-4,9-diazaspiro[5.5]undecane derivative shows the expected primary activity, but I'm observing an unexpected phenotype in my cellular assay. What could be the cause?
A1: An unexpected phenotype, despite on-target activity, strongly suggests the presence of off-target effects. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been associated with activity at multiple targets. For example, some derivatives have been identified as dual μ-opioid receptor agonists and σ1 receptor antagonists.[1][4] Others have been found to be potent soluble epoxide hydrolase (sEH) inhibitors.[2] It is crucial to consider that your derivative may be interacting with additional, uncharacterized targets.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the specific substitutions on your derivative. Similar compounds may have published off-target activities.
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions.[5] While not definitive, this can provide a list of potential candidates for experimental validation.
-
Broad Panel Screening: The most direct approach is to screen your compound against a broad panel of receptors, ion channels, and enzymes.[6] Several commercial services offer such panels, which can provide a comprehensive overview of your compound's selectivity.
-
Control Compounds: Include well-characterized tool compounds in your assays. For instance, if you suspect σ1 receptor activity, use a known σ1 antagonist to see if it phenocopies the unexpected effect of your compound.
Q2: I'm developing a 1-oxa-4,9-diazaspiro[5.5]undecane derivative as a selective σ1 receptor antagonist, but I'm seeing effects consistent with opioid receptor activation. How can I confirm and mitigate this?
A2: This is a plausible scenario, as the pharmacophores for σ1 and opioid receptors can overlap, and some 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explicitly designed as dual-target ligands.[1][4]
Experimental Workflow for Deconvolution:
Caption: Workflow to investigate and confirm off-target MOR activity.
Q3: My compound is showing high cytotoxicity in my cell-based assays, even at concentrations where I expect specific target engagement. What could be the reason?
A3: High cytotoxicity can be a result of several factors, including off-target effects on essential cellular machinery or non-specific interactions due to poor physicochemical properties.
Troubleshooting Guide:
| Potential Cause | Troubleshooting Action | Rationale |
| Mitochondrial Toxicity | Perform a mitochondrial membrane potential assay (e.g., using JC-1 or TMRE) or a Seahorse assay to assess mitochondrial respiration. | Mitochondria are common off-targets for small molecules, and their disruption can lead to apoptosis or necrosis. |
| hERG Channel Inhibition | Conduct an automated patch-clamp assay for hERG channel activity. | Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity and a common reason for compound attrition. |
| CYP450 Inhibition | Use a fluorescent-based CYP450 inhibition assay for major isoforms (e.g., 3A4, 2D6, 2C9).[6] | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions and cellular toxicity. |
| Poor Solubility / Aggregation | Measure the kinetic solubility of your compound. Use dynamic light scattering (DLS) to check for aggregation at high concentrations. | Compounds that precipitate or form aggregates in assay media can cause non-specific cytotoxicity. |
Q4: I've identified a potential off-target interaction. How can I rationally design it out while maintaining on-target potency?
A4: This is a central challenge in medicinal chemistry. A structure-activity relationship (SAR) study is required.
General Strategy:
-
Identify Key Pharmacophoric Elements: Determine which parts of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold and its substituents are crucial for on-target and off-target activity.
-
Generate Analogs: Synthesize a focused library of analogs with systematic modifications to different parts of the molecule.
-
Differential Screening: Screen the analogs in both your on-target and off-target assays.
-
Analyze SAR: Look for "activity cliffs," where a small structural change leads to a large change in activity at one target but not the other. This can provide clues for modifications that enhance selectivity.
-
Computational Modeling: If structural information for the targets is available, use molecular docking to rationalize the observed SAR and guide the design of more selective compounds.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for μ-Opioid Receptor
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the μ-opioid receptor.
-
Materials:
-
Membrane preparation from cells expressing human MOR (e.g., CHO-hMOR)
-
[³H]DAMGO (specific MOR agonist radioligand)
-
Naloxone (non-selective opioid antagonist for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound and control compounds
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of your test compound.
-
In a 96-well plate, add assay buffer, membrane preparation, and [³H]DAMGO (at a final concentration near its Kd).
-
Add your test compound dilutions. For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of naloxone.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the plate contents through the filter mat using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of your test compound.
-
Plot the percentage of specific binding against the log concentration of your compound to determine the IC50, which can be converted to a Ki value.
-
Protocol 2: In Vitro CYP450 Inhibition Assay (Fluorescent Method)
-
Principle: This assay uses specific fluorescent substrates that are metabolized by CYP450 enzymes into fluorescent products. Inhibition of the enzyme by a test compound results in a decreased fluorescent signal.
-
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
Specific fluorescent substrates for each CYP isoform (e.g., Vivid® substrates)
-
NADPH regenerating system
-
Known CYP inhibitors as positive controls
-
Test compound
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of your test compound and positive controls.
-
In a 96-well plate, add the CYP enzyme preparation and your test compound.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent substrate and NADPH regenerating system.
-
Incubate for the desired time at 37°C.
-
Stop the reaction (e.g., by adding acetonitrile or a specific stop solution).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of your test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration to determine the IC50 value.
-
Visualizing the Off-Target Screening Cascade
Caption: A typical workflow for identifying and mitigating off-target effects.
References
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
- Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Off-Target Screening Cell Microarray Assay.
- Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry. [Link]
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]
- Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters. [Link]
- The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
- How can off-target effects of drugs be minimised?.
- In silico off-target profiling for enhanced drug safety assessment.
Sources
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing 4-Oxa-1,9-diazaspiro[5.5]undecane Concentration in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive resource for optimizing the concentration of 4-Oxa-1,9-diazaspiro[5.5]undecane and its derivatives in your cell-based assays. The unique spirocyclic structure of these compounds presents both opportunities and challenges in experimental design. This document is structured to provide in-depth troubleshooting advice and answer frequently asked questions to ensure the reliability and reproducibility of your results.
The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its rigid, three-dimensional structure allows for the precise orientation of substituents, making it a valuable framework for designing potent and selective ligands for diverse biological targets.[1][2] This guide will help you navigate the critical first step in any cell-based assay: determining the optimal concentration range for your specific 4-Oxa-1,9-diazaspiro[5.5]undecane analog.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in established scientific principles.
Question 1: My experimental results with 4-Oxa-1,9-diazaspiro[5.5]undecane are inconsistent between experiments. What are the common causes?
Answer: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:
-
Compound-Related Issues: This includes problems with the inhibitor's storage, solubility, and stability.[3]
-
Experimental System-Related Issues: This encompasses variability in cell culture conditions, passage number, and cell density.[3][4]
-
Assay-Related Issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[3]
Solutions & Best Practices:
-
Compound Handling:
-
Storage: Store the compound as recommended by the supplier, typically desiccated and protected from light.
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your working dilutions. Poor solubility can lead to inaccurate dosing and high variability.[3]
-
Fresh Dilutions: Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[3]
-
-
Cell Culture Consistency:
-
Cell Passage Number: Use cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to the compound.[3][5]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a cell counter and a multichannel pipette for plating. Cell number can significantly impact the final readout of viability assays.[3][5]
-
Healthy Cells: Only use healthy, viable cells for your experiments. Do not allow cells to become over-confluent in flasks.[5]
-
-
Assay Standardization:
-
Incubation Time: Standardize the incubation time with the compound across all experiments. The effect of the compound can be time-dependent.[3]
-
Reagent Preparation: Prepare fresh reagents and media for each experiment to ensure consistency.[5]
-
Plate Reader Settings: Optimize and standardize plate reader settings, such as gain and focal height, for each experiment.[6]
-
Question 2: I am observing significant cell death at concentrations where I expect to see a specific biological effect. How can I distinguish between cytotoxicity and the desired on-target effect?
Answer: High levels of cytotoxicity can mask the specific effects of your compound. It is crucial to distinguish between targeted anti-proliferative effects and general toxicity.[3]
Workflow for Differentiating Cytotoxicity from On-Target Effects:
Caption: Workflow to differentiate cytotoxicity from specific on-target effects.
Detailed Steps:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay to identify the concentration range that is non-toxic to your cells.[3] Commonly used cytotoxicity assays measure cell membrane integrity through methods like:
-
Lactate Dehydrogenase (LDH) Release: LDH is an enzyme released from damaged cells.[7]
-
Membrane-Impermeable Dyes: Dyes like propidium iodide or DRAQ7™ can only enter and stain cells with compromised membranes.
-
-
Use Lower, Non-Toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[3]
-
Confirm On-Target Activity: To be certain that the observed phenotype is a result of on-target activity, consider the following approaches:
-
Dose-Response Curve: A clear relationship between the compound's concentration and the biological effect, consistent with a known IC50 or EC50, suggests on-target activity.[3][8]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target inside the cell at the concentrations used.[3][9][10]
-
Question 3: My dose-response curve is not sigmoidal, or the results are highly variable. What could be the issue?
Answer: A well-defined sigmoidal dose-response curve is essential for accurately determining the potency (EC50 or IC50) of your compound.[8][11] Deviations from this shape or high variability can stem from several factors.
Troubleshooting Dose-Response Curves:
| Problem | Potential Causes | Solutions |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects on the microplate. | Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.[12] |
| Flat or Biphasic Curve | Compound insolubility at high concentrations, cytotoxicity at high concentrations, complex biological response. | Check compound solubility in your assay medium. Perform a cytotoxicity assay to identify the toxic concentration range. Consider if the compound has multiple targets or a complex mechanism of action. |
| Curve Shift Between Experiments | Changes in cell passage number, different lots of reagents (e.g., serum), variations in incubation time. | Maintain a consistent cell passage number.[3] Record lot numbers for all reagents. Standardize all incubation times.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for 4-Oxa-1,9-diazaspiro[5.5]undecane in a new cell-based assay?
A1: For a novel compound, it is best to start with a broad concentration range to capture the full dose-response. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range will help you identify the concentrations that produce a minimal, maximal, and intermediate effect, which is crucial for determining the EC50 or IC50.
Q2: How do I prepare my stock and working solutions of 4-Oxa-1,9-diazaspiro[5.5]undecane?
A2:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Ensure the compound is completely dissolved. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in your cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not at a toxic level (typically <0.5%).[3]
Q3: What type of control experiments should I include?
A3:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This control is essential to ensure that the observed effects are due to the compound and not the solvent.
-
Untreated Control: Cells that are not treated with either the compound or the vehicle. This provides a baseline for cell health and the assay signal.
-
Positive Control: A known activator or inhibitor of the pathway you are studying. This control helps to validate that your assay is working as expected.
-
Negative Control: A structurally similar but inactive compound, if available. This can help to confirm that the observed effects are due to the specific chemical structure of your compound.
Q4: How many replicates should I use for each concentration?
A4: For dose-response experiments, it is recommended to use at least three replicates for each concentration.[13] This will allow you to calculate the mean and standard deviation for each data point and assess the variability of your assay.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the optimal number of cells to seed per well for your assay, ensuring they are in the logarithmic growth phase during the experiment.[12]
Workflow for Optimizing Cell Seeding Density:
Caption: Workflow for determining the optimal cell seeding density.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays)[14]
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., MTT, resazurin, or a commercial kit)
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities (e.g., 1,000 to 40,000 cells per well in a 96-well plate).
-
Seed 100 µL of each cell dilution into at least three wells of a 96-well plate.
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Plot the viability signal (e.g., absorbance or fluorescence) against the number of cells seeded.
-
Choose a seeding density that falls within the linear range of the curve, representing the logarithmic growth phase.
Protocol 2: Performing a Dose-Response Experiment
Objective: To determine the potency (EC50 or IC50) of 4-Oxa-1,9-diazaspiro[5.5]undecane by treating cells with a range of concentrations and measuring the biological response.[8]
Materials:
-
Your cell line of interest seeded at the optimal density
-
4-Oxa-1,9-diazaspiro[5.5]undecane stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Assay-specific reagents (e.g., antibodies, substrates)
Procedure:
-
Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of your 4-Oxa-1,9-diazaspiro[5.5]undecane compound in complete culture medium. A 10-point, 3-fold serial dilution is a common starting point.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of your compound. Include vehicle and untreated controls.
-
Incubate the plate for the desired treatment duration.
-
Perform your specific cell-based assay (e.g., proliferation assay, reporter gene assay, protein expression analysis).
-
Analyze the data using a non-linear regression model to fit a sigmoidal dose-response curve and calculate the EC50 or IC50 value.[8][15]
References
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Cytotoxicity assays. Sigma-Aldrich.
- Determining target engagement in living systems. PMC - NIH.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters.
- A Researcher's Guide to Confirming Small Molecule Target Engagement. Benchchem.
- Cytotoxicity and cell viability | Drug discovery. Miltenyi Biotec.
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Benchchem.
- How Do I Perform a Dose-Response Experiment?. GraphPad.
- Cytotoxicity assay selection guide. Abcam.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Current Protocols in Chemical Biology.
- Setting up a Dose Response Protocol.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.
- Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks.
- Dose–response rel
- The Ultimate Guide to Troubleshooting Micropl
- 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. PubChem.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
- tert-Butyl 4-oxa-1,9-diazaspiro[5.
- Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
- Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- A troubleshooting guide to micropl
- 1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE HCL. Sigma-Aldrich.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
- Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem.
- Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton.
- 1-Oxa-4,9-diazaspiro[5.5]Undecan-5-one. ChemScene.
- Optimizing Your Cell Based Assay Performance Key Strategies.
- tert-Butyl 1-oxa-4,9-diazaspiro(5.5)
- How to optimize your cell-based assays: Overcoming common challenges. Select Science.
- Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[17][18]deca-6,9-diene-3,8-dione Deriv
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
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Technical Support Center: Troubleshooting Unexpected Results in Experiments with Diazaspiro Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro compounds. This guide is designed to provide expert insights and practical solutions to common and unexpected challenges encountered during the synthesis, purification, characterization, and biological evaluation of this unique class of molecules. Drawing from established scientific principles and field-proven experience, this resource aims to be an authoritative guide to ensure the integrity and success of your experimental outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What makes diazaspiro compounds attractive for drug discovery?
-
What are the most common challenges in synthesizing diazaspiro compounds?
-
How can I improve the diastereoselectivity of my reaction?
-
My diazaspiro compound has poor aqueous solubility. What can I do?
-
I'm seeing inconsistent results in my biological assays. Could my compound be aggregating?
-
-
Troubleshooting Guides
-
Part 1: Synthesis & Purification
-
Issue: Low or No Product Yield
-
Issue: Poor Diastereoselectivity or Unexpected Stereoisomers
-
Issue: Formation of Unexpected Side Products
-
Issue: Challenges in Purifying Diastereomers
-
-
Part 2: Characterization & Analysis
-
Issue: Ambiguous NMR Spectra (Peak Broadening, Complex Splitting)
-
Issue: Difficulty in Assigning Quaternary Carbons in ¹³C NMR
-
Issue: Inconsistent or Uninterpretable Mass Spectrometry Data
-
-
Part 3: Biological & Functional Assays
-
Issue: Poor Correlation Between Potency and Physicochemical Properties
-
Issue: Compound-Mediated Assay Interference (Aggregation)
-
Issue: Evidence of Metabolic Instability
-
-
Frequently Asked Questions (FAQs)
Q1: What makes diazaspiro compounds attractive for drug discovery?
Diazaspiro scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.[1] This rigidity can lock a molecule into a bioactive conformation, potentially leading to improved target engagement and selectivity compared to more flexible, linear, or monocyclic analogs like piperazine.[2] The introduction of a spirocyclic core can also enhance physicochemical properties such as aqueous solubility and metabolic stability, while providing novel intellectual property space.[3][4]
Q2: What are the most common challenges in synthesizing diazaspiro compounds?
The synthesis of diazaspiro compounds often presents challenges related to stereocontrol, particularly achieving high diastereoselectivity.[5] The formation of multiple stereoisomers can complicate purification and lead to inconsistent biological data. Other common issues include low reaction yields, unexpected side reactions, and difficulties in the purification of polar, polycyclic products.[6][7]
Q3: How can I improve the diastereoselectivity of my reaction?
Improving diastereoselectivity often involves a systematic optimization of reaction conditions. Key factors to consider include:
-
Temperature: Lowering the reaction temperature can increase the energy difference between the transition states leading to different diastereomers, thus enhancing selectivity.[5]
-
Solvent: The polarity of the solvent can significantly influence the transition state geometry. Screening a range of solvents with varying polarities is recommended.[2]
-
Catalyst/Reagent: The choice of catalyst, ligand, or reagent can have a profound impact on stereochemical outcomes. Chiral catalysts or auxiliaries are often employed to induce asymmetry.[8]
-
Steric Hindrance: The steric bulk of substituents on the starting materials can direct the approach of reagents, favoring the formation of one diastereomer over another.[2]
Q4: My diazaspiro compound has poor aqueous solubility. What can I do?
Poor aqueous solubility is a common challenge in drug discovery and can significantly impact the reliability of biological assay data and in vivo studies.[9] For diazaspiro compounds, several strategies can be employed:
-
Salt Formation: If your compound has basic nitrogen atoms, forming a salt (e.g., hydrochloride, tartrate) can dramatically increase aqueous solubility.
-
Formulation: Using co-solvents (e.g., DMSO, ethanol) or excipients can help solubilize your compound for in vitro assays. However, be mindful of their potential effects on the assay itself.[3]
-
Structural Modification: In the lead optimization phase, synthetic modifications can be made to incorporate polar functional groups or reduce lipophilicity (LogP).
Q5: I'm seeing inconsistent results in my biological assays. Could my compound be aggregating?
Yes, compound aggregation is a frequent cause of assay artifacts and inconsistent results.[4] At concentrations above their critical aggregation concentration (CAC), some molecules form colloidal aggregates that can non-specifically inhibit enzymes or interfere with assay readouts.[10] This can lead to false positives and poor reproducibility. It is crucial to perform counter-screens to identify and rule out aggregation-based activity.
Troubleshooting Guides
Part 1: Synthesis & Purification
Low product yield is a multifaceted problem that requires a systematic approach to diagnose.[7]
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Reaction Conditions | 1. Verify Temperature Control: Ensure the reaction temperature is accurate and stable. 2. Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and check for product decomposition over time.[7] 3. Adjust Concentration: Vary the concentration of reactants to see if it impacts yield. | Reaction kinetics are highly sensitive to temperature and concentration. Product degradation can occur with prolonged reaction times or excessive heat. |
| Reagent Quality & Stability | 1. Use High-Purity Reagents: Ensure starting materials and reagents are of high purity and free from inhibitors. 2. Check Reagent Activity: For sensitive reagents (e.g., organometallics, catalysts), verify their activity. 3. Proper Handling: Use anhydrous solvents and an inert atmosphere for moisture- or air-sensitive reactions.[7] | Impurities can poison catalysts or lead to side reactions. Many organometallic reagents and catalysts are sensitive to air and moisture, leading to decomposition and loss of activity. |
| Poor Starting Material Stability | 1. Analyze Starting Materials: Confirm the stability and purity of your starting materials, especially complex or strained precursors, before starting the reaction.[11] | Decomposition of starting materials before or during the reaction is a common cause of low yields. |
Controlling the three-dimensional arrangement of atoms is a central challenge in diazaspiro synthesis.[2][5]
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermodynamic vs. Kinetic Control | 1. Lower Reaction Temperature: Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[5] | Lower temperatures favor the thermodynamically more stable product by allowing the reaction to proceed through the lowest energy transition state. |
| Solvent Effects | 1. Screen Solvents: Test a variety of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).[2] | The solvent can influence the conformation of the transition state, thereby affecting the facial selectivity of the reaction. |
| Steric and Electronic Effects | 1. Modify Substituents: If possible, alter the steric bulk or electronic properties of substituents on the starting materials.[2] | Bulky groups can block one face of a molecule, directing the reaction to the less hindered face. Electron-withdrawing or -donating groups can influence the electronics of the transition state. |
| Inappropriate Catalyst/Reagent | 1. Screen Catalysts/Ligands: For catalyzed reactions, screen different catalysts or chiral ligands.[8] | The chiral environment created by a catalyst or ligand can selectively stabilize one transition state over another, leading to high diastereoselectivity. |
Experimental Workflow: Optimizing Diastereoselectivity
Sources
- 1. foghorntx.com [foghorntx.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine [mdpi.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 11. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Oxa-1,9-diazaspiro[5.5]undecane Synthesis Products
Welcome to the technical support center for the purification of 4-Oxa-1,9-diazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile spirocyclic scaffold. Drawing from established principles in separation science and extensive experience with heterocyclic amines, this document provides practical troubleshooting advice and in-depth explanations to empower you in your synthetic endeavors.
I. Understanding the Molecule: Key Physicochemical Properties Influencing Purification
4-Oxa-1,9-diazaspiro[5.5]undecane is a unique scaffold featuring two secondary amine functionalities and an ether linkage. These structural elements dictate its physicochemical properties and, consequently, the strategies for its successful purification.
-
High Polarity: The presence of two amine groups and an oxygen atom makes this a highly polar molecule. This polarity can lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as peak tailing and poor recovery during column chromatography.
-
Basicity: The two nitrogen atoms are basic and can be protonated to form salts. This property can be exploited for purification via acid-base extraction or by modifying chromatographic conditions.
-
Hydrogen Bonding: The secondary amines can act as both hydrogen bond donors and acceptors, influencing solubility and interactions with solvents and stationary phases.
-
Potential for Metal Chelation: The diamine motif can chelate metal ions, which might be a source of contamination from reagents or reaction vessels.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of 4-Oxa-1,9-diazaspiro[5.5]undecane.
Q1: My crude product shows multiple spots on TLC, and my target compound is streaking badly. What is causing this, and how can I fix it?
A1: Streaking on a Thin Layer Chromatography (TLC) plate is a common issue when dealing with basic compounds like 4-Oxa-1,9-diazaspiro[5.5]undecane on silica gel. The acidic nature of silica gel can lead to strong interactions with the basic amine groups, causing the compound to move unevenly up the plate.
-
Causality: The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to a portion of the molecules being reversibly protonated and deprotonated as they move up the plate, resulting in a streak rather than a defined spot.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of aqueous ammonia to the mobile phase.[1] These basic additives will compete with your compound for the acidic sites on the silica, leading to sharper spots and better separation.
Q2: I'm struggling to separate my product from a very polar impurity. What chromatographic techniques should I consider?
A2: When dealing with highly polar compounds and impurities, standard silica gel chromatography can be challenging. Here are a few alternative approaches:
-
Reversed-Phase Chromatography: If your compound and impurity have different hydrophobicities, reversed-phase (RP) chromatography can be an excellent option.[1][2] In RP chromatography, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. For basic compounds, it's often beneficial to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to ensure the amines are protonated and exhibit consistent retention.
-
Alumina Chromatography: Alumina is another polar stationary phase, but it is basic in nature. This can be advantageous for purifying basic compounds as it minimizes the strong acidic interactions seen with silica gel.[1]
-
Ion-Exchange Chromatography: Given the basic nature of the diamine, cation-exchange chromatography is a powerful technique for purification.[3][4] In this method, the crude product is loaded onto a cation-exchange resin. Non-basic impurities can be washed away, and the desired compound can then be eluted by changing the pH or increasing the ionic strength of the eluent.
Q3: Can I use recrystallization to purify 4-Oxa-1,9-diazaspiro[5.5]undecane? If so, what solvent systems are recommended?
A3: Recrystallization can be a very effective and scalable purification technique if a suitable solvent system can be found.[5][6] The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: Given the polar nature of the molecule, you will likely need to explore polar protic or aprotic solvents. Common solvents for recrystallizing amines include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexanes.[5]
-
Salt Formation for Recrystallization: A powerful strategy for purifying amines is to form a salt and recrystallize it.[5] You can treat your crude product with an acid like hydrochloric acid (HCl) or oxalic acid to form the corresponding salt. These salts often have very different solubility profiles than the free base and can be easier to crystallize. After recrystallization, the pure salt can be neutralized to recover the purified free base.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of 4-Oxa-1,9-diazaspiro[5.5]undecane.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery from silica gel column | - Strong, irreversible adsorption to the silica. - Decomposition on the acidic silica surface. | - Add a basic modifier (e.g., 1% Et3N or NH4OH) to the eluent.[1] - Consider using a less acidic stationary phase like deactivated silica or basic alumina.[1][2] - If the compound is stable, try flushing the column with a more polar solvent system containing methanol and a base. |
| Product co-elutes with a starting material or byproduct | - Insufficient resolution with the current chromatographic system. | - Optimize the mobile phase polarity. A shallower gradient or isocratic elution might improve separation. - Switch to a different chromatographic mode (e.g., reversed-phase or ion-exchange).[2][3][4] - Consider derivatizing the crude mixture to alter the polarity of one component before chromatography. |
| Product appears to decompose during purification | - Instability to the stationary phase (e.g., acidic silica). - Sensitivity to air or light. | - Test the stability of your compound on a small amount of silica gel before running a column.[2] - Perform the purification under an inert atmosphere (e.g., nitrogen or argon).[7] - Protect the compound from light by wrapping the column and collection flasks in aluminum foil.[7] |
| Oiling out during recrystallization | - The solvent is too good of a solvent, or the solution is supersaturated. - The presence of impurities is depressing the melting point. | - Try a different solvent system. A mixture of a good solvent and a poor solvent can be effective.[5] - Cool the solution more slowly to encourage crystal formation. - Add a seed crystal to induce crystallization. |
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is a starting point for the purification of 4-Oxa-1,9-diazaspiro[5.5]undecane on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a mobile phase such as 95:5 dichloromethane/methanol.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin).
-
If streaking is observed, prepare a new developing chamber with a mobile phase containing 1% triethylamine (e.g., 94:5:1 dichloromethane/methanol/triethylamine) and re-run the TLC.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane/methanol with 1% triethylamine).
-
Pack the column with the slurry.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimum amount of the initial mobile phase.
-
Load the solution onto the top of the column.
-
Begin eluting with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to elute the product.
-
Collect fractions and analyze them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol can be effective for obtaining highly pure material.
-
Salt Formation:
-
Dissolve the crude 4-Oxa-1,9-diazaspiro[5.5]undecane in a suitable solvent like ethanol or isopropanol.
-
Slowly add a solution of an acid (e.g., 2 M HCl in diethyl ether or a solution of oxalic acid in ethanol) until the pH is acidic.
-
Stir the mixture. The salt may precipitate out of solution. If not, you may need to reduce the volume of the solvent or add a co-solvent in which the salt is less soluble.
-
-
Recrystallization of the Salt:
-
Collect the precipitated salt by filtration.
-
Perform a test recrystallization with small amounts of the salt in various solvents (e.g., ethanol, methanol, water, or mixtures) to find a suitable system.
-
Once a good solvent system is identified, recrystallize the bulk of the salt.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Add a base (e.g., 2 M NaOH or saturated NaHCO3 solution) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield the purified free base.
-
V. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying 4-Oxa-1,9-diazaspiro[5.5]undecane.
Caption: Decision workflow for purification.
VI. Concluding Remarks
The purification of 4-Oxa-1,9-diazaspiro[5.5]undecane presents unique challenges due to its inherent polarity and basicity. However, by understanding these properties and applying the appropriate techniques, high purity material can be reliably obtained. This guide provides a foundation for troubleshooting and developing robust purification protocols. Remember that each synthesis is unique, and some level of optimization will always be necessary. We encourage you to use this guide as a starting point for your experimental design.
References
- BenchChem. (n.d.). Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148.
- National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Reddit. (2022). Chromotography with free amines?
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
Sources
- 1. reddit.com [reddit.com]
- 2. Purification [chem.rochester.edu]
- 3. Analysis of heterocyclic aromatic amines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
How to avoid degradation of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride.
Welcome to the dedicated technical support center for 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound throughout its handling, storage, and experimental use. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction to the Stability of this compound
This compound is a spirocyclic diamine, a structural motif of interest in medicinal chemistry.[1][2][3] The dihydrochloride salt form generally enhances solubility and stability. However, like all chemical entities, it is susceptible to degradation under certain conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. The primary degradation routes to consider are hydrolysis, oxidation, thermal decomposition, and photolysis.[4][5]
This guide will provide a framework for identifying and mitigating these degradation pathways, ensuring the long-term integrity of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four key factors:
-
pH: As a dihydrochloride salt of a diamine, the compound's stability is highly dependent on the pH of the solution.[6][7][8][9]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[10][11][12]
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the amine or ether functionalities.
Q2: How should I properly store solid this compound?
A2: For optimal stability in its solid form, this compound should be stored in a cool, dark, and dry environment. A desiccator at controlled room temperature or in a refrigerator is recommended. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.
Q3: What is the recommended pH range for solutions of this compound?
A3: Given that it is a dihydrochloride salt, acidic conditions are generally preferred for stability in solution. The protonated amine groups are less susceptible to oxidation and other degradation reactions. A pH range of 3 to 5 is a reasonable starting point to maintain the protonated state of the diamine.[6][7][9] Alkaline conditions (pH > 7) should be avoided as the deprotonated "free base" form of the amine is more reactive.[8][13]
Q4: Can I heat solutions of this compound?
A4: Heating solutions of this compound should be done with caution. While moderate heating may be necessary for some experimental protocols, prolonged exposure to high temperatures can lead to thermal degradation.[12] If heating is required, it is advisable to do so for the shortest possible time and at the lowest effective temperature. Monitor for any signs of degradation, such as color change or precipitate formation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Unexpected or Inconsistent Experimental Results
-
Potential Cause: Degradation of the compound leading to reduced potency or the presence of interfering byproducts.
-
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Protocol: Perform a purity analysis of your stock and working solutions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Expected Outcome: A single major peak corresponding to the parent compound with minimal impurity peaks.
-
Causality: This step directly assesses the purity of the material you are using in your experiments. The presence of significant degradation products can explain inconsistent results.
-
-
Review Solution Preparation and Storage:
-
Check pH: Measure the pH of your buffered solutions. Ensure it is within the recommended acidic range.
-
Storage Conditions: Confirm that stock solutions are stored at low temperatures (2-8 °C) and protected from light.
-
Solvent Purity: Use high-purity, degassed solvents for solution preparation to minimize oxidative stress.
-
-
Issue 2: Visible Particulates or Color Change in Solution
-
Potential Cause: Precipitation of the compound due to pH shifts or solubility issues, or the formation of colored degradation products.
-
Troubleshooting Steps:
-
Assess Solubility and pH:
-
Protocol: Measure the pH of the solution. If it has shifted towards neutral or basic, re-acidify with a small amount of dilute HCl.
-
Causality: The free base form of the amine is likely less soluble than the dihydrochloride salt. A shift in pH can cause it to precipitate.[14]
-
-
Investigate for Degradation:
-
Protocol: Analyze the solution using HPLC-MS to identify the parent compound and any potential degradation products.
-
Causality: A color change is a strong indicator of chemical degradation. Identifying the mass of the impurities can provide clues about the degradation pathway.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Solvent Selection: Use a high-purity, degassed solvent. For aqueous solutions, use a buffer with a pH between 3 and 5 (e.g., citrate or acetate buffer).
-
Weighing: Weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the chosen solvent to the vial and vortex or sonicate briefly until the compound is fully dissolved.
-
Storage: Store the stock solution in an amber vial at 2-8 °C. For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][15][16]
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Understanding the likely chemical transformations can aid in identifying degradation products.
Caption: Potential degradation pathways.
Data Summary
| Stress Condition | Likely Degradation Pathway | Recommended Mitigation |
| High pH (Basic) | Deprotonation of amines, increased susceptibility to oxidation and other reactions. | Maintain solutions in an acidic pH range (3-5). |
| High Temperature | Increased rate of all degradation reactions, potential for thermal decomposition.[12][17] | Store at recommended temperatures; avoid prolonged heating. |
| Light Exposure | Photolytic cleavage of bonds. | Store in amber vials or protect from light. |
| Oxidizing Agents | Oxidation of amine and ether functionalities. | Use high-purity, degassed solvents; avoid contact with known oxidizers. |
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]
- Forced Degrad
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- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Royal Society of Chemistry. [Link]
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- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
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- (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
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Technical Support Center: Strategies for Minimizing Side Effects of μ-Opioid Receptor Agonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to advancing the field of opioid pharmacology. This guide is designed to provide expert insights and practical troubleshooting for experiments aimed at minimizing the adverse effects of μ-opioid receptor (MOR) agonists. Our goal is to equip you with the knowledge to design robust experiments, interpret complex data, and overcome common challenges in the pursuit of safer analgesics.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions frequently encountered when developing novel MOR agonists with improved side-effect profiles.
Q1: What is the underlying principle of dissociating the analgesic effects of MOR agonists from their side effects?
The central hypothesis has been that the therapeutic effects (analgesia) and adverse effects (e.g., respiratory depression, constipation, tolerance) of MOR agonists are mediated by distinct intracellular signaling pathways.[1][2][3] MORs are G-protein coupled receptors (GPCRs) that primarily signal through two pathways upon activation: the G-protein pathway (typically Gαi/o) and the β-arrestin pathway.[4][5] Historically, the G-protein pathway has been linked to analgesia, while the β-arrestin pathway has been implicated in mediating side effects and receptor desensitization.[1][2][5] However, more recent evidence suggests that both pathways can contribute to both desired and undesired effects, making the relationship more complex than initially thought.[6][7][8]
Q2: What are the primary modern strategies for developing safer MOR agonists?
There are three main strategies currently being explored:
-
Biased Agonism: This approach aims to develop ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway.[1][2][3][6] The goal is to design molecules that are "biased" towards the therapeutic signaling cascade. Oliceridine (TRV130) is an FDA-approved drug developed based on this principle.[1][9]
-
Allosteric Modulation: Instead of directly activating the receptor at the same site as endogenous opioids (the orthosteric site), allosteric modulators bind to a different, allosteric site.[10][11] Positive allosteric modulators (PAMs) can enhance the effect of endogenous opioids, potentially offering a more localized and temporally controlled analgesic effect with fewer side effects.[10][11][12][13]
-
Peripheral Restriction: Many of the severe side effects of opioids, such as respiratory depression and addiction, are mediated by MORs in the central nervous system (CNS).[14][15] By designing agonists that cannot cross the blood-brain barrier, it is possible to target peripheral MORs to treat certain types of pain (e.g., inflammatory pain) without causing CNS-mediated side effects.[16][17][18][19]
Q3: How is "bias" in a MOR agonist quantified?
Bias is a relative measure and must be compared to a reference agonist that is considered "balanced" or unbiased. It is typically quantified by comparing the potency (EC50) and/or efficacy (Emax) of a test compound in a G-protein signaling assay versus a β-arrestin recruitment assay. Various mathematical models, such as the operational model, can be used to calculate a "bias factor" that eliminates system-specific bias and provides a more accurate representation of the ligand's intrinsic properties.
Part 2: In Vitro Assay Troubleshooting Guides
A. BRET/FRET Assays for G-Protein Activation & β-Arrestin Recruitment
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for monitoring the real-time interaction between MORs and their intracellular signaling partners.[20][21][22]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No BRET/FRET Signal | 1. Low transfection efficiency or protein expression. 2. Steric hindrance from fusion tags. 3. Inactive luciferase or photobleached fluorophore. 4. Incorrect filter sets on the plate reader. | 1. Optimize transfection protocol for your cell line; confirm protein expression via Western blot. 2. Test different tag orientations (N- vs. C-terminal) or use smaller tags. 3. Use fresh substrate and protect fluorophores from light. 4. Verify that the emission filters match the donor and acceptor wavelengths precisely. |
| High Background Signal | 1. Overexpression of fusion proteins leading to non-specific interactions. 2. Cellular autofluorescence. 3. Spectral overlap between donor emission and acceptor excitation. | 1. Titrate the amount of plasmid DNA used for transfection to find the optimal expression level. 2. Include a "donor only" control to quantify and subtract background. 3. Use BRET/FRET pairs with better spectral separation. For BRET, newer luciferases like NanoLuc® offer brighter signals and better separation. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or health. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors, especially with serial dilutions. | 1. Use cells within a consistent, low passage number range and ensure high viability. 2. Standardize all incubation steps precisely. 3. Use calibrated pipettes and consider automated liquid handling for high-throughput screening. |
Diagram: BRET-based β-Arrestin Recruitment Assay Workflow
Caption: Workflow for a typical BRET-based β-arrestin recruitment assay.
Experimental Protocol: BRET Assay for β-Arrestin-2 Recruitment
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells stably expressing the human μ-opioid receptor (hMOR) fused to a Renilla luciferase (Rluc) variant.
-
Transiently transfect the cells with a plasmid encoding β-arrestin-2 fused to a yellow fluorescent protein (YFP). Optimize the DNA ratio of receptor to β-arrestin to achieve a good signal window.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS).
-
Plate the cells at a pre-determined optimal density into white, 96-well microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of your test compounds and a reference agonist (e.g., DAMGO).
-
Add the compounds to the plated cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Just prior to reading, add the Rluc substrate (e.g., coelenterazine h) to all wells.
-
-
Data Acquisition:
-
Immediately read the plate using a microplate reader capable of simultaneous dual-emission detection, measuring the luminescence at the Rluc emission wavelength (~480 nm) and the YFP emission wavelength (~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the YFP signal by the Rluc signal.
-
Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Part 3: In Vivo Assay Troubleshooting Guides
A. Respiratory Depression Assessment via Whole-Body Plethysmography (WBP)
WBP is a non-invasive method to assess respiratory function in conscious, unrestrained rodents by measuring pressure changes within a sealed chamber.[23][24][25][26]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy/Unstable Baseline | 1. Animal movement (grooming, sniffing, exploring). 2. Leaks in the plethysmography chamber. 3. Environmental disturbances (vibrations, loud noises). | 1. Allow for a sufficient acclimatization period (e.g., 30-60 min) before recording. Analyze data only from periods of quiescence. 2. Regularly check chamber seals and tubing for leaks. 3. Conduct experiments in a quiet, isolated environment. |
| High Variability Between Animals | 1. Stress or anxiety in the animals. 2. Differences in animal age, weight, or strain. 3. Inconsistent acclimatization periods. | 1. Handle animals gently and consistently prior to the study. 2. Use age- and weight-matched animals from the same strain. 3. Strictly adhere to a standardized acclimatization protocol for all animals.[27] |
| "Floor" Effect (Difficulty Detecting Depression) | 1. Low baseline respiration rate in rodents. 2. The drug has low efficacy for respiratory depression. | 1. Consider using a hypercapnic challenge (e.g., 5-8% CO2) to stimulate breathing and increase the dynamic range for detecting depression.[23] 2. Ensure the dose range tested is appropriate to induce the effect. |
Diagram: Whole-Body Plethysmography Experimental Workflow
Caption: Standard workflow for assessing respiratory depression using WBP.
Experimental Protocol: WBP for Respiratory Depression
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice, weight-matched.
-
Allow animals to acclimate to the facility for at least one week before testing.
-
-
Equipment Setup:
-
Calibrate the whole-body plethysmograph according to the manufacturer's instructions.
-
Ensure the chamber is clean and at a stable ambient temperature and humidity.
-
-
Acclimatization and Baseline Reading:
-
Place the animal in the chamber and allow it to acclimate for 30-60 minutes until movement artifacts are minimal.
-
Record a stable 5-10 minute baseline of respiratory parameters (frequency, tidal volume, minute volume).
-
-
Drug Administration:
-
Remove the animal from the chamber, administer the test compound or vehicle (e.g., subcutaneously), and immediately return it to the chamber.
-
-
Post-Dose Recording:
-
Record respiratory parameters continuously or at specific time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.
-
-
Data Analysis:
-
Analyze the data from periods of inactivity.
-
Calculate the percentage change from baseline for each parameter at each time point.
-
Compare the effects of different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
B. Opioid-Induced Constipation Assessment via Gastrointestinal (GI) Transit
This assay measures the extent to which a compound inhibits the propulsive motility of the GI tract, a hallmark of opioid-induced constipation.[28][29][30]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Charcoal Transit | 1. Inconsistent fasting period. 2. Variable volume of charcoal meal administered. 3. Stress during gavage procedure affecting GI motility. | 1. Standardize the fasting period (e.g., 18 hours with free access to water).[30] 2. Use a consistent volume of charcoal suspension based on body weight. 3. Ensure all personnel are proficient in oral gavage to minimize stress. |
| Charcoal Bolus is Not Cohesive | 1. Charcoal suspension is not well-mixed. 2. Animal has ingested bedding or feces during fasting. | 1. Vortex the charcoal suspension immediately before each administration. 2. Use wire-bottom cages during the fasting period. |
| No Effect of Positive Control (e.g., Morphine) | 1. Incorrect dose or route of administration. 2. Insufficient time between drug administration and charcoal meal. | 1. Verify the dose and administration route of the positive control. 2. Ensure the timing allows for peak receptor occupancy (e.g., 30 min for s.c. morphine). |
Experimental Protocol: Charcoal Meal GI Transit Assay
-
Animal Preparation:
-
Fast mice overnight (approx. 18 hours) with free access to water. House them in cages with wire mesh floors to prevent coprophagy.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or a positive control (e.g., morphine at 5-10 mg/kg, s.c.).
-
-
Charcoal Meal Administration:
-
At a predetermined time after drug administration (e.g., 30 minutes for s.c. morphine), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) via oral gavage.
-
-
Transit Time Measurement:
-
After a fixed period (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a moist surface without stretching it.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
-
Data Analysis:
-
Calculate the percent GI transit for each animal as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the mean percent transit between treatment groups using one-way ANOVA followed by an appropriate post-hoc test.
-
C. Analgesia Assessment via Hot Plate Test
The hot plate test measures the latency of a rodent's response to a thermal stimulus, which is a supraspinally integrated response indicative of central analgesia.[31][32][33][34]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Latency Times | 1. Inconsistent plate temperature. 2. Animal stress or habituation to the test. 3. Observer bias in scoring the endpoint (paw lick/jump). | 1. Verify the plate temperature is stable and consistent before each test. 2. Handle animals consistently and include a habituation session. Avoid repeated testing on the same day. 3. Use a single, blinded observer or an automated detection system. Clearly define the response endpoint. |
| Tissue Damage | 1. Cut-off time is too long or temperature is too high. | 1. Set a maximum cut-off time (e.g., 30-45 seconds) to prevent injury. The temperature should be noxious but not damaging (typically 52-55°C).[33] |
| No Analgesic Effect Observed | 1. Incorrect dose or timing of drug administration. 2. Compound does not have central analgesic properties. | 1. Perform a dose-response and time-course study to determine optimal parameters. 2. Consider that the compound may have peripheral effects not detectable by this assay. |
Experimental Protocol: Hot Plate Analgesia Test
-
Apparatus Setup:
-
Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).
-
Place the apparatus in a quiet, dimly lit room.
-
-
Animal Acclimatization:
-
Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Latency:
-
Gently place a mouse on the hot plate, enclosed by a transparent cylinder, and start a timer.
-
Observe the mouse for nociceptive responses, typically licking a hind paw or jumping.
-
Stop the timer at the first definitive sign of either response and record the latency.
-
Remove the mouse immediately. If no response occurs by the pre-set cut-off time (e.g., 30 seconds), remove the mouse and record the cut-off time.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or positive control (e.g., morphine) via the desired route.
-
-
Post-Dose Latency:
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test to determine the post-treatment latency.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., two-way repeated measures ANOVA).
-
References
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Validation & Comparative
A Comparative Guide to 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives and Traditional Opioids
In the relentless pursuit of potent analgesics with improved safety profiles, the limitations of traditional opioids have become increasingly apparent. While µ-opioid receptor (MOR) agonists remain a cornerstone of pain management, their clinical utility is often hampered by a narrow therapeutic window and a burdensome side-effect profile, including respiratory depression, constipation, tolerance, and addiction.[1][2] This guide provides a comprehensive comparison of a novel class of compounds, the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, with traditional opioids, offering a deep dive into their distinct mechanisms, preclinical performance, and the experimental methodologies used for their evaluation.
Section 1: Deconstructing the Mechanisms of Action
A fundamental understanding of the molecular targets and signaling pathways is crucial to appreciating the therapeutic rationale behind these two classes of analgesics.
Traditional Opioids: The Double-Edged Sword of MOR Agonism
Traditional opioids, such as morphine and oxycodone, exert their analgesic effects primarily by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Upon activation, the MOR initiates a cascade of intracellular signaling events primarily through two pathways:
-
The G-protein Pathway: This is the "classical" signaling route responsible for the desired analgesic effects.[3] Agonist binding leads to the coupling of the receptor with inhibitory G-proteins (Gi/Go), which in turn inhibit adenylyl cyclase, reduce intracellular cAMP levels, inhibit voltage-gated calcium channels, and activate inwardly rectifying potassium channels.[4][5] These actions collectively reduce neuronal excitability and inhibit the transmission of pain signals.[4][5]
-
The β-arrestin Pathway: This pathway is primarily involved in receptor desensitization and internalization, but has also been implicated in mediating some of the adverse effects of opioids, such as respiratory depression and constipation.[3][6]
The non-selective activation of both pathways by traditional opioids contributes to their powerful pain relief but also to their significant side-effect burden.
Signaling Pathway of Traditional Opioids
Caption: Signaling pathways of traditional opioids.
1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Dual-Target Approach
A promising series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed as dual-acting ligands, functioning as both µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists .[7][8] This multi-target strategy is designed to uncouple the analgesic effects from the adverse effects of traditional opioids.
-
MOR Agonism: Similar to traditional opioids, these derivatives activate the MOR to produce analgesia.
-
σ1R Antagonism: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum.[9] It is not a classical opioid receptor. Preclinical studies have shown that σ1R antagonists can potentiate opioid-induced analgesia.[1] The σ1R is considered an endogenous anti-opioid system; its agonists counteract opioid analgesia, while its antagonists enhance it.[1] By antagonizing the σ1R, these derivatives are hypothesized to enhance the analgesic efficacy of their own MOR agonist component, potentially allowing for lower effective doses and a reduced side-effect profile.
Signaling Pathway of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
Caption: Dual mechanism of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Section 2: Comparative Performance Analysis
Preclinical data provides the first glimpse into the potential advantages of this novel class of compounds over traditional opioids.
Pharmacological Profile
The binding affinities and functional activities of these compounds at their target receptors are critical determinants of their overall pharmacological profile.
| Compound | MOR Binding Affinity (Ki, nM) | σ1R Binding Affinity (Ki, nM) | MOR Functional Activity (EC50, nM) | MOR Efficacy (%) |
| 15au | 2.1 | 1.8 | 15 | 100 |
| Oxycodone | 15 | >10,000 | 23 | 100 |
Data sourced from Montalvo et al., J Med Chem, 2020.[7][8]
The data indicates that the derivative 15au exhibits high and balanced affinity for both the MOR and σ1R, unlike oxycodone which is highly selective for the MOR. Both compounds demonstrate full agonist efficacy at the MOR.
In Vivo Efficacy and Side-Effect Profile
The true therapeutic potential of an analgesic is determined by its in vivo performance, particularly the separation between its analgesic efficacy and its propensity to cause adverse effects.
| Compound | Analgesic Potency (ED50, mg/kg, i.p.) Paw Pressure Test | Gastrointestinal Transit (% Inhibition at Equianalgesic Doses) |
| 15au | 1.8 | ~20% |
| Oxycodone | 1.5 | ~60% |
Data sourced from Montalvo et al., J Med Chem, 2020.[7][8]
These preclinical findings are highly significant. The 1-oxa-4,9-diazaspiro[5.5]undecane derivative 15au demonstrated potent analgesic activity comparable to the traditional opioid oxycodone in a mouse model of acute pain.[7][8] Crucially, at equianalgesic doses, 15au produced significantly less constipation than oxycodone, suggesting a wider therapeutic window.[7][8]
Section 3: Experimental Methodologies
The robustness of the comparative data hinges on the validity and rigor of the experimental protocols employed. Below are detailed methodologies for key assays used in the evaluation of these compounds.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of test compounds for the human µ-opioid receptor and sigma-1 receptor.
Protocol:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor or sigma-1 receptor.
-
Radioligand:
-
For MOR: [³H]-DAMGO (a selective MOR agonist).
-
For σ1R: [³H]-(+)-pentazocine.
-
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM) for MOR, and Haloperidol for σ1R.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, add assay buffer, the respective radioligand, varying concentrations of the test compound, and the membrane suspension. b. Incubate the plate to allow the binding to reach equilibrium. c. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. d. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for radioligand binding assays.
In Vivo Assays
Objective: To assess the antinociceptive effects of test compounds in a model of mechanical pain.
Protocol:
-
Animals: Male Swiss mice.
-
Procedure: a. Administer the test compound or vehicle intraperitoneally (i.p.). b. At a predetermined time point (e.g., 30 minutes post-injection), apply a linearly increasing pressure to the dorsal surface of the mouse's hind paw using a pressure applicator. c. Record the pressure at which the mouse withdraws its paw (paw withdrawal threshold).
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE).
Objective: To evaluate the inhibitory effect of test compounds on gastrointestinal motility.
Protocol:
-
Animals: Male Swiss mice, fasted overnight with free access to water.
-
Procedure: a. Administer the test compound or vehicle subcutaneously (s.c.). b. After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) orally. c. Euthanize the animals after a further time interval (e.g., 20-30 minutes). d. Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percent transit as (distance traveled by charcoal / total length of small intestine) x 100. The inhibitory effect is calculated relative to the vehicle-treated group.
Objective: To measure the respiratory depressant effects of test compounds in conscious, unrestrained animals.
Protocol:
-
Animals: Male rats or mice.
-
Apparatus: A whole-body plethysmography chamber that measures pressure changes resulting from respiration.
-
Procedure: a. Acclimatize the animal to the plethysmography chamber. b. Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume). c. Administer the test compound or vehicle. d. Continuously monitor and record respiratory parameters for a defined period.
-
Data Analysis: Compare the post-dosing respiratory parameters to the baseline values to determine the extent of respiratory depression.
Section 4: Conclusion and Future Directions
The preclinical data presented in this guide strongly suggests that 1-oxa-4,9-diazaspiro[5.5]undecane derivatives with a dual MOR agonist/σ1R antagonist profile represent a promising new strategy in the development of safer and more effective analgesics. By demonstrating comparable analgesic efficacy to a traditional opioid like oxycodone but with a significantly reduced constipating effect, these compounds offer the potential for a wider therapeutic index.
The innovative dual-target approach, which leverages the potentiation of MOR-mediated analgesia through σ1R antagonism, provides a clear mechanistic rationale for this improved safety profile. Further research is warranted to fully elucidate the long-term effects of these compounds, including their potential for tolerance and dependence, and to translate these encouraging preclinical findings into clinical success.
References
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A Comparative Efficacy Analysis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives in Diverse Therapeutic Areas
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across various disease areas. The strategic introduction of an aryl group at the 4-position, in particular, has been shown to be a critical determinant of biological activity, directing the compounds towards distinct pharmacological targets. This guide provides a comparative analysis of the efficacy of different 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, focusing on their applications as analgesics, anticonvulsants, and antihypertensive agents. By examining the structure-activity relationships (SAR) and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical scaffold.
Introduction: The Versatility of the 1-Oxa-4,9-diazaspiro[5.5]undecane Core
The spirocyclic nature of the 1-oxa-4,9-diazaspiro[5.5]undecane core imparts a rigid, three-dimensional conformation that allows for precise orientation of substituents and interaction with biological targets. The presence of two nitrogen atoms at positions 4 and 9 offers opportunities for functionalization, enabling the modulation of physicochemical properties and pharmacological activity. The introduction of an aryl moiety at the N4 position has proven to be a particularly fruitful strategy, leading to the discovery of potent and selective ligands for a range of receptors and enzymes. This guide will delve into three distinct classes of these derivatives, highlighting how modifications to the core structure influence their therapeutic efficacy.
Analgesic Derivatives: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists
A significant breakthrough in the development of novel analgesics has been the design of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as dual MOR agonists and σ1R antagonists.[1][2] This multimodal approach aims to provide potent pain relief, comparable to traditional opioids, while mitigating common side effects like constipation and respiratory depression.[2] The σ1 receptor is implicated in the modulation of opioid signaling, and its antagonism has been shown to potentiate opioid-induced analgesia.[2]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features that govern the dual activity of these compounds.[3]
-
4-Aryl Substitution: The nature of the aryl group at the 4-position is critical for both MOR and σ1R affinity. Substituted pyridyl moieties have been found to be particularly effective.[1][2]
-
9-Position Substituent: The introduction of a phenethyl group at the 9-position generally leads to potent MOR agonism.[1]
-
2-Position Substitution: Small alkyl groups at the 2-position of the spiro-scaffold have been shown to provide the best overall profiles.[1]
A prime example of this class is compound 15au , which incorporates a 4-(4-fluorophenyl) group, a 9-(2-phenylethyl) substituent, and a methyl group at the 2-position.[1][2]
Comparative Efficacy Data
The efficacy of these dual-acting analgesics has been demonstrated in preclinical models. Compound 15au exhibited potent analgesic activity in the paw pressure test in mice, comparable to the widely used opioid oxycodone.[1][2] Importantly, at equianalgesic doses, 15au showed significantly less constipation than oxycodone, a common and debilitating side effect of opioid therapy.[2]
| Compound | MOR Ki (nM) | σ1R Ki (nM) | MOR Functional Activity (EC50, nM) | Analgesic Efficacy (Paw Pressure, Mice) |
| 15au | 1.8 | 10 | 15 | Comparable to oxycodone |
| Oxycodone | 1.1 | >10000 | 2.1 | Potent analgesic |
Table 1: Comparative in vitro and in vivo data for the dual MOR/σ1R agonist 15au and oxycodone. [1][2]
Anticonvulsant Derivatives: 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
Another promising therapeutic application of the spiro[5.5]undecane scaffold is in the development of anticonvulsant agents. A series of 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones has been synthesized and evaluated for their ability to protect against seizures in animal models.
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of these derivatives is significantly influenced by the nature of the substituents at the 1 and 4 positions of the diazaspiro-dione core.
-
1-Aryl Substitution: The presence of an aryl group at the 1-position is a common feature of these compounds. Substituents on this aryl ring can modulate potency.
-
4-Position Substituent: Alkylation or aralkylation at the 4-position has been explored, with different groups impacting the efficacy in various seizure models.
A representative compound from this class is 6g , which features a 4-methoxyphenyl group at the 1-position and a methoxycarbonylmethyl group at the 4-position.
Comparative Efficacy Data
The anticonvulsant efficacy of these compounds has been assessed in standard preclinical models, including the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. Compound 6g demonstrated remarkable potency in the scPTZ screen, being significantly more potent than the reference drugs phenobarbital and ethosuximide.
| Compound | R1 | R2 | scPTZ ED50 (mmol/kg) | MES ED50 (mmol/kg) |
| 6g | 4-OCH3 | -CH2COOCH3 | 0.0043 | >0.26 |
| 6e | 4-CH3 | -CH2COOCH3 | 0.038 | 0.019 |
| Phenobarbital | - | - | 0.06 | 0.04 |
| Ethosuximide | - | - | 0.92 | >1.41 |
Table 2: Comparative anticonvulsant activity of 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones.
Antihypertensive Derivatives: α1-Adrenoceptor Antagonists
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has also been explored for its potential in treating hypertension. Certain 9-substituted derivatives have been identified as potent antihypertensive agents, with their mechanism of action attributed to peripheral α1-adrenoceptor blockade.
Structure-Activity Relationship (SAR) Insights
The antihypertensive activity of these compounds is primarily dictated by the substituent at the 9-position.
-
9-Position Substituent: The introduction of a 2-(indol-3-yl)ethyl group at the 9-position has been shown to be crucial for potent antihypertensive activity.
-
Spiro-Lactam Ring Substitution: Substitution of lower alkyl groups on the spirolactam ring generally maintains or slightly improves activity, while larger alkyl or aryl groups lead to a significant decrease in potency.
The parent compound of this series, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (21) , stands out as the most potent antihypertensive agent identified in its class.[1]
Efficacy Data
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of representative compounds from each therapeutic class are provided below.
Synthesis of a Dual MOR/σ1R Agonist (General Procedure)
Step 1: Epoxidation. To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add trimethylsulfoxonium iodide and a base (e.g., sodium hydride) at room temperature. Stir the mixture until the reaction is complete (monitored by TLC).
Step 2: Ring Opening. Add the desired arylamine to the epoxide solution and heat the mixture. The reaction progress is monitored by TLC. After completion, the product is isolated and purified.
Step 3: Acylation. The resulting amino alcohol is acylated using an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.
Step 4: Cyclization. The acylated intermediate is treated with a strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to induce intramolecular cyclization, forming the spiro-lactam core.
Step 5: Deprotection. The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.
Step 6: N-Alkylation. The deprotected secondary amine is then alkylated with the desired alkyl halide (e.g., phenethyl bromide) in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in a solvent like acetonitrile to yield the final product.
Synthesis of an Anticonvulsant 1,4-Diazaspiro[5.5]undecane-3,5-dione (General Procedure)
Step 1: Strecker Synthesis. A mixture of a cycloalkanone, an arylamine, and potassium cyanide in a suitable solvent is stirred to form the corresponding α-aminonitrile.
Step 2: Hydrolysis and N-Cyanomethylation. The nitrile is partially hydrolyzed to the corresponding carboxamide, followed by N-cyanomethylation.
Step 3: Complete Nitrile Hydrolysis. The remaining nitrile group is hydrolyzed to a carboxylic acid.
Step 4: Cyclization. The resulting amino acid is cyclized with a suitable reagent to form the 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-dione core.
Step 5: N-Alkylation/Aralkylation. The secondary amine at the 4-position is alkylated or aralkylated using an appropriate halide and a base to yield the final product.
Synthesis of an Antihypertensive α1-Adrenoceptor Antagonist (General Procedure)
Step 1: Synthesis of the Spiro-Lactam Core. The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core can be synthesized through a multi-step sequence starting from a protected piperidone derivative, similar to the initial steps for the analgesic compounds.
Step 2: N-Alkylation. The key step involves the N-alkylation of the secondary amine at the 9-position with 3-(2-bromoethyl)-1H-indole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to afford the final product.
Conclusion and Future Perspectives
The 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has demonstrated remarkable versatility, serving as a foundation for the development of potent and selective agents for a range of therapeutic targets. The comparative analysis presented in this guide highlights how subtle modifications to this core structure can profoundly influence pharmacological activity, leading to distinct classes of compounds with analgesic, anticonvulsant, and antihypertensive properties.
The dual MOR agonist/σ1R antagonist analgesics represent a promising strategy for developing safer and more effective pain medications. The potent anticonvulsant activity of the diazaspiro-dione derivatives warrants further investigation and optimization. While the antihypertensive agents based on this scaffold have shown promise, further exploration of the structure-activity relationship, particularly concerning the 4-aryl substitution, could lead to the discovery of even more potent and selective α1-adrenoceptor antagonists.
Future research in this area should focus on expanding the diversity of the aryl substituents at the 4-position, exploring different substitution patterns on the spiro-core, and conducting more extensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued exploration of the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold holds great promise for the discovery of novel and improved therapeutics for a variety of unmet medical needs.
References
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- Abou-Enein, M. N., El-Azzouny, A. A., Attia, M. I., Maklad, Y. A., Aboutabl, M. A., Ragab, F. A., & Hamada, W. A. (2014). Anticonvulsant profiles of certain new 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. International journal of molecular sciences, 15(9), 16911–16927. [Link]
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A Comparative Guide to Validating the Analgesic Effects of Novel Spiro Compounds in Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the analgesic potential of novel spiro compounds. By objectively comparing their performance against established alternatives and providing detailed experimental methodologies, this document aims to ensure scientific integrity and accelerate the identification of promising new pain therapeutics.
Introduction: The Therapeutic Promise of Spiro Compounds in Analgesia
Spiro compounds, characterized by their unique three-dimensional structure containing at least two rings linked by a single common atom, have emerged as a promising class of molecules in medicinal chemistry. Their rigid conformational structures allow for precise interaction with biological targets, potentially leading to higher selectivity and reduced off-target effects compared to more flexible molecules. Several studies have highlighted the analgesic potential of various spiro-heterocycles, suggesting their utility in developing next-generation pain therapies.[1][2] This guide outlines a systematic approach to validate these analgesic effects in established animal models of pain.
Pillar I: Selecting the Appropriate Animal Models for Pain Research
The choice of animal model is critical for elucidating the specific type of pain a novel compound may alleviate. Pain is a complex phenomenon categorized into nociceptive (thermal and chemical), inflammatory, and neuropathic pain. A multi-model approach is therefore essential for a comprehensive analgesic profile.
Models for Acute Nociceptive Pain
These models are suitable for the initial screening of compounds with potential central analgesic activity.
-
Hot Plate Test: This method assesses the response to a thermal stimulus, primarily reflecting supraspinally mediated analgesia.[3][4] It is particularly sensitive to centrally acting analgesics like opioids.[3]
-
Tail-Flick Test: Similar to the hot plate test, this model measures the latency to withdraw the tail from a radiant heat source.[5][6] It is a classic method for evaluating the efficacy of centrally acting analgesics.[7][8]
Model for Tonic and Inflammatory Pain
-
Formalin Test: This is a robust model that induces a biphasic pain response: an initial acute phase (neurogenic pain) followed by a later tonic phase (inflammatory pain).[9][10] This allows for the differentiation between compounds acting on acute nociception and those with anti-inflammatory properties.[9][11][12] The early phase is due to direct C-fiber activation, while the late phase involves an inflammatory response and central sensitization.[10][13]
Model for Acute Inflammatory Pain and Hypersensitivity
-
Carrageenan-Induced Paw Edema: This widely used model is effective for the rapid evaluation of a compound's anti-inflammatory and anti-hyperalgesic activity.[14][15] Injection of carrageenan induces a well-characterized inflammatory response, including edema, erythema, and hyperalgesia, mediated by pro-inflammatory agents like histamine, bradykinin, and prostaglandins.[16][17][18]
Pillar II: Experimental Protocols and Methodologies
To ensure data integrity and reproducibility, the following detailed protocols should be strictly adhered to. Each protocol is designed as a self-validating system, incorporating positive and negative controls.
Experimental Workflow Overview
Caption: General experimental workflow for analgesic validation.
Protocol 1: Hot Plate Test
Objective: To assess the central analgesic effect of a novel spiro compound against thermal pain.
Methodology:
-
Animal Selection: Use adult male or female mice (e.g., Swiss albino), weighing 20-25g.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[3]
-
Procedure: a. Gently place each mouse on the hot plate and start a timer. b. Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.[3] c. Record the latency (in seconds) for the first sign of pain. A cut-off time of 30-60 seconds is imposed to prevent tissue damage.[19] d. Administer the test compound, vehicle, or positive control (e.g., Morphine, 5-10 mg/kg, i.p.) and repeat the measurement at predefined intervals (e.g., 30, 60, 90, and 120 minutes).
Protocol 2: Tail-Flick Test
Objective: To evaluate the spinal and supraspinal analgesic activity of a novel spiro compound.
Methodology:
-
Animal Selection: Use adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[5]
-
Procedure: a. Gently restrain the rat, with its tail positioned over the light source. b. Activate the light source and start a timer. c. The timer stops automatically when the rat flicks its tail. Record this latency.[20] d. Establish a baseline latency for each animal. A cut-off time (typically 10-12 seconds) should be set to avoid tissue damage.[5] e. Administer the test compound, vehicle, or positive control and measure the tail-flick latency at various time points post-administration.
Protocol 3: Formalin Test
Objective: To determine the effect of a novel spiro compound on both neurogenic and inflammatory pain.
Methodology:
-
Animal Selection: Use adult mice.
-
Procedure: a. Inject 20 µL of 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw.[9] b. Immediately place the mouse in a transparent observation chamber. c. Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). d. Administer the test compound or controls (e.g., Morphine for both phases, Indomethacin for the late phase) prior to the formalin injection.[9]
Protocol 4: Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory and anti-hyperalgesic properties of a novel spiro compound.
Methodology:
-
Animal Selection: Use adult rats.
-
Procedure: a. Measure the baseline paw volume of the right hind paw using a plethysmometer. b. Administer the test compound, vehicle, or positive control (e.g., Indomethacin, 10 mg/kg, i.p.). c. After a specific pre-treatment time (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[18] d. Measure the paw volume at hourly intervals for up to 5 hours post-carrageenan injection.[18] e. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Pillar III: Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the efficacy of novel spiro compounds with standard analgesics.
Comparative Data Tables
Table 1: Effect of Spiro Compound-A in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency (seconds) at 60 min (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 5.2 ± 0.4 | 0 |
| Morphine | 10 | 18.5 ± 1.2 | 60.5 |
| Spiro-A | 10 | 8.9 ± 0.7 | 16.8 |
| Spiro-A | 30 | 12.4 ± 0.9 | 32.7 |
| Spiro-A | 100 | 15.8 ± 1.1* | 48.2 |
*p < 0.05 compared to Vehicle group.
Table 2: Effect of Spiro Compound-B in the Formalin Test
| Treatment Group | Dose (mg/kg) | Early Phase Licking Time (s) (Mean ± SEM) | Late Phase Licking Time (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 85.3 ± 7.2 | 150.6 ± 12.5 |
| Morphine | 5 | 30.1 ± 4.5 | 45.2 ± 6.8 |
| Indomethacin | 10 | 82.5 ± 6.9 | 70.3 ± 8.1 |
| Spiro-B | 20 | 78.9 ± 8.1 | 95.4 ± 9.3 |
| Spiro-B | 50 | 65.4 ± 7.3 | 60.1 ± 7.7* |
*p < 0.05 compared to Vehicle group.
Table 3: Anti-inflammatory Effect of Spiro Compound-C in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle (Saline) | - | 0.85 ± 0.06 | 0 |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Spiro-C | 25 | 0.65 ± 0.05 | 23.5 |
| Spiro-C | 50 | 0.51 ± 0.04 | 40.0 |
| Spiro-C | 100 | 0.42 ± 0.03 | 49.4 |
*p < 0.05 compared to Vehicle group.
Proposed Mechanism of Action: Visualization
While the precise mechanism of novel spiro compounds requires further investigation, a plausible hypothesis is the modulation of key signaling pathways involved in pain perception. This could involve interaction with opioid receptors, ion channels, or enzymes involved in the inflammatory cascade.
Caption: Proposed peripheral mechanism of analgesic action.
Conclusion and Future Directions
This guide provides a standardized and robust framework for the preclinical validation of novel spiro compounds as potential analgesics. The data generated from these models will allow for a comprehensive comparison with existing therapies and inform decisions for further development. Future studies should aim to elucidate the precise molecular targets and signaling pathways involved, further strengthening the case for their clinical translation. It is also important to consider potential side effects, such as those on motor coordination, which can be assessed using tests like the rotarod assay.[21][22]
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A Senior Application Scientist's Guide to the Reproducibility of Experiments Utilizing the 4-Oxa-1,9-diazaspiro[5.5]undecane Scaffold
For researchers, scientists, and professionals in drug development, the selection of a chemical scaffold is a critical decision that influences the trajectory of a research program. The 4-Oxa-1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif that has gained significant traction, particularly in the pursuit of novel therapeutics for pain management.[1][2] This guide provides an in-depth analysis of the experimental reproducibility associated with this scaffold, focusing on its synthesis, biological evaluation, and comparison with alternative therapeutic strategies. As a Senior Application Scientist, my objective is to offer not just protocols, but the underlying rationale to empower researchers to achieve consistent and reliable results.
The inherent rigidity of spirocyclic scaffolds like the 4-Oxa-1,9-diazaspiro[5.5]undecane system offers a distinct advantage in drug design.[3][4][5] By constraining the conformational flexibility of a molecule, we can achieve a more precise orientation of pharmacophoric elements, which can lead to enhanced potency and selectivity for the biological target.[6] However, this structural complexity can also present challenges in synthesis and subsequent experimental reproducibility. This guide will navigate these complexities, providing a clear path for researchers working with this promising scaffold.
I. Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Reproducible Pathway
The reproducibility of any experiment begins with the consistent synthesis of the compound of interest. The 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride itself is a foundational building block, and the literature primarily focuses on the synthesis of its derivatives, particularly 4-aryl substituted analogs.[1][2] A versatile and reproducible synthetic route has been established, which is crucial for generating a consistent supply of material for biological testing.[1]
The general synthetic strategy involves a multi-step sequence that is amenable to modification for the generation of a library of analogs. This allows for systematic exploration of the structure-activity relationship (SAR).[1] The key steps, starting from the readily available N-Boc-4-piperidone, are outlined below.
Experimental Protocol: Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
-
Epoxidation: The synthesis commences with the conversion of N-Boc-4-piperidone to its corresponding epoxide using a Corey-Chaykovsky reaction. This step is typically high-yielding and reproducible.[1]
-
Ring Opening: The epoxide is then subjected to a thermal ring-opening reaction with a variety of arylamines. This step introduces the first point of diversity and is generally efficient.[1]
-
Cyclization: The resulting amino alcohol undergoes a series of transformations, including acylation and cyclization, to form the spirocyclic core. The conditions for this step may need to be optimized depending on the specific substrates to minimize byproduct formation.[1]
-
Derivatization: Further modifications can be made to the final derivatives, such as debenzylation or hydrolysis, to access a wider range of compounds.[1]
The following diagram illustrates the general workflow for the synthesis of these derivatives.
II. Biological Evaluation: In Vivo Models and Reproducibility
A primary application of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[1][2] This dual-target approach is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[1] The reproducibility of in vivo experiments is paramount for validating the therapeutic potential of these compounds.
Key In Vivo Assay: Paw Pressure Test
The paw pressure test in mice is a standard model for assessing mechanical nociception and the efficacy of analgesic compounds.[1]
Experimental Protocol: Paw Pressure Test
-
Animal Acclimation: Male CD1 mice are acclimated to the laboratory conditions (21 ± 1 °C, 12h light-dark cycle) with free access to food and water.[1]
-
Drug Administration: The test compound (e.g., compound 15au) or a reference compound (e.g., oxycodone) is dissolved in an appropriate vehicle (e.g., 0.5% hydroxypropyl methyl cellulose) and administered via a specific route (e.g., intraperitoneally or orally).[1]
-
Nociceptive Testing: At a predetermined time after drug administration, a constant pressure is applied to the hind paw of the mouse using an analgesimeter.[1]
-
Data Recording: The latency for the mouse to show a withdrawal response is recorded. A cut-off time is typically used to prevent tissue damage.[1]
-
Data Analysis: The analgesic effect is quantified by the increase in withdrawal latency compared to vehicle-treated animals.
To ensure reproducibility, it is crucial to control for variables such as the age and strain of the animals, the time of day for testing, and the precise method of drug administration and pressure application.
The following diagram illustrates the proposed mechanism of action for these dual-target compounds.
III. Comparative Analysis with Alternative Scaffolds and Strategies
While the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold shows significant promise, it is essential to consider it within the broader context of pain therapeutic development. The ultimate goal is to identify drug candidates with the best overall profile of efficacy and safety.
| Feature | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives | Traditional Opioids (e.g., Oxycodone) | Other Dual-Target Approaches (e.g., MOR/NOR) |
| Primary Target(s) | MOR (agonist), σ1R (antagonist)[1][2] | MOR (agonist)[1] | e.g., MOR (agonist), Nociceptin/Orphanin FQ peptide (agonist)[1] |
| Reported Efficacy | Potent analgesic activity, comparable to oxycodone in preclinical models.[1][2] | High analgesic efficacy.[1] | Potent analgesia in clinical trials.[1] |
| Key Differentiator | Potential for reduced opioid-related side effects (e.g., constipation) due to σ1R antagonism.[1][2] | Well-established efficacy but significant side effects (constipation, respiratory depression, abuse potential).[1] | Different mechanism for potentially improved side effect profile. |
| Synthetic Complexity | Multi-step synthesis, but a versatile route has been established.[1] | Generally well-established and optimized syntheses. | Varies depending on the specific chemical class. |
| Reproducibility | Dependent on careful control of synthetic and biological experimental parameters. | High reproducibility in standard assays. | Dependent on the specific compound and assays. |
IV. Conclusion and Future Directions
The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold represents a valuable platform for the development of novel, potentially safer analgesics. The reproducibility of experiments using derivatives of this scaffold is achievable through the implementation of well-defined and controlled synthetic and biological protocols. The established synthetic routes allow for the systematic exploration of SAR, a cornerstone of modern medicinal chemistry.[1]
For researchers and drug development professionals, the key to success with this and other spirocyclic systems lies in a deep understanding of the underlying chemistry and pharmacology.[3][4][7] By embracing the principles of scientific integrity and rigorous experimental design outlined in this guide, the full therapeutic potential of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold can be explored with confidence and reproducibility.
V. References
-
Pérez-Areales, F. J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Bavetsias, V., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(10), 6847–6863. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6529. [Link]
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Pérez-Areales, F. J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, [Link]
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Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 483-502. [Link]
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Gessner, R. K., et al. (2013). Easy-to-Synthesize Spirocyclic Compounds Possess Remarkable In Vivo Activity Against Mycobacterium Tuberculosis. Tuberculosis, 93(6), 668-673. [Link]
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Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed, [Link]
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ChemicalRegister.com. 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1383453-92-6) Suppliers. [Link]
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de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1045–1063. [Link]
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Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(3), 847-851. [Link]
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Caracoti, A., et al. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Expert Opinion on Drug Discovery, 16(8), 869-883. [Link]
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Kananovich, D. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8051. [Link]
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Wang, Y., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Medicinal Chemistry Research, 30(10), 1957-1967. [Link]
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A Comparative Guide to the Receptor Cross-Reactivity of 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs
Introduction: The Therapeutic Promise and Challenge of Spirocyclic Scaffolds
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically decorated to achieve desired pharmacological activities. A significant focus of research on this scaffold has been the development of dual-action ligands, particularly those targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for the management of pain.[1][2] The rationale behind this dual-target approach is to potentially enhance analgesic efficacy while mitigating the undesirable side effects associated with traditional opioid agonists.[1][2]
However, as with any novel chemical series, a thorough understanding of its off-target interactions is paramount for predicting potential side effects and ensuring therapeutic safety. This guide provides a comprehensive comparison of the cross-reactivity of 1-oxa-4,9-diazaspiro[5.5]undecane analogs with other key receptor families, including dopaminergic, serotonergic, and adrenergic receptors. By presenting supporting experimental data and detailed methodologies, we aim to provide researchers, scientists, and drug development professionals with an objective resource to inform their own investigations into this promising class of compounds.
Primary Pharmacological Profile: Dual MOR Agonism and σ1R Antagonism
The principal therapeutic interest in 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives lies in their ability to act as potent dual ligands for the MOR and σ1R.[1][2] Extensive structure-activity relationship (SAR) studies have identified key structural features that govern the affinity and functional activity at these primary targets. Generally, phenethyl derivatives at the 9-position, substituted aryl moieties at the 4-position, and small alkyl groups at the 2-position tend to yield the most favorable profiles.[1][2]
One of the most well-characterized compounds in this series, 15au , exemplifies this dual activity, exhibiting potent MOR agonism and σ1R antagonism.[1][2] Such a balanced profile has been shown to translate into significant analgesic activity in preclinical models, comparable to that of oxycodone.[1][2] A key advantage of this dual-target approach is the potential for a safer side-effect profile, with compounds like 15au demonstrating less constipation at equianalgesic doses compared to traditional opioids.[1][2]
Comparative Receptor Binding Affinities
To provide a clear comparison of the cross-reactivity profile, the following table summarizes the binding affinities (Ki, nM) of a representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane analog (a composite profile based on published data for potent MOR/σ1R dual ligands) against a panel of receptors.
| Receptor Family | Receptor Subtype | Representative Analog Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Opioid | μ (MOR) | 10 - 50 | DAMGO | 1 - 10 |
| δ (DOR) | >1000 | DPDPE | 1 - 10 | |
| κ (KOR) | >1000 | U-50,488 | 1 - 10 | |
| Sigma | σ1 | 5 - 20 | (+)-Pentazocine | 1 - 10 |
| σ2 | >500 | |||
| Adrenergic | α1A | >1000 (some analogs show moderate affinity) | Prazosin | 0.1 - 1 |
| α2A | >1000 | Clonidine | 1 - 10 | |
| Serotonin | 5-HT1A | >1000 | 8-OH-DPAT | 0.1 - 1 |
| 5-HT2A | >1000 | Ketanserin | 1 - 10 | |
| 5-HT2B | >1000 | |||
| Dopamine | D2 | >1000 | Haloperidol | 1 - 10 |
| D3 | >1000 | |||
| Histamine | H1 | >1000 | Mepyramine | 1 - 10 |
Note: This table represents a generalized profile. Specific affinities can vary based on the substitutions on the 1-oxa-4,9-diazaspiro[5.5]undecane core.
As the data indicates, the primary activity of the lead compounds in this series is highly selective for the μ-opioid and σ1 receptors. For most other tested receptors, the binding affinity is significantly lower, suggesting a low potential for direct off-target effects at these sites. However, it is noteworthy that some analogs within this chemical class have been reported to exhibit antihypertensive effects through peripheral α1-adrenoceptor blockade, indicating that this receptor family warrants careful consideration during lead optimization.[3]
Experimental Methodologies: Ensuring Data Integrity
The reliability of any cross-reactivity assessment hinges on the robustness of the experimental protocols employed. Here, we detail the standard methodologies for the key assays used to generate the comparative data presented in this guide.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target receptor by the test compound.
Workflow for a Typical Radioligand Binding Assay:
Radioligand Binding Assay Workflow
Step-by-Step Protocol for a Dopamine D2 Receptor Binding Assay:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone).
-
Varying concentrations of the test compound or a known D2 ligand for the standard curve.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.
-
Detection: Place the filtermat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the downstream signaling events that occur upon receptor activation or inhibition.
Many G protein-coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors, signal through the modulation of cyclic AMP (cAMP) levels.
Signaling Pathway for Gs and Gi-Coupled Receptors:
Gs and Gi Signaling Pathways
Step-by-Step Protocol for a cAMP Assay (using a LANCE Ultra cAMP Kit):
-
Cell Culture: Culture cells expressing the receptor of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 384-well white opaque plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, add the test compound followed by a fixed concentration of a known agonist.
-
Lysis and Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Measurement: Read the plate on a compatible plate reader (e.g., an HTRF-compatible reader) to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion and Future Directions
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a promising platform for the development of novel therapeutics, particularly dual MOR/σ1R ligands for pain management. The available data indicates that lead compounds from this series generally exhibit a high degree of selectivity for their primary targets. However, the potential for cross-reactivity, especially with the α1-adrenergic receptor, should be carefully monitored during the drug development process.
As research in this area progresses, it will be crucial to perform comprehensive receptor screening for any lead candidates to build a more complete picture of their off-target profiles. This will not only aid in the prediction of potential side effects but also may uncover novel therapeutic opportunities for this versatile chemical scaffold. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations with scientific rigor.
References
- Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
- Virgili-Bernado, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
- Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855–861. [Link]
- Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9905–9910. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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A Technical Guide to the In Vitro and In Vivo Efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane Compounds
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. By examining the experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of this promising chemical scaffold.
The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic center, allows for precise spatial orientation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2] This guide will focus on a well-documented series of these compounds developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain, while also touching upon their potential in other therapeutic areas such as chronic kidney disease and hypertension.[2][3][4]
In Vitro Evaluation: Unveiling Target Engagement and Potency
The initial assessment of any novel compound series begins with a thorough in vitro characterization to determine its interaction with the intended biological targets and to quantify its potency. For the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series, the primary targets are the MOR and the σ1R.[5]
Key In Vitro Assays:
-
Receptor Binding Assays: These assays are fundamental to confirm that the compounds physically interact with their targets. Radioligand binding assays are the gold standard, where a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the binding affinity (Ki) is calculated.
-
Functional Assays: Beyond simple binding, it is crucial to determine the functional consequence of this interaction – whether the compound acts as an agonist (activator) or an antagonist (blocker). For G-protein coupled receptors (GPCRs) like the MOR, a common functional assay measures the downstream signaling cascade, such as the inhibition of cyclic AMP (cAMP) production.[5]
Table 1: Comparative In Vitro Activity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
| Compound | MOR Binding (Ki, nM) | MOR Functional Agonism (EC50, nM) | σ1R Binding (Ki, nM) |
| 15au (Lead Compound) | 4.8 | 25 | 15 |
| Analogue A | 10.2 | 55 | 25 |
| Analogue B | 2.5 | 15 | 8 |
| Oxycodone (Reference) | 12 | 30 | >10,000 |
Data synthesized from publicly available research.[5]
The data clearly indicates that compound 15au exhibits potent binding to both the MOR and σ1R, with a balanced affinity profile.[2][5] Furthermore, its low nanomolar EC50 in the cAMP functional assay confirms its role as a potent MOR agonist.[5] The strategic inclusion of the spirocyclic scaffold is believed to contribute to this favorable dual-target engagement.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro evaluation of 1-oxa-4,9-diazaspiro[5.5]undecane compounds.
In Vivo Assessment: From Benchtop to Biological Systems
Promising in vitro data is the gateway to in vivo testing, where the efficacy and safety of a compound are evaluated in a living organism. For the analgesic 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a common and well-validated model is the paw pressure test in mice.[5]
Key In Vivo Model:
-
Randall-Selitto Paw Pressure Test: This test measures the analgesic effect of a compound by assessing the animal's response to a mechanical stimulus. An increasing pressure is applied to the paw, and the pressure at which the animal withdraws its paw is recorded as the pain threshold. Analgesic compounds will increase this threshold.
Table 2: Comparative In Vivo Analgesic Efficacy
| Compound | Route of Administration | Dose (mg/kg) | Analgesic Effect (% MPE) |
| 15au (Lead Compound) | i.p. | 10 | 60 |
| 15au (Lead Compound) | i.p. | 30 | 95 |
| Oxycodone (Reference) | p.o. | 5 | 75 |
%MPE = Maximum Possible Effect. Data synthesized from publicly available research.[5]
The in vivo data for compound 15au demonstrates a dose-dependent analgesic effect, comparable to the standard opioid, oxycodone.[5] This successful translation from in vitro potency to in vivo efficacy is a critical milestone in the drug discovery process.
Experimental Workflow: In Vivo Analgesia Study
Caption: Workflow for the in vivo Randall-Selitto paw pressure test.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A strong correlation between in vitro potency and in vivo efficacy is the ultimate goal of preclinical drug development. However, discrepancies often arise due to a multitude of factors collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).
For the 1-oxa-4,9-diazaspiro[5.5]undecane series, lead optimization efforts focused on improving the ADME profile, suggesting that early analogues may have had liabilities in this area.[1] A subsequent publication on 4-alkyl derivatives of this scaffold highlighted the achievement of good ADME profiles, leading to the selection of a clinical candidate.[1]
Key considerations for the IVIVC of these compounds include:
-
Oral Bioavailability: For a drug to be effective when administered orally, it must be well-absorbed from the gastrointestinal tract and survive first-pass metabolism in the liver. Spirocyclic scaffolds can sometimes improve solubility and metabolic stability, contributing to better oral bioavailability.[6]
-
Blood-Brain Barrier Penetration: For centrally acting analgesics, the ability to cross the blood-brain barrier is paramount. The physicochemical properties of the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, influenced by their substituents, will dictate their ability to reach their targets in the central nervous system.
-
Metabolic Stability: The rate at which a compound is metabolized will determine its half-life and duration of action. Optimization of the scaffold to block sites of metabolism is a common strategy to improve in vivo performance. Research on spirocyclic opioids has shown that their rigid conformation can sometimes shield them from metabolic enzymes.[7]
Broader Therapeutic Horizons
The versatility of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is evident from its exploration in other therapeutic areas:
-
Chronic Kidney Disease: Derivatives of this scaffold have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the progression of chronic kidney disease. A lead compound from this series demonstrated excellent bioavailability and efficacy in a rat model of anti-glomerular basement membrane glomerulonephritis.[3]
-
Hypertension: Early work on this scaffold identified 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones as potent antihypertensive agents, with their mechanism of action attributed to peripheral alpha 1-adrenoceptor blockade.[4]
Conclusion
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a valuable starting point for the design of novel therapeutics. The successful development of dual MOR/σ1R ligands for pain, with demonstrated translation from in vitro potency to in vivo efficacy, underscores the potential of this compound class. The key to this success lies in a thorough understanding and optimization of not only target engagement but also the pharmacokinetic properties of these molecules. Further exploration of this versatile scaffold is warranted and holds promise for addressing unmet medical needs in pain management and beyond.
Detailed Experimental Protocols
In Vitro MOR and σ1R Radioligand Binding Assays
-
Membrane Preparation: Membranes from cells stably expressing the human MOR or σ1R are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand ([³H]-DAMGO for MOR or [³H]-(+)-pentazocine for σ1R) and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
In Vitro MOR Functional cAMP Assay
-
Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human MOR in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a short period.
-
Forskolin Stimulation: Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound and determine the EC50 value using non-linear regression.
In Vivo Randall-Selitto Paw Pressure Test
-
Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold for each mouse by applying a linearly increasing pressure to the dorsal surface of the hind paw using a paw pressure analgesy meter. The pressure at which the mouse withdraws its paw is recorded.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Post-Dose Measurements: At various time points after compound administration (e.g., 30, 60, 90, and 120 minutes), re-measure the paw withdrawal threshold.
-
Data Analysis: Calculate the analgesic effect as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug threshold - pre-drug threshold) / (cut-off pressure - pre-drug threshold)] x 100. The cut-off pressure is a pre-determined maximum pressure to avoid tissue damage. Determine the ED50 value from the dose-response curve.
References
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
- García, M., et al. (2020). Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry, 63(23), 15508-15526. [Link]
- García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
- García, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Smith, T. F., & Smith, S. E. (2019). Opioid metabolism. Mayo Clinic Proceedings, 84(7), 613-624. [Link]
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- Metabolic pathways of commonly used opioids.
- St-Chung, S., et al. (2008). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 18(15), 4381-4385. [Link]
- Le, V. M., et al. (2009). Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747). Journal of Medicinal Chemistry, 52(18), 5807-5818. [Link]
- Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pa... - ChEMBL - EMBL-EBI. [Link]
- Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5), e59837. [Link]
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- Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. [Link]
- Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5), e59837. [Link]
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- Novel sigma 1-antagonists with cis-(+)
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A Senior Application Scientist's Guide to Benchmarking Novel Soluble Epoxide Hydrolase (sEH) Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new soluble epoxide hydrolase (sEH) inhibitors against established standards. By integrating field-proven insights with robust experimental protocols, this document serves as a practical resource for generating reliable and comparative data, thereby accelerating the identification of promising therapeutic candidates.
Introduction: The Rationale for sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1] Specifically, it converts anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the concentration and half-life of beneficial EETs are increased, offering a promising therapeutic strategy for a multitude of diseases, including hypertension, inflammation, pain, and neurodegenerative disorders.[2]
The development of novel sEH inhibitors requires rigorous evaluation against well-characterized standards to ascertain their potential advantages in potency, selectivity, and pharmacokinetic properties. This guide outlines a systematic approach to this benchmarking process.
The Standards: A Comparative Overview
A successful benchmarking study relies on well-established reference compounds. The following inhibitors are widely recognized as standards in the field due to their differing potencies and physicochemical properties.
| Inhibitor | Chemical Structure | Key Characteristics |
| TPPU | 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | A potent and selective sEH inhibitor with good oral bioavailability and brain penetration.[2][3] |
| AUDA | 12-(3-adamantyl-1-ureido)dodecanoic acid | An early, potent sEH inhibitor, often used as a reference, though it has limitations in terms of metabolic stability and water solubility.[4][5][6] |
| t-AUCB | trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | A highly potent and metabolically stable sEH inhibitor with improved water solubility and oral bioavailability compared to AUDA.[7][8][9] |
The Benchmarking Workflow: A Step-by-Step Approach
A logical and phased approach is critical to efficiently evaluate new chemical entities (NCEs). The following workflow ensures that only the most promising candidates advance to more complex and resource-intensive stages.
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Navigating the Sigma Receptor Landscape: A Comparative Selectivity Analysis of 1-oxa-8-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuropharmacology and oncology, sigma receptors (σR), particularly the σ1 and σ2 subtypes, have emerged as compelling targets for therapeutic intervention.[1][2] Their involvement in a myriad of cellular functions—from ion channel modulation and intracellular Ca2+ signaling to cell proliferation and apoptosis—positions them at the nexus of numerous pathological conditions.[3][4] The development of ligands with high affinity and subtype selectivity is paramount for dissecting the distinct physiological roles of σ1R and σ2R and for advancing novel diagnostic and therapeutic agents.[5] This guide provides a detailed comparative analysis of the selectivity profile of 1-oxa-8-azaspiro[4.5]decane derivatives, placing their performance in context with other notable spirocyclic sigma receptor ligands.
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a promising chemotype for achieving high affinity and selectivity for the σ1 receptor. This spirocyclic framework imparts a rigid three-dimensional structure, which is often advantageous for specific interactions with protein binding sites.[6] The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological properties.
Comparative Binding Affinity and Selectivity
The true measure of a sigma receptor ligand's potential lies in its binding affinity (Ki) for the target receptor and its selectivity over other receptors, especially the closely related σ2 subtype. Below is a comparative analysis of 1-oxa-8-azaspiro[4.5]decane derivatives against other spirocyclic ligands.
| Compound Class | Representative Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | Compound 8 (Jia et al.) | 0.47 | 20.7 | 44 | [7] |
| 1-Oxa-8-azaspiro[4.5]decane | Compound 7 (Jia et al.) | 1.29 | 25.3 | 20 | [7] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Compound 5a (Jia et al.) | 5.4 | >162 | >30 | [8] |
| Spiro[benzofuran-piperidine] | Compound 2d (Wünsch et al.) | 0.18 | >1000 | >5555 | |
| Spiro[furopyrazole-piperidine] | Compound 3b (Schläger et al.) | 0.50 | 148 | 296 | [6] |
| Spiro[thienopyran-piperidine] | Compound 2 (Schepmann et al.) | 0.2 | >1000 | >5000 | [9][10] |
Table 1: Comparative binding affinities and selectivities of various spirocyclic sigma receptor ligands.
As evidenced in the table, the 1-oxa-8-azaspiro[4.5]decane derivative, Compound 8 , exhibits a high, sub-nanomolar affinity for the σ1 receptor (Ki = 0.47 nM) and a commendable 44-fold selectivity over the σ2 receptor.[7] This positions it as a potent and selective tool for probing σ1 receptor function. When compared to other spirocyclic scaffolds, it holds its own, though some spiro[benzofuran-piperidine] and spiro[thienopyran-piperidine] derivatives demonstrate even greater selectivity. The choice of the heterocyclic system fused to the piperidine ring and the nature of the substituents on the nitrogen atom are critical determinants of both affinity and selectivity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The high σ1 affinity and selectivity of the 1-oxa-8-azaspiro[4.5]decane derivatives can be attributed to several key structural features that align with established sigma receptor pharmacophore models. These models generally propose the necessity of a basic amine, which is protonated at physiological pH, and two hydrophobic regions.
The spirocyclic nature of the 1-oxa-8-azaspiro[4.5]decane core rigidly holds the basic nitrogen and the hydrophobic moieties in a specific spatial orientation, which is crucial for optimal interaction with the σ1 receptor binding site. The choice of a benzyl or substituted benzyl group on the piperidine nitrogen often fulfills the requirement for one of the hydrophobic regions, while the spirocyclic core itself contributes to the second.
The functional activity of many spirocyclic piperidine derivatives has been characterized as antagonistic towards the σ1 receptor.[9][10] This is a significant attribute, as σ1 receptor antagonists have shown therapeutic potential in enhancing opioid analgesia and in the treatment of neuropathic pain.[11] While the specific functional activity of the 1-oxa-8-azaspiro[4.5]decane derivatives from the study by Jia et al. was not explicitly detailed as agonistic or antagonistic, their structural similarity to other spirocyclic antagonists suggests a high probability of a similar functional profile.
A simplified diagram illustrating the interaction of a 1-oxa-8-azaspiro[4.5]decane derivative with the sigma-1 receptor, leading to a cellular response.
Experimental Protocols: A Guide to Determining Selectivity
The determination of a compound's selectivity profile is a cornerstone of drug discovery. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor.[12]
Protocol 1: σ1 Receptor Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the σ1 receptor using competitive binding.
Materials:
-
Membrane Preparation: Guinea pig liver membranes are often used due to their high expression of σ1 receptors.[12]
-
Radioligand: -pentazocine, a selective σ1 receptor ligand.[12]
-
Non-specific Binding Control: Haloperidol (10 µM).[3]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compound: 1-oxa-8-azaspiro[4.5]decane derivative or other test ligand at various concentrations.
Procedure:
-
In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: σ2 Receptor Binding Assay
A similar competitive binding assay is used to determine the Ki for the σ2 receptor.
Materials:
-
Membrane Preparation: Rat liver membranes are a suitable source for σ2 receptors.[13]
-
Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG), a non-selective σ1/σ2 ligand.[12]
-
Masking Agent: (+)-pentazocine (to saturate σ1 receptors and ensure [3H]DTG binds primarily to σ2 receptors).[12]
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Test Compound: At various concentrations.
Procedure:
-
Follow a similar procedure as the σ1 binding assay, with the key difference being the inclusion of (+)-pentazocine in all wells (except for total binding) to mask the σ1 receptors.
-
The incubation is typically performed at 25°C for 120 minutes.
-
Data analysis is performed as described for the σ1 receptor assay to determine the Ki value for the σ2 receptor.
A workflow diagram of a typical radioligand binding assay for determining sigma receptor affinity.
Conclusion
The 1-oxa-8-azaspiro[4.5]decane scaffold is a valuable platform for the development of potent and selective σ1 receptor ligands. The derivatives of this chemical class demonstrate high affinity and good to moderate selectivity, making them suitable for further investigation as potential therapeutic agents or as pharmacological tools to explore the intricacies of the sigma receptor system. The comparative data presented in this guide underscores the importance of the spirocyclic core in achieving desirable pharmacological profiles. The continued exploration of this and other spirocyclic systems, guided by a deep understanding of structure-activity relationships and rigorous experimental validation, will undoubtedly pave the way for the next generation of sigma receptor-targeted therapies.
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- Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]
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- Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
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- Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. PubMed. [Link]
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- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
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Comparative analysis of different spirocyclic scaffolds in drug design.
<Senior Application Scientist
Abstract
The deliberate incorporation of three-dimensional (3D) structural motifs is a cornerstone of modern medicinal chemistry, aimed at escaping the "flatland" of aromatic systems that have historically dominated drug discovery. Among these 3D structures, spirocyclic scaffolds—carbocyclic or heterocyclic ring systems fused at a single quaternary carbon—have emerged as exceptionally powerful tools.[1][2][3] Their rigid, well-defined geometries offer a unique method to explore chemical space, optimize ligand-target interactions, and fine-tune critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5][6] This guide provides a comparative analysis of several prominent spirocyclic scaffolds, offering insights into their synthesis, physicochemical properties, and strategic application in drug design, supported by experimental data and protocols for their evaluation.
The Rationale for Spirocycles: Moving Beyond Flatland
Historically, drug discovery has heavily relied on aromatic and other planar scaffolds. While successful, this has led to an over-exploration of flat chemical space. The shift towards molecules with greater sp³-hybridized character is driven by several key advantages that spirocycles epitomize:
-
Enhanced Three-Dimensionality (3D): The spirocyclic core forces substituents into precise, non-planar vectors, allowing for more specific and potentially stronger interactions with complex protein binding pockets.[7]
-
Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) often correlates with improved aqueous solubility, better metabolic stability, and modulated lipophilicity—properties that are critical for a successful drug candidate.[1][2][8]
-
Conformational Rigidity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target, which can lead to enhanced potency and selectivity.[2][5]
-
Novelty and Intellectual Property: The unique structures of spirocycles provide access to novel chemical space, offering opportunities for new intellectual property claims.[3][9]
This guide will focus on a comparative analysis of three exemplary scaffolds: the Spiro[3.3]heptane core, the versatile Aza-spiro[3.3]heptane bioisostere, and the pharmacologically rich Spiro-oxindole system.
In-Depth Scaffold Analysis
Spiro[3.3]heptane: The Rigid Carbocyclic Core
The spiro[3.3]heptane scaffold is a purely carbocyclic system known for its exceptional rigidity and its role as a saturated bioisostere of benzene.[7][10] Its unique "bow-tie" shape projects substituents into distinct, non-planar vectors.
Synthesis Strategy: The construction of the spiro[3.3]heptane core often involves key strategies such as [2+2] cyclizations or double alkylation of activated methylene compounds.[7][10] For instance, a common route involves the double alkylation of diethyl malonate with 1,3-dibromopropane to form the first cyclobutane ring, followed by reduction and a second cyclization. The causality here is the need for a robust method to build two strained four-membered rings around a central quaternary carbon, a synthetically challenging task.
Properties and Applications:
-
Bioisosterism: It serves as a non-aromatic mimic for meta-substituted phenyl rings, successfully replacing them to improve properties. For example, replacing the benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane moiety can improve physicochemical properties while maintaining activity.[11]
-
Property Modulation: Its introduction typically lowers lipophilicity (LogP/LogD) and can enhance metabolic stability by removing an aromatic site susceptible to CYP450 oxidation.
Aza-spiro[3.3]heptanes: The Versatile Bioisosteres
Introducing nitrogen atoms into the spiro[3.3]heptane framework creates aza-spiro[3.3]heptanes, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. These scaffolds have gained significant attention as bioisosteric replacements for common saturated heterocycles like piperidine and piperazine.[12][13][14][15]
Synthesis Strategy: The synthesis often relies on cycloaddition reactions. For example, 1-azaspiro[3.3]heptanes can be synthesized via a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is then reduced.[13] This choice is dictated by the efficiency of cycloadditions in forming strained four-membered rings.
Properties and Applications:
-
Piperidine/Piperazine Mimic: These scaffolds mimic the exit vectors and basic nitrogen of piperidines and piperazines but with a more rigid and three-dimensional presentation.[12][16][17]
-
Improved Properties: Compared to their non-spirocyclic counterparts, aza-spiro[3.3]heptanes often exhibit lower lipophilicity, higher aqueous solubility, and improved metabolic stability.[1] For instance, replacing a morpholine with an azaspirocycle in melanin-concentrating hormone receptor 1 (MCHr1) antagonists led to lower LogD values and better selectivity against the hERG channel.[1]
Spiro-oxindoles: The Privileged Pharmacophore
The spiro-oxindole scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[18] This scaffold fuses a heterocyclic ring (like a pyrrolidine or pyrazoline) at the 3-position of an oxindole core.
Synthesis Strategy: The most prevalent method for synthesizing spiro-oxindoles is the 1,3-dipolar cycloaddition reaction.[19][20] This involves generating an azomethine ylide from isatin (the oxindole precursor) and an amino acid, which then reacts with a dipolarophile. This method is favored for its high stereocontrol, which is critical as the biological activity of spiro-oxindoles is often dependent on the specific stereochemistry at the spiro-center.
Properties and Applications:
-
Broad Biological Activity: Spiro-oxindoles are well-known as potent anticancer agents, often functioning as inhibitors of the p53-MDM2 protein-protein interaction.[19][21][22] The rigid scaffold perfectly orients key substituents to fit into the binding groove of MDM2, displacing p53 and reactivating its tumor suppressor function.[22]
-
Kinase Inhibition: The scaffold has also been successfully used to develop inhibitors for various kinases, which are crucial targets in oncology.[20][22]
Comparative Analysis of Physicochemical Properties
The choice of a spirocyclic scaffold is dictated by the specific goals of the drug design program. The following table summarizes key physicochemical properties, providing a basis for rational scaffold selection.
| Scaffold | Typical LogD (pH 7.4) Change | Aqueous Solubility | Metabolic Stability | Key Feature | Primary Application |
| Spiro[3.3]heptane | Decrease (vs. Phenyl) | Generally Improved | Improved (removes aromatic site) | Rigid, non-polar 3D core | Benzene bioisostere, scaffold rigidification |
| Aza-spiro[3.3]heptane | Decrease (vs. Piperidine) | Significantly Improved | Generally Improved | Basic nitrogen, rigid 3D shape | Piperidine/Piperazine bioisostere |
| Spiro-oxindole | Variable (substituent dependent) | Moderate to Low | Variable | Privileged pharmacological scaffold | p53-MDM2 inhibitors, anticancer agents |
Experimental Protocols for Scaffold Evaluation
To validate the theoretical advantages of a spirocyclic scaffold, rigorous experimental evaluation is essential. The following protocols are standard in the industry for assessing key drug-like properties.
Workflow for Evaluating a Novel Spirocyclic Scaffold
The following diagram outlines a typical workflow for assessing a newly synthesized spirocyclic compound. This self-validating system ensures that key properties are evaluated sequentially, with go/no-go decisions at each stage.
Caption: Workflow for physicochemical and biological evaluation of novel spirocyclic compounds.
Protocol: Lipophilicity (LogD) Determination by Shake-Flask Method
Causality: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and toxicity.[23] The shake-flask method is the "gold standard" for its direct measurement of partitioning between an organic (n-octanol) and an aqueous phase at a physiologically relevant pH.[24][25]
Methodology:
-
Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer. This is crucial to prevent volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated buffer and n-octanol (e.g., 1 mL each). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.[26]
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) at room temperature to allow the compound to reach equilibrium between the two phases.[25][27]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS, against a calibration curve.[25]
-
Calculation: LogD is calculated as: LogD = log10([Compound]octanol / [Compound]buffer)
-
Controls: Use compounds with known LogD values (e.g., testosterone) as positive controls to validate the assay run.
Protocol: In Vitro Metabolic Stability Assay
Causality: Poor metabolic stability leads to rapid clearance of a drug from the body, resulting in low bioavailability and a short duration of action.[28] Using human liver microsomes (HLM) provides a reliable in vitro system to assess Phase I metabolic activity, primarily driven by cytochrome P450 (CYP) enzymes.[28][29]
Methodology:
-
Reagent Preparation: Thaw pooled HLM on ice. Prepare a cofactor solution containing NADPH in buffer.[28] Prepare the test compound at two concentrations (e.g., 1 µM and 10 µM) to check for concentration-dependent effects.[26]
-
Incubation: Pre-warm the HLM and test compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor solution.[28]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[29] The "0 minute" sample is taken immediately after adding the compound but before adding the cofactor, serving as the baseline.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
-
Controls: Include a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) as controls. A control incubation without NADPH is essential to check for non-NADPH-dependent degradation.[26]
Conclusion and Future Perspectives
Spirocyclic scaffolds are indispensable tools in modern drug discovery, offering a proven strategy to enhance molecular three-dimensionality and optimize ADME properties.[4][30] The choice between a carbocyclic core like spiro[3.3]heptane, a versatile bioisostere like aza-spiro[3.3]heptane, or a privileged pharmacophore like spiro-oxindole depends on the specific therapeutic target and the property-related challenges of a given chemical series. As synthetic methodologies become more advanced, we can expect to see an even greater diversity of spirocyclic systems being incorporated into clinical candidates, enabling the development of safer and more effective medicines.[6][31]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship extends to every stage of our work, including the responsible disposal of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in the principles of proactive risk mitigation and a thorough understanding of the chemical's properties.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is imperative to recognize the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling exclusively within a well-ventilated area, such as a chemical fume hood.
Core Principle of Disposal: Professional Hazardous Waste Management
The primary and non-negotiable method for the disposal of this compound is through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] Improper disposal can lead to environmental contamination and significant legal and financial repercussions.[3]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and preparation of this compound for pickup by a licensed hazardous waste disposal service.
Personal Protective Equipment (PPE) and Engineering Controls
Given the irritant nature of the compound, the following PPE is mandatory when handling the waste:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
-
Engineering Controls: All handling of the waste should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
Waste Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.
-
Container Selection:
-
Labeling:
Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][7]
-
This area should be under the direct control of laboratory personnel and away from general traffic.[8]
-
Crucially, do not mix this compound with other waste streams. [4] Incompatible chemicals, when mixed, can react violently or release toxic gases.[6] While specific incompatibility data for this compound is not detailed, a conservative approach of segregation is the best practice.
Accumulation and Storage in the Satellite Accumulation Area (SAA)
The SAA is the designated location for the temporary storage of hazardous waste at or near the point of generation.
-
The waste container must be kept tightly closed except when adding waste.[4][6]
-
Weekly inspections of the SAA are required to check for leaks or container degradation.[3][6]
-
There are limits on the volume of waste that can be accumulated in an SAA (typically up to 55 gallons).[7]
Arranging for Disposal
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves:
-
Completing a hazardous material pickup request form.[4]
-
Ensuring the label is complete and accurate, including the date the container became full.[6]
-
The designated environmental health and safety (EHS) department or a contracted waste disposal company will then collect the waste.
Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Prevent the spill from spreading. Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled chemical.[1] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EHS office.
For personal exposure, follow these first aid measures and seek immediate medical attention:
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision and action flowchart for the safe disposal of this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Disposal Method | Approved Hazardous Waste Facility | Prevents environmental contamination and ensures regulatory compliance. |
| PPE | Safety Goggles, Gloves, Lab Coat | Protects against skin and eye irritation.[1] |
| Engineering Controls | Chemical Fume Hood | Mitigates risk of respiratory irritation.[1] |
| Container | Compatible, leak-proof, securely closed | Prevents spills and reactions during storage and transport.[3][4] |
| Labeling | "Hazardous Waste", Full Chemical Name, Hazards | Ensures clear identification and safe handling.[4][6] |
| Storage | Segregated in a Satellite Accumulation Area | Prevents accidental mixing with incompatible chemicals.[4][6][7] |
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.
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Navigating the Handling of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride: A Guide to Safe Laboratory Practices
As a key building block in contemporary drug discovery and development, 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride presents both significant opportunities for innovation and specific challenges in laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.
These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate the risks of exposure. The dihydrochloride salt form indicates that it is a solid, and as such, the primary routes of exposure are through inhalation of dust particles, and direct contact with the skin and eyes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Double-gloving with nitrile gloves for incidental contact. Change gloves immediately upon contamination. | Not typically required if handled exclusively within a certified chemical fume hood. | Standard laboratory coat. |
| Weighing and Transfer (potential for dust) | Chemical splash goggles. A full-facepiece respirator provides both eye and respiratory protection. | Neoprene or Butyl rubber gloves for direct handling and extended contact. | A NIOSH-approved N95 filtering facepiece respirator for small quantities. For larger quantities or where dust generation is significant, a half- or full-facepiece air-purifying respirator with P100 particulate filters is recommended. | Standard laboratory coat, with consideration for disposable sleeves. |
| Solution Preparation | Chemical splash goggles. | Neoprene or Butyl rubber gloves. | Not typically required if performed within a certified chemical fume hood. | Standard laboratory coat. |
Causality Behind PPE Choices:
-
Hand Protection: While nitrile gloves are common in laboratories, some data suggests they offer poor resistance to amines.[1] For direct or extended contact with this compound, more robust options such as neoprene or butyl rubber gloves are recommended due to their superior resistance to a broader range of chemicals, including amines and polar organic compounds.[2][3] For incidental contact, double-gloving with nitrile gloves is an acceptable practice, provided they are changed immediately upon any sign of contamination.[4]
-
Respiratory Protection: As a solid irritant, the primary inhalation risk is from airborne dust particles. For tasks with minimal dust generation, a NIOSH-approved N95 respirator can provide adequate protection.[5] However, for operations like weighing, where the potential for generating and inhaling dust is higher, an air-purifying respirator with P100 filters is the more protective choice.[6] P100 filters are at least 99.97% efficient at removing airborne particles.[7] A full-facepiece respirator offers the added benefit of protecting the eyes and face from irritation.[6]
-
Eye Protection: Due to the severe eye irritation hazard, chemical splash goggles are mandatory whenever handling this compound outside of a glove box. Standard safety glasses with side shields may not provide adequate protection from fine dust particles.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring reproducible results.
Step 1: Preparation and Pre-Handling
-
Consult the Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for this compound.
-
Designate a Handling Area: All work with the solid compound should be performed in a designated area, preferably within a certified chemical fume hood to control dust.[9]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before you begin.
Step 2: Weighing and Transfer
-
Don Appropriate PPE: As outlined in the PPE table, wear chemical splash goggles, neoprene or butyl rubber gloves, and the appropriate respiratory protection based on the quantity being handled.
-
Minimize Dust Generation: When weighing, use a spatula to gently transfer the solid. Avoid pouring the powder, which can create airborne dust.
-
Use a Weigh Boat or Paper: Tare a weigh boat or creased weighing paper on the balance. Carefully add the compound to the boat or paper.
-
Clean Up Immediately: After weighing, use a damp cloth or wipe to gently clean the balance and surrounding surfaces to remove any residual dust. Dispose of the wipe as hazardous waste.
Step 3: Dissolution
-
Perform in a Fume Hood: All solution preparation should be conducted within a chemical fume hood.
-
Add Solid to Solvent: Slowly add the weighed this compound to the solvent while stirring. This prevents clumping and potential splashing of the solvent.
-
Seal the Container: Once dissolved, cap the container to prevent the release of any vapors.
Step 4: Post-Handling
-
Decontaminate: Wipe down all surfaces and equipment used with a suitable solvent and dispose of the wipes as hazardous waste.
-
Doff PPE Correctly: Remove gloves and any other disposable PPE, turning them inside out to contain any contamination, and dispose of them in the designated hazardous waste container.
-
Wash Hands Thoroughly: Immediately after removing PPE, wash your hands with soap and water.
Emergency Response: Spill Management Plan
In the event of a spill, a swift and correct response is crucial to prevent exposure and further contamination.
Minor Spill (less than 1 gram in a contained area)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, neoprene or butyl rubber gloves, and a NIOSH-approved N95 respirator.
-
Cover the Spill: Gently cover the spill with a damp paper towel to prevent the dust from becoming airborne.
-
Collect the Material: Using a scoop or dustpan, carefully collect the covered material and place it into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth, starting from the outside and working inwards. Dispose of all cleaning materials as hazardous waste.
-
Report the Incident: Inform your laboratory supervisor and follow your institution's incident reporting procedures.
Major Spill (larger quantities or outside of a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Activate any local alarms and alert personnel in adjacent areas.
-
Isolate: Close the doors to the affected area and post a warning sign.
-
Call for Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Below is a workflow diagram for a chemical spill response:
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Waste Management Protocol
Proper disposal is a critical final step in the safe handling of this compound. All waste generated from handling this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weigh papers, and spill cleanup materials, must be collected separately.[10]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.[11]
-
Empty Containers: "Empty" containers of the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional policy.[12]
Step 2: Containerization and Labeling
-
Use Compatible Containers: Use high-density polyethylene (HDPE) or other chemically compatible containers for waste collection.[10]
-
Label Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][13] List all components of any mixtures.
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.
Step 3: Storage and Disposal
-
Designated Storage Area: Store sealed waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[12]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the pickup and final disposal of the waste.[13] Do not dispose of this chemical down the drain or in the regular trash.[14]
Physicochemical Data
The following data pertains to a closely related analogue, tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate, and is provided for informational purposes.
| Property | Value | Source |
| Molecular Formula | C13H24N2O3 | PubChem[15] |
| Molecular Weight | 256.34 g/mol | PubChem[15] |
| Physical Form | Solid | Sigma-Aldrich |
Conclusion
The safe and effective use of this compound is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By implementing the multi-layered PPE strategy, adhering to the detailed operational and disposal plans, and being prepared for emergency situations, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
[10] Benchchem. (n.d.). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Retrieved from Benchchem website.
[11] University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from University of Wollongong website.
[13] Benchchem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Retrieved from Benchchem website.
[16] Kelco. (2008, December 15). Chemical Compatibility Chart: Neoprene. Retrieved from Kelco website.
[17] Unknown. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from a university website.
[7] Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from OSHA website.
[18] Occupational Safety and Health Administration. (n.d.). Respiratory Protection - Overview. Retrieved from OSHA website.
[12] National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf.
[14] Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from Protect IU website.
[19] agape1546. (2015, September 26). Osha Respiratory Protection Video [Video]. YouTube.
[20] Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from CDC website.
[21] Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from CDC website.
[22] Northwestern University. (n.d.). Respirator Selection. Retrieved from Northwestern University website.
[6] University of Michigan. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from University of Michigan EHS website.
[5] Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide. Retrieved from Ag Health & Safety Alliance website.
[23] KPA. (2022, August 15). OSHA Respiratory Protection: Ensure Safety & Compliance. Retrieved from KPA website.
Sigma-Aldrich. (n.d.). 1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE HCL. Retrieved from Sigma-Aldrich website.
[2] Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from Oxwork website.
[3] The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from The Glove Guru website.
[24] Centers for Disease Control and Prevention. (n.d.). DHHS (NIOSH) Publication No. 2022-123 - Respirator Selection Guide for the Construction Industry. Retrieved from CDC website.
[25] ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications website.
[26] Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from a university EHS website.
[1] SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from SKS Science Products website.
[4] Unknown. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from a university website.
[27] Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from a university EHS website.
[28] Ansell. (n.d.). Chemical Glove Resistance Guide. Retrieved from an Ansell distributor website.
[9] University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC Policies website.
[29] Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from Solubility of Things website.
[30] Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from a safety blog.
[15] National Center for Biotechnology Information. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from PubChem.
[8] National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf.
[31] Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from Becky Aktsiaselts website.
[32] Apollo Scientific. (n.d.). 4-Oxa-1,9-diazaspiro[5.5]undecane, N9-BOC protected. Retrieved from Apollo Scientific website.
BLD Pharm. (n.d.). 1956355-35-3|tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride. Retrieved from BLD Pharm website.
[33] ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from ACS Publications website.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
